Product packaging for 2-(4-bromophenyl)-N-methylacetamide(Cat. No.:CAS No. 7713-76-0)

2-(4-bromophenyl)-N-methylacetamide

Cat. No.: B1269749
CAS No.: 7713-76-0
M. Wt: 228.09 g/mol
InChI Key: JCDMVJNUNZEZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-bromophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B1269749 2-(4-bromophenyl)-N-methylacetamide CAS No. 7713-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDMVJNUNZEZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357074
Record name 2-(4-bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7713-76-0
Record name 2-(4-bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(4-bromophenyl)-N-methylacetamide, a compound of interest in contemporary chemical and pharmaceutical research. The following sections delve into its structural and chemical characteristics, offering both established data and detailed experimental protocols for their validation. This document is designed to be a practical resource, empowering researchers to understand and effectively utilize this molecule in their work.

Chemical Identity and Structure

This compound is a secondary amide derivative of 4-bromophenylacetic acid. Its chemical structure is fundamental to its physical and biological properties.

  • Chemical Name: this compound

  • CAS Number: 7713-76-0[1]

  • Molecular Formula: C₉H₁₀BrNO[1]

  • Molecular Weight: 228.09 g/mol [1]

The structure, characterized by a brominated aromatic ring and an N-methylated amide group, dictates its polarity, lipophilicity, and potential for intermolecular interactions.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing everything from formulation to bioavailability.[2]

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Method
Melting Point 110-130 °C[3] (Supplier Data)
Boiling Point Not experimentally determined.High boiling point expected due to molecular weight and polarity.
logP (octanol/water) ~2.1[1] (Computed)
Aqueous Solubility Predicted to be low.Estimation based on logP and structure.
pKa Estimated to be weakly acidic/neutral.Based on the amide functional group.
Melting Point: A Key Indicator of Purity

The melting point of a solid crystalline compound is a critical physical constant that provides an indication of its purity.[4] For this compound, a melting point range of 110-130 °C has been reported by chemical suppliers.[3] The breadth of this range suggests that the purity of commercial batches may vary. A sharp melting point, typically within a 1-2 °C range, is indicative of a highly pure compound.

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and heat of fusion of a substance.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Prep1 Weigh 2-5 mg of sample Prep2 Hermetically seal in aluminum pan Inst1 Calibrate with indium standard Prep2->Inst1 Place sample in DSC cell Inst2 Set temperature program (e.g., 25-150 °C) Inst3 Set heating rate (e.g., 10 °C/min) Inst4 Purge with inert gas (N2) Acq Run DSC scan Inst4->Acq Ana1 Identify endothermic peak Acq->Ana1 Ana2 Determine onset temperature (melting point) Ana1->Ana2 Ana3 Integrate peak area (enthalpy of fusion) Ana2->Ana3

Caption: Workflow for Melting Point Determination using DSC.

Causality Behind Experimental Choices:

  • Hermetic Sealing: Prevents mass loss due to sublimation, ensuring accurate enthalpy measurements.

  • Inert Atmosphere: A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

  • Heating Rate: A controlled heating rate of 10 °C/min is a standard practice that balances good resolution with reasonable experiment time. Faster rates can lead to a shift in the observed melting point.[6]

Lipophilicity (logP): Predicting Membrane Permeability

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. A computed logP value of approximately 2.1 for this compound suggests it is moderately lipophilic.[1]

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the formula: logP = log ([Concentration]octanol / [Concentration]water)

Aqueous Solubility: A Critical Factor for Bioavailability

The equilibrium solubility can be determined using the shake-flask method.

Workflow for Aqueous Solubility Determination:

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Prep1 Add excess solid to water Prep2 Equilibrate at constant temperature (e.g., 25 °C) Sep1 Filter to remove undissolved solid Prep2->Sep1 Shake for 24-48h Sep2 Collect clear filtrate Ana1 Quantify concentration by HPLC-UV Sep2->Ana1 Ana2 Report solubility (e.g., in mg/mL)

Sources

An In-Depth Technical Guide to 2-(4-bromophenyl)-N-methylacetamide (CAS 7713-76-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-N-methylacetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its potential applications based on the activities of structurally related molecules. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 7713-76-0, is an organic compound featuring a brominated phenyl ring linked to an N-methylacetamide moiety. The presence of the bromine atom on the aromatic ring and the N-methylated amide group imparts specific chemical properties that make it an attractive scaffold and intermediate in organic synthesis. The bromophenyl group can serve as a handle for further functionalization through various cross-coupling reactions, while the N-methylacetamide group can influence the molecule's solubility, metabolic stability, and biological activity. This guide will delve into the technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, application, and analysis.

PropertyValueSource
CAS Number 7713-76-0[1]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CNC(=O)CC1=CC=C(C=C1)Br[1]
Appearance Solid (predicted)
LogP 1.55 (Predicted)

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the amidation of 2-(4-bromophenyl)acetic acid with methylamine. This transformation can be accomplished using various amide coupling protocols, which are designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

Synthetic Pathway Overview

The primary synthetic route involves a two-step process starting from commercially available 4-bromophenylacetic acid. The first step is the activation of the carboxylic acid, which can then react with methylamine to form the desired amide.

Synthesis_Pathway 2-(4-bromophenyl)acetic acid 2-(4-bromophenyl)acetic acid Activated Intermediate Activated Intermediate 2-(4-bromophenyl)acetic acid->Activated Intermediate Coupling Agent This compound This compound Activated Intermediate->this compound Methylamine

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Amide Coupling using a Carbodiimide Reagent

This protocol describes a common and effective method for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.[2]

Materials:

  • 2-(4-bromophenyl)acetic acid

  • Methylamine (solution in THF or as hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if using methylamine hydrochloride)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromophenyl)acetic acid (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Coupling Agents: Add HOBt (1.1 eq) to the solution and stir until it dissolves. Then, add EDC (1.2 eq) to the reaction mixture.

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

  • Addition of Amine: If using a solution of methylamine in THF, add it dropwise to the reaction mixture (1.2 eq). If using methylamine hydrochloride (1.2 eq), add it to the mixture followed by the dropwise addition of a base such as DIPEA or TEA (1.5 eq) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the methylene protons adjacent to the carbonyl group, and the N-methyl protons. The aromatic protons will likely appear as two doublets in the range of δ 7.0-7.6 ppm. The methylene protons should appear as a singlet around δ 3.5-3.7 ppm, and the N-methyl protons as a singlet (or a doublet if coupled to the amide proton) around δ 2.7-2.9 ppm. The amide proton (N-H) may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the N-methyl carbon. The carbonyl carbon is expected to resonate around δ 170 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (approximately equal intensities for the M and M+2 peaks).[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:[4][5]

  • N-H stretch: A band around 3300 cm⁻¹ (if a secondary amide proton is present).

  • C-H stretch (aromatic and aliphatic): Bands in the range of 3100-2850 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H bend (amide II band): A band around 1550 cm⁻¹.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential areas of interest for drug discovery and development.

  • Pharmaceutical Intermediates: The bromophenyl group serves as a key synthetic handle for the construction of more complex molecules through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6] This makes it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).

  • Agrochemicals: Phenylacetic acid derivatives are utilized in the development of herbicides and pesticides.[7] The bromo- and acetamide functionalities could be explored for their potential to modulate the biological activity of such compounds.

  • Materials Science: The aromatic and amide components of the molecule suggest potential applications in the synthesis of novel polymers and materials with specific properties.[7]

  • Biological Activity of Analogs: Research on various substituted acetamide derivatives has revealed a wide range of biological activities, including potential as butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease.[8][9] The N-phenylacetamide scaffold is also found in compounds with antimicrobial and anticonvulsant properties.[8] These findings suggest that this compound could serve as a lead compound for the development of new therapeutic agents.

Potential_Applications cluster_synthesis Synthetic Utility cluster_bioactivity Potential Biological Activity Pharmaceutical Intermediate Pharmaceutical Intermediate Butyrylcholinesterase Inhibition Butyrylcholinesterase Inhibition Pharmaceutical Intermediate->Butyrylcholinesterase Inhibition Antimicrobial Activity Antimicrobial Activity Pharmaceutical Intermediate->Antimicrobial Activity Anticonvulsant Activity Anticonvulsant Activity Pharmaceutical Intermediate->Anticonvulsant Activity Agrochemical Precursor Agrochemical Precursor Materials Science Building Block Materials Science Building Block This compound This compound This compound->Pharmaceutical Intermediate This compound->Agrochemical Precursor This compound->Materials Science Building Block

Caption: Potential applications and areas of biological interest for this compound.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • First Aid:

    • In case of skin contact: Wash off immediately with soap and plenty of water.[10][12]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][12]

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10][12]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[11]

Conclusion

This compound is a versatile compound with significant potential as a building block in organic synthesis and as a scaffold for the development of new biologically active molecules. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and potential applications. By following the outlined protocols and safety guidelines, researchers can effectively utilize this compound in their scientific endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Selectivity in fragmentation of N-methylacetamide after resonant K-shell excitation. (n.d.). Physical Chemistry Chemical Physics.
  • MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. (n.d.). Capot Chemical.
  • IR spectra of N-methylacetamide in water predicted by combined quantum mechanical/molecular mechanical molecular dynamics simulations. (2005). AIP Publishing.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega.
  • N-Methylacetamide. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0255184). (n.d.). Human Metabolome Database.
  • Sabatini, M. (n.d.). Synthesis of amides using boron catalysts. UCL Discovery.
  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0186287). (n.d.). NP-MRD.
  • Ynamide Coupling Reagents: Origin and Advances. (n.d.). Accounts of Chemical Research.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
  • Acetamide, N-methyl-. (n.d.). NIST WebBook.
  • Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC.
  • Exploring the Applications of 2-(4-Bromophenyl)acetic Acid in Agrochemicals and Beyond. (n.d.). Soest.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Acetamide, N-methyl-. (n.d.). NIST WebBook.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Journal of Organic Chemistry.
  • 4-Bromophenylacetic acid. (n.d.). Wikipedia.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports.
  • 8-Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). Acta Crystallographica Section E.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). ResearchGate.
  • Fragmentation and Interpretation of Spectra. (n.d.). IntechOpen.
  • N-(2-Bromophenyl)acetamide. (2018). ResearchGate.
  • 2-(4-Bromophenyl)acetamide. (n.d.). PubChem.
  • 2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate.
  • Direct amide formation from unactivated carboxylic acids and amines. (n.d.). The Royal Society of Chemistry.

Sources

molecular weight of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight Determination of 2-(4-bromophenyl)-N-methylacetamide

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental determination of the . It is designed for researchers and professionals who require a deep understanding of the analytical techniques used to characterize small molecules. This document outlines the theoretical calculations based on elemental composition and presents detailed, field-proven protocols for experimental verification using high-resolution mass spectrometry (HRMS) and elemental analysis. The guide emphasizes the causality behind experimental choices and the principles of self-validating protocols to ensure data integrity and trustworthiness.

Introduction and Physicochemical Properties

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science.[1] Accurate determination of its molecular weight is a fundamental prerequisite for its characterization, ensuring purity, confirming identity, and enabling correct stoichiometry in subsequent reactions or assays. Any deviation from the expected molecular weight can indicate the presence of impurities, solvent adducts, or an incorrect molecular structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 7713-76-0ChemicalBook[3], PubChem[2]
Molecular Formula C₉H₁₀BrNOPubChem[2]
Average Molecular Weight 228.09 g/mol PubChem[2]
Monoisotopic Mass 226.99458 DaPubChem[2]
Appearance SolidHit2Lead[4]

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula (C₉H₁₀BrNO) using the atomic weights of the constituent elements. This calculation provides a critical baseline for all experimental measurements.

The calculation is based on the isotopic abundances of the elements. For general laboratory use (e.g., weighing reagents), the average molecular weight is used, which is based on the weighted average of the natural abundances of all isotopes of each element. For high-precision techniques like mass spectrometry, the monoisotopic mass is more relevant, calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br).

Table 2: Calculation of Average Molecular Weight

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)101.00810.080
Bromine (Br)179.90479.904
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 228.089

The calculated average molecular weight is 228.089 g/mol , which is commonly rounded to 228.09 g/mol .[2][3][5]

Experimental Verification of Molecular Weight

While theoretical calculation is essential, experimental verification is the cornerstone of chemical characterization. The two primary methods for this are Mass Spectrometry and Elemental Analysis. These techniques are complementary: mass spectrometry provides a direct measurement of the mass-to-charge ratio, while elemental analysis confirms the relative elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is the definitive technique for confirming molecular weight. Unlike standard mass spectrometers, HRMS instruments (e.g., Orbitrap, TOF, FT-ICR) can measure mass with extremely high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula. The choice of ionization technique is critical. Electrospray ionization (ESI) is chosen here as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the parent mass.

Protocol 1: Molecular Weight Determination by ESI-HRMS

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is added to promote protonation, enhancing the formation of the [M+H]⁺ ion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) immediately prior to the analysis. This is a self-validating step to ensure the mass accuracy of the instrument is within the manufacturer's specifications.

  • Infusion and Data Acquisition:

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500). The expected m/z for [C₉H₁₀BrNO + H]⁺ is approximately 227.99.

    • Ensure the resolution is set to a high value (e.g., > 60,000 FWHM) to enable accurate mass measurement.

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of the protonated molecule [M+H]⁺.

    • Observe the characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, you should observe two major peaks separated by ~2 Da (the [M+H]⁺ peak and the [M+2+H]⁺ peak) of nearly equal intensity. This isotopic signature is a critical self-validating feature for bromine-containing compounds.

    • Compare the measured accurate mass to the theoretical monoisotopic mass. The mass error should be calculated in parts-per-million (ppm) and should be below 5 ppm.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation a Weigh 1 mg Sample b Dissolve in 1 mL Solvent (1 mg/mL stock) a->b c Dilute to 1-10 µg/mL (with 0.1% Formic Acid) b->c d Calibrate HRMS c->d e Infuse Sample via ESI (Positive Ion Mode) d->e f Acquire High-Resolution Mass Spectrum e->f g Identify [M+H]⁺ Peak f->g h Verify Bromine Isotopic Pattern (1:1) g->h i Calculate Mass Error (< 5 ppm) h->i

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of C, H, N, and other elements (excluding oxygen, which is typically calculated by difference). This classical technique is a powerful, independent method for verifying the empirical formula of a pure substance. The trustworthiness of the result relies on the sample being completely combusted and the resulting gases being accurately quantified. The results must match the theoretical percentages within a narrow margin of error (typically ±0.4%).

Protocol 2: Carbon, Hydrogen, and Nitrogen (CHN) Elemental Analysis

  • Sample Preparation:

    • Ensure the sample is meticulously dried to remove any residual solvent (e.g., under high vacuum for several hours). The presence of water or other solvents is a common source of error.

    • Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule using a microbalance.

  • Instrument Setup and Calibration:

    • Set up the CHN analyzer according to the manufacturer's instructions. This involves ensuring a pure oxygen supply for combustion and calibrating the thermal conductivity detector (TCD) or infrared detectors.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration is a crucial self-validating step.

  • Combustion and Analysis:

    • The sample capsule is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a pure oxygen environment.

    • The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The resulting gas mixture is passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases (CO₂, H₂O, N₂) are separated (often by gas chromatography) and quantified by a detector.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N in the sample based on the detector signals and the initial sample weight.

    • Compare the experimental percentages to the theoretical values calculated from the molecular formula (C₉H₁₀BrNO).

Table 3: Theoretical Elemental Composition

ElementMass ( g/mol )Total Weight ( g/mol )Percentage (%)
Carbon (C)108.099228.08947.39%
Hydrogen (H)10.080228.0894.42%
Nitrogen (N)14.007228.0896.14%
Bromine (Br)79.904228.08935.03%
Oxygen (O)15.999228.0897.01%

Trustworthiness: The experimental results for C, H, and N should be within ±0.4% of the theoretical values. A successful result from this analysis provides strong, independent confirmation of the elemental formula and, by extension, the molecular weight.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation a Dry Sample (High Vacuum) b Weigh 2-3 mg into Tin Capsule a->b c Calibrate Analyzer (with Acetanilide) b->c d Combust Sample (~1000 °C in O₂) c->d e Separate & Detect Gases (CO₂, H₂O, N₂) d->e f Calculate %C, %H, %N e->f g Compare to Theoretical (within ±0.4%) f->g

Caption: Elemental Analysis (CHN) workflow.

Summary of Expected Results

The combination of theoretical calculations and orthogonal experimental techniques provides a robust and self-validating system for the determination of the .

Table 4: Summary of Theoretical and Expected Experimental Data

MethodParameterExpected ValueAcceptance Criteria
Theoretical Calculation Average Molecular Weight228.09 g/mol N/A
Monoisotopic Mass226.99458 DaN/A
High-Resolution MS [M+H]⁺ (monoisotopic)m/z 227.99 + Isotope PeakMass error < 5 ppm; 1:1 isotopic pattern for Br
Elemental Analysis % Carbon47.39%± 0.4%
% Hydrogen4.42%± 0.4%
% Nitrogen6.14%± 0.4%

Conclusion

The is theoretically 228.09 g/mol . This guide has detailed the necessary experimental protocols using High-Resolution Mass Spectrometry and Elemental Analysis to confirm this value with a high degree of confidence. By following these self-validating procedures, researchers can ensure the identity and purity of their material, which is a critical first step in any rigorous scientific investigation in drug development and chemical research.

References

  • This compound.
  • 2-(4-Bromophenyl)acetamide.
  • N-(4-bromophenyl)-N-methylacetamide.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH). [Link]

Sources

A Deep Dive into the Structural Elucidation of 2-(4-bromophenyl)-N-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of 2-(4-bromophenyl)-N-methylacetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. Instead, it offers a detailed narrative grounded in the principles of analytical chemistry, explaining the causality behind experimental choices and the logic of data interpretation. We will delve into a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section is designed as a self-validating system, providing not just the "how" but the critical "why," ensuring a robust and unambiguous structural assignment. All protocols and interpretations are supported by authoritative references to underscore the scientific rigor of the process.

Introduction: The Significance of Unambiguous Structure

In the realm of pharmaceutical sciences and organic chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This compound, a halogenated aromatic acetamide, serves as an excellent case study for illustrating a rigorous structural elucidation workflow.[1][2] Its structure, while seemingly simple, presents key features—an aromatic ring, an amide linkage, and a halogen substituent—that are commonplace in pharmacologically active molecules. An error in the assignment of its constitution or stereochemistry could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety risks.

This guide will walk you through a logical, multi-faceted analytical workflow, demonstrating how data from orthogonal techniques are integrated to build an unshakeable structural model of the target molecule.

The Analytical Workflow: A Symphony of Techniques

The elucidation of a molecular structure is rarely accomplished with a single technique. It requires a carefully orchestrated workflow where each method provides a unique piece of the puzzle. The data are then woven together to form a cohesive and self-consistent picture. Our approach for this compound will follow a logical progression from confirming the elemental composition and molecular weight to mapping the intricate connectivity and spatial arrangement of its atoms.

G cluster_0 Initial Characterization cluster_1 Functional Group & Connectivity Analysis cluster_2 Unambiguous 3D Structure cluster_3 Final Confirmation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula IR Infrared (IR) Spectroscopy - Key Functional Groups (Amide, Aromatic Ring) MS->IR Provides MW for IR context CONF Structural Confirmation - Data Integration - Final Assignment MS->CONF Confirms formula NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Carbon-Hydrogen Framework - Atom Connectivity IR->NMR Confirms functional groups for NMR assignment XRAY Single Crystal X-Ray Crystallography - Absolute 3D Structure - Solid-State Conformation NMR->XRAY Guides crystallization strategy & confirms solution vs. solid state NMR->CONF Defines connectivity XRAY->CONF Provides definitive 3D model

Figure 1: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The First Piece of the Puzzle

3.1. The "Why": Before we can assemble the structure, we must know the constituent parts. High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact molecular weight and, by extension, the elemental formula of a compound. This is a critical first step; any proposed structure must be consistent with the molecular formula derived from HRMS.

3.2. Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be fully dissolved to ensure efficient ionization.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Amides can be readily protonated to form [M+H]⁺ ions.

    • Mass Analyzer: Time-of-Flight (TOF). TOF analyzers are chosen for their high mass accuracy and resolution.

    • Mass Range: Set a wide scan range (e.g., m/z 50-500) to ensure capture of the parent ion and any potential fragments.

    • Calibration: Calibrate the instrument immediately prior to the run using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a robust averaged spectrum.

3.3. Data Interpretation & Expected Results

The molecular formula for this compound is C₉H₁₀BrNO.[1][3] We expect to observe an isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two major peaks in the mass spectrum for any bromine-containing ion, separated by approximately 2 m/z units, with nearly equal intensity (an M and M+2 peak).

Table 1: Expected HRMS Data for [C₉H₁₀BrNO + H]⁺

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Accuracy (ppm)Isotopic Abundance
[M+H]⁺ (with ⁷⁹Br)228.0022Within ± 5 ppm< 5 ppm~100%
[M+2+H]⁺ (with ⁸¹Br)229.9999Within ± 5 ppm< 5 ppm~98%

The observation of this characteristic isotopic doublet with high mass accuracy provides unequivocal evidence for the presence of a single bromine atom and confirms the elemental formula.[4]

Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding

4.1. The "Why": IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared light, the light is absorbed. This absorption pattern provides a "fingerprint" of the functional groups present. For our target molecule, we are particularly interested in identifying the amide and aromatic functionalities.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup:

    • Accessory: Use a single-reflection ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.

4.3. Data Interpretation & Expected Results

The IR spectrum will provide clear evidence for the key structural components.

Table 2: Key Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300N-H StretchSecondary AmideConfirms the presence of the N-H bond in the amide.[5]
~3050C-H StretchAromaticIndicates the C-H bonds on the benzene ring.
~2950C-H StretchAliphatic (CH₃, CH₂)Corresponds to the methyl and methylene groups.
~1650C=O Stretch (Amide I)Secondary AmideA strong, sharp peak characteristic of the amide carbonyl.[5]
~1540N-H Bend (Amide II)Secondary AmideA key diagnostic peak for secondary amides.
~1600, ~1490C=C StretchAromatic RingTwo to three sharp bands confirming the benzene ring.
~820C-H Out-of-Plane BendAromatic (p-disubstituted)A strong band indicative of 1,4-disubstitution on the benzene ring.
~550C-Br StretchAryl HalideConfirms the presence of the carbon-bromine bond.

The combination of the Amide I and Amide II bands is highly diagnostic for the secondary amide, while the pattern of the aromatic C-H out-of-plane bending can strongly suggest the 1,4-substitution pattern.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

5.1. The "Why": If MS gives us the formula and IR gives us the functional groups, NMR spectroscopy gives us the detailed atomic connectivity. It allows us to map out the carbon-hydrogen framework of the molecule, showing how the atoms are connected to each other. A suite of NMR experiments is required for a full and unambiguous assignment.

5.2. Experimental Protocol: High-Field NMR

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with analyte signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Experiments to Run:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, their integration (ratio), and their coupling (neighboring protons).

    • ¹³C NMR (with proton decoupling): Shows the number of different types of carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., which are on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows the direct correlation between a proton and the carbon atom it is attached to.

5.3. Data Interpretation & Expected Results

By integrating the data from these experiments, we can piece together the molecular fragments.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)HSQC CorrelationCOSY Correlation(s)
N-H~5.8broad singlet1H-NoCH₃
Ar-H (ortho to CH₂)~7.2doublet2H~130YesAr-H (ortho to Br)
Ar-H (ortho to Br)~7.5doublet2H~132YesAr-H (ortho to CH₂)
CH₂~3.6singlet2H~43YesNone
N-CH₃~2.8doublet3H~26YesN-H
C=O---~170No-
C-Br---~122No-
C-CH₂ (ipso)---~135No-
  • ¹H NMR: We expect to see a classic AA'BB' pattern for the 1,4-disubstituted aromatic ring (two doublets, each integrating to 2H). The methylene (CH₂) protons will appear as a singlet, and the N-methyl (N-CH₃) protons as a doublet due to coupling with the N-H proton. The N-H proton itself will be a broad singlet.

  • ¹³C NMR: We anticipate 7 distinct carbon signals (4 aromatic, 1 carbonyl, 1 methylene, 1 methyl).

  • COSY: This experiment will be crucial to confirm the coupling between the two sets of aromatic protons and the coupling between the N-H and N-CH₃ protons.

  • HSQC: This will definitively link each proton signal to its corresponding carbon signal, for example, linking the singlet at ~3.6 ppm to the carbon at ~43 ppm, confirming the CH₂ group.

G cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals H_arom1 δ ~7.5 (d, 2H) H_arom2 δ ~7.2 (d, 2H) H_arom1->H_arom2 J-coupling C_arom1 δ ~132 H_arom1->C_arom1 Direct Bond C_arom2 δ ~130 H_arom2->C_arom2 Direct Bond H_NH δ ~5.8 (br s, 1H) H_CH3 δ ~2.8 (d, 3H) H_NH->H_CH3 J-coupling H_CH2 δ ~3.6 (s, 2H) C_CH2 δ ~43 H_CH2->C_CH2 Direct Bond C_CH3 δ ~26 H_CH3->C_CH3 Direct Bond

Figure 2: A relationship diagram illustrating how 2D NMR connects the ¹H and ¹³C data.

Single Crystal X-ray Crystallography: The Final Arbiter

6.1. The "Why": While the combination of MS and NMR provides a robust constitutional assignment, it does not offer definitive proof of the three-dimensional structure in the solid state. Single Crystal X-ray Crystallography is the ultimate tool for determining the precise spatial arrangement of atoms, bond lengths, and bond angles.[7] It provides an unambiguous 3D model of the molecule as it exists in the crystal lattice.

6.2. Experimental Protocol: X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. High-purity this compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from an ethanol/water mixture). The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

  • Crystal Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and a preliminary atomic model. This model is then "refined" to best fit the experimental data, resulting in a final, highly precise 3D structure.

6.3. Data Interpretation & Expected Results

The output of a successful crystallography experiment is a detailed structural model. Key parameters include:

  • Confirmation of Connectivity: The model will visually confirm the atomic connections deduced from NMR.

  • Bond Lengths and Angles: Precise measurements will be obtained, for example, for the C=O, C-N, and C-Br bonds. These can be compared to literature values for similar structures.

  • Conformation: The model will reveal the preferred conformation of the molecule in the solid state, including the torsion angle of the amide bond and the orientation of the phenyl ring relative to the acetamide group.

  • Intermolecular Interactions: The analysis can reveal hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and other packing forces in the crystal lattice.[8]

The crystallographic data serves as the ultimate validation of the structure proposed from the spectroscopic data.[9]

Conclusion: A Unified Structural Narrative

The structural elucidation of this compound is a testament to the power of a multi-technique analytical approach. Each method, from the initial molecular formula determination by HRMS to the functional group identification by IR, the detailed connectivity mapping by NMR, and the final 3D visualization by X-ray crystallography, provides essential, complementary information. The true strength of this workflow lies in its self-validating nature. The proposed structure must be, and is, consistent with every piece of experimental data. This rigorous, evidence-based approach ensures the highest level of scientific integrity and provides the unshakeable foundation required for all subsequent research and development activities.

References

  • SpectraBase. 2-(4-bromophenyl)-2-keto-N-methyl-acetamide. John Wiley & Sons, Inc. [Link]
  • PubChem. This compound.
  • ResearchGate. Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. [Link]
  • PubChem. 2-(4-Bromophenyl)acetamide.
  • Royal Society of Chemistry.
  • Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]
  • PubChem. N-(4-bromophenyl)-N-methylacetamide.
  • ResearchGate. (PDF) N-(2-Bromophenyl)acetamide. [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
  • Royal Society of Chemistry.
  • Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]
  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
  • NIST WebBook. Acetamide, N-(4-bromophenyl)-2-methoxy-. [Link]
  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
  • ACS Publications.
  • IUCr Journals.
  • ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
  • Chegg. Solved N-(4-bromophenyl)acetamide ir spectrum. [Link]

Sources

The Solubility Landscape of 2-(4-bromophenyl)-N-methylacetamide: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the intricate journey of drug development, the solubility of an active pharmaceutical ingredient (API) stands as a cornerstone of its ultimate success. It is a fundamental physicochemical property that dictates bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide delves into the solubility characteristics of a compound of interest, 2-(4-bromophenyl)-N-methylacetamide, providing a comprehensive framework for researchers, scientists, and drug development professionals. By integrating theoretical principles with actionable experimental protocols, this document aims to serve as an in-depth resource for understanding and manipulating the solubility of this and similar molecules. We will explore both predictive models and empirical determination techniques, offering a holistic view that is essential for informed decision-making in the pre-formulation and formulation development stages.

Understanding the Molecule: Physicochemical Profile of this compound

Before delving into its behavior in solution, a thorough understanding of the intrinsic properties of this compound is paramount.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₁₀BrNO[1][2]

  • Molecular Weight: 228.09 g/mol [1][2]

  • CAS Number: 7713-76-0[1][2]

  • Appearance: Likely a solid at room temperature, a common characteristic for molecules of this size and complexity.[3]

  • Key Structural Features: The molecule possesses a brominated phenyl ring, an amide linkage, and an N-methyl group. The presence of the bromine atom and the polar amide group suggests a molecule with moderate polarity. The N-methyl group can influence hydrogen bonding capabilities.[3]

The interplay of the aromatic ring, the halogen substituent, and the amide functionality will govern its interactions with various solvents. The potential for hydrogen bonding (as an acceptor at the carbonyl oxygen and potentially a weak donor from the N-H in the tautomeric form, though less likely) and dipole-dipole interactions are key considerations.

A Predictive Approach: Hansen Solubility Parameters (HSP)

To proactively assess the solubility of this compound across a spectrum of organic solvents, we turn to the powerful predictive tool of Hansen Solubility Parameters (HSP). The underlying principle of HSP is "like dissolves like," quantified by assigning three parameters to both the solute and the solvent.[4]

  • δd (Dispersion): Energy from atomic forces.

  • δp (Polar): Energy from intermolecular dipole forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is calculated using the equation: δt² = δd² + δp² + δh²

A smaller difference between the HSP values of a solute and a solvent indicates a higher likelihood of miscibility.

Estimating the Hansen Solubility Parameters of this compound

Due to the absence of experimentally determined HSP values for this compound in the literature, we will employ a group contribution method to estimate these parameters. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions.

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterEstimated Value (MPa⁰·⁵)
δd 19.5
δp 9.8
δh 7.2
δt 22.8

Disclaimer: These values are estimations derived from group contribution methods and should be validated experimentally.

Predicting Solubility in Common Organic Solvents

With the estimated HSP values for our target compound, we can now predict its compatibility with a range of common organic solvents. The "Hansen Distance" (Ra) between the solute and a solvent provides a quantitative measure of their similarity.

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value suggests better solubility.

Table 2: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Distance

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)Hansen Distance (Ra)Predicted Solubility
N,N-Dimethylformamide (DMF) 17.413.711.35.3High
Acetone 15.510.47.04.1High
Tetrahydrofuran (THF) 16.85.78.05.4Good
Dichloromethane 18.26.36.14.2Good
Ethyl Acetate 15.85.37.25.8Moderate
Isopropanol 15.86.116.410.3Moderate to Low
Ethanol 15.88.819.412.6Low
Methanol 15.112.322.315.6Low
Toluene 18.01.42.09.8Low
Heptane 15.30.00.014.3Very Low

This predictive table serves as a valuable starting point for solvent screening in crystallization, formulation, and analytical method development.

Empirical Validation: Experimental Determination of Solubility

While predictive models offer excellent guidance, empirical determination remains the gold standard for obtaining accurate solubility data. The following section outlines a robust, self-validating protocol for measuring the solubility of this compound.

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Diagram 1: Isothermal Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Seal vial and place in isothermal shaker bath B->C D Equilibrate for 24-48 hours at constant temperature C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe with a filter E->F G Dilute sample appropriately F->G H Analyze by validated HPLC-UV method G->H

Caption: Workflow for the isothermal shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (purity > 99%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Isothermal shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

    • Accurately dispense a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. The wavelength for UV detection should be set to the λmax of the compound for maximum sensitivity.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Self-Validating System: Ensuring Data Integrity

To ensure the trustworthiness of the obtained solubility data, the following checks should be integrated into the protocol:

  • Solid Phase Analysis: At the end of the experiment, the remaining solid should be analyzed (e.g., by PXRD or DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the equilibration period.

  • Kinetic Profile: For a new compound, it is advisable to take samples at multiple time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been achieved.

  • Method Validation: The HPLC-UV analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Practical Implications in Drug Development

Accurate solubility data for this compound in various organic solvents is not merely an academic exercise; it has profound practical implications:

  • Crystallization Process Development: The choice of solvent system for crystallization is directly informed by solubility data. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for efficient crystallization.

  • Formulation Development: For liquid formulations, identifying a solvent or co-solvent system that can dissolve the API at the desired concentration is critical. The predicted and experimental data can guide the selection of excipients.

  • Analytical Method Development: The solubility of the compound in various solvents is essential for developing robust analytical methods, such as those for HPLC, where the sample needs to be fully dissolved in the mobile phase or a compatible diluent.

  • Toxicity and Safety: Understanding the solubility in solvents relevant to manufacturing and handling is important for assessing potential exposure risks and developing appropriate safety protocols.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound, from theoretical prediction using Hansen Solubility Parameters to a detailed protocol for empirical determination. The integration of predictive modeling with robust experimental validation offers a powerful strategy for efficiently characterizing the solubility of this and other new chemical entities.

Future work should focus on the experimental validation of the predicted HSP values and the generation of a comprehensive experimental solubility database for this compound in a wider range of pharmaceutically relevant solvents and at various temperatures. Investigating the impact of pH on its aqueous solubility would also be a critical next step for a complete biopharmaceutical characterization. By systematically building upon this foundational knowledge, the path from discovery to a viable drug product becomes clearer and more scientifically grounded.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd.
  • ICH Harmonised Tripartite Guideline. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Avdeef, A. (2012).
  • Jouyban, A. (2010).

Sources

An In-Depth Technical Guide to the Theoretical Properties of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of 2-(4-bromophenyl)-N-methylacetamide, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive empirical data for this specific compound, this document leverages established chemical principles and data from closely related analogs to build a robust theoretical profile. This guide covers the molecule's structural elucidation, predicted spectroscopic characteristics, potential synthetic pathways, and a discussion of its likely reactivity, biological activity, and toxicological profile. This document is intended to serve as a foundational resource for researchers and scientists, enabling further empirical investigation and application development.

Introduction

This compound belongs to the N-aryl acetamide class of compounds, which have garnered significant interest in pharmaceutical research due to their diverse biological activities. The presence of a brominated phenyl ring and an N-methylated amide group suggests a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability, making it a compelling candidate for further study. This guide aims to provide a detailed theoretical framework to understand the fundamental properties of this molecule, thereby facilitating future research endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is a thorough characterization of its structure and fundamental physicochemical properties.

Structural Elucidation

The molecular structure of this compound is characterized by a central acetamide core linking a 4-bromophenyl group and a methyl group.

Table 1: Key Molecular and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀BrNOPubChem[1]
Molecular Weight 228.09 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 7713-76-0PubChem[1]
Canonical SMILES CNC(=O)CC1=CC=C(C=C1)BrPubChem[1]
InChI Key JCDMVJNUNZEZNE-UHFFFAOYSA-NPubChem[1]
XLogP3 2.1PubChem[1]
Melting Point 110-130 °CChemicalBook[2]
Form SolidHit2Lead[3]
Conformational Analysis and Stereochemistry

The molecule possesses two rotatable bonds, which will influence its conformational landscape. The primary rotations occur around the C-C bond connecting the phenyl ring to the acetyl group and the C-N bond of the amide. The planarity of the amide bond is a key feature, and the trans conformation is generally favored energetically over the cis conformation. The N-methyl group and the carbonyl oxygen will likely be oriented away from each other to minimize steric hindrance. The molecule is achiral.

Proposed Synthesis

Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 2-(4-bromophenyl)acetic acid Coupling Coupling Agent (e.g., DCC, EDC, HATU) Reactant1->Coupling Reactant2 Methylamine (CH3NH2) Reactant2->Coupling Product This compound Coupling->Product Amide Bond Formation

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling

This protocol is a generalized procedure and may require optimization for this specific reaction.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and, optionally, a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

  • Amine Addition: Add methylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC/EDC). Wash the organic layer with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Properties

Direct experimental spectroscopic data for this compound is not currently available. However, we can predict the key spectral features based on the known data of its close analog, 4-bromophenyl acetamide, and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the N-methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to Br)~7.4-7.6Doublet2H
Aromatic (meta to Br)~7.1-7.3Doublet2H
Methylene (-CH₂-)~3.6Singlet2H
N-Methyl (-NCH₃)~2.8Singlet (may show splitting due to amide bond rotation)3H
Amide (-NH-)Not Applicable--
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic (C-Br)~121
Aromatic (CH, ortho to Br)~132
Aromatic (CH, meta to Br)~131
Aromatic (C-CH₂)~135
Methylene (-CH₂-)~43
N-Methyl (-NCH₃)~26
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic vibrations of the amide and aromatic functionalities.

Table 4: Predicted Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (Amide I)~1650Strong, sharp absorption
N-H bend (Amide II)Not applicable-
C-N stretch (Amide III)~1400Moderate absorption
Aromatic C-H stretch~3000-3100Weak to moderate
Aromatic C=C stretch~1600, 1480Moderate to strong
C-Br stretch~500-600Moderate to strong
Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.

MassSpec M [M]+• m/z = 227/229 F1 [M - CH₃]+• m/z = 212/214 M->F1 - •CH₃ F2 [M - CONHCH₃]+• m/z = 170/172 M->F2 - •CONHCH₃ F3 [C₇H₆Br]+• m/z = 169/171 F2->F3 - H F4 [C₇H₇]+• m/z = 91 F3->F4 - Br

Caption: Predicted mass spectrometry fragmentation pathway.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the amide and the brominated phenyl functionalities.

  • Amide Group: The amide bond is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield 2-(4-bromophenyl)acetic acid and methylamine.

  • Bromophenyl Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a versatile building block for the synthesis of more complex structures. The electron-withdrawing nature of the bromine atom also influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Given the prevalence of the N-aryl acetamide scaffold in bioactive molecules, this compound holds potential in several areas of drug discovery. Studies on related phenylacetamide derivatives have shown a range of biological activities, including anticancer and antimicrobial properties.[4][5][6][7] The specific combination of the 4-bromophenyl and N-methylacetamide moieties may confer unique pharmacological properties.

Potential Biological Activity and Toxicological Profile

Predicted Biological Activity

The biological activity of N-aryl acetamides is diverse and depends on the specific substituents. Some general trends observed in related compounds suggest potential avenues for investigation:

  • Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents.[7] The mechanism of action is often linked to the induction of apoptosis in cancer cells.

  • Antimicrobial Activity: The N-aryl acetamide scaffold is present in some antimicrobial agents. The specific activity would depend on the microbial target.[5][6]

BiologicalActivity Molecule 2-(4-bromophenyl)- N-methylacetamide Target1 Cancer Cell Lines Molecule->Target1 Potential Interaction Target2 Bacterial/Fungal Strains Molecule->Target2 Potential Interaction Effect1 Apoptosis Induction Target1->Effect1 Effect2 Inhibition of Growth Target2->Effect2

Caption: Potential areas of biological investigation.

Toxicological Considerations

A comprehensive toxicological profile for this compound is not available. However, considerations based on its structural components are warranted:

  • Brominated Aromatic Compounds: Some brominated aromatic compounds are known to be persistent in the environment and can bioaccumulate. Their toxicological profiles can vary widely depending on the specific structure and degree of bromination.

  • N-Aryl Acetamides: The toxicity of N-aryl acetamides is highly dependent on their metabolism. For instance, N-hydroxy-N-arylacetamides have been reported to be carcinogenic in some cases.[8]

Further in vitro and in vivo toxicological studies are necessary to establish a clear safety profile for this compound.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the properties of this compound. By leveraging data from analogous compounds and fundamental chemical principles, we have proposed its synthesis, predicted its spectroscopic characteristics, and discussed its potential reactivity, biological activity, and toxicological profile. While this guide serves as a valuable starting point, it is imperative that these theoretical predictions are validated through empirical studies. The information presented herein should empower researchers to design and execute experiments to fully elucidate the properties and potential applications of this intriguing molecule.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Rapid Communications in Mass Spectrometry, 4(12), 498-9. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides.
  • Organic Letters. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PMC. (n.d.). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs)
  • PubMed. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • ChemicalBook. (n.d.). This compound | 7713-76-0.
  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • PMC. (2018). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach.
  • AIP Publishing. (2005).
  • PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • NIH. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • ChemicalBook. (n.d.). N-Methylacetamide(79-16-3) IR Spectrum.
  • PubMed. (2013). 2-(4-Fluorophenyl)
  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (1984). N-Hydroxy-N-arylacetamides. I.
  • PubMed. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties.
  • ResearchGate. (2025). Toxicity of four nitrogen-heterocyclic polyaromatic hydrocarbons (NPAHs) to soil organisms.
  • NIH. (n.d.). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity?.
  • Hit2Lead. (n.d.). N-methylacetamide | CAS# 7713-76-0.
  • PMC. (n.d.). 2-(4-Fluorophenyl)
  • J-Stage. (n.d.). QSAR of toxicology of substituted phenols.
  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide.
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). This compound.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MDPI. (n.d.). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents.
  • Chemistry LibreTexts. (2023).
  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)acetic acid.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.
  • PubChem. (n.d.). N-(4-bromophenyl)-N-methylacetamide.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • [Unknown Source]. (n.d.). Understanding 2-(4-Bromophenyl)
  • ResearchGate. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid.
  • ResearchGate. (n.d.). Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in....

Sources

A-001: A Research Framework for Investigating the Biological Activity of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide outlines a comprehensive, multi-stage research program to systematically investigate the potential biological activities of the novel compound, 2-(4-bromophenyl)-N-methylacetamide (designated herein as A-001). Currently, the pharmacological profile of A-001 is uncharacterized. This document provides a structured, hypothesis-driven approach, beginning with a structural and in-silico analysis to predict potential biological targets. This is followed by a detailed, tiered in-vitro and in-vivo screening cascade designed to identify and validate its mechanism of action and assess its therapeutic potential. The protocols and strategic rationale provided herein are intended to guide researchers, scientists, and drug development professionals in the efficient and rigorous evaluation of this and other novel chemical entities.

Introduction and Rationale

The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern medicine.[1][] The compound this compound (A-001) is a synthetic organic molecule whose biological effects have not yet been described in scientific literature.[3][4][5] Its structure, however, contains several moieties commonly found in pharmacologically active agents, suggesting it may possess un-tapped therapeutic value.

The core structure of A-001 consists of a bromophenyl group linked to an N-methylacetamide side chain. The bromophenyl group is a halogenated aromatic ring, a feature often utilized in drug design to modulate pharmacokinetic properties such as lipophilicity and metabolic stability.[6][7] The N-methylacetamide group is a common feature in many biologically active compounds, contributing to hydrogen bonding capabilities and influencing solubility and membrane permeability.[8][9] The presence of these functional groups warrants a systematic investigation into the potential biological activities of A-001.

This document serves as a technical guide for a proposed research program to elucidate the pharmacological profile of A-001. It is structured to follow a logical progression from hypothesis generation to in-vivo validation, emphasizing scientific integrity and data-driven decision making at each stage.

Structural Analysis and Hypothesis Generation

A critical first step in evaluating a novel compound is to analyze its structure in the context of known structure-activity relationships (SAR).[10] By comparing A-001 to structurally similar compounds with established biological activities, we can generate initial hypotheses about its potential targets and mechanisms of action.

Key Structural Features of A-001
  • 4-Bromophenyl Group: This moiety is present in a wide range of bioactive compounds, including anti-inflammatory agents, anticancer drugs, and central nervous system (CNS) modulators.[11][12] Bromine's electron-withdrawing nature can influence the electronic properties of the phenyl ring, and its size can impact binding to molecular targets.

  • N-methylacetamide Moiety: N-arylacetamides and their derivatives have been investigated for a variety of biological activities, including as enzyme inhibitors and receptor modulators.[13][14][15] For example, some N-arylacetamide derivatives have shown potential as α-glucosidase and α-amylase inhibitors, suggesting a possible role in metabolic diseases.[13] Other studies have explored similar structures for anticonvulsant properties.[16]

Hypothesized Biological Activities

Based on the structural analysis, we propose the following initial hypotheses for the biological activity of A-001:

  • Hypothesis 1: Enzyme Inhibition. The acetamide group could act as a pharmacophore that interacts with the active site of various enzymes. Given the precedent of similar structures, A-001 may exhibit inhibitory activity against enzymes such as α-glucosidase, α-amylase, or certain kinases.[13]

  • Hypothesis 2: CNS Modulation. The bromophenyl group is a common feature in drugs that act on the central nervous system. A-001 could potentially modulate the activity of CNS receptors or ion channels. For example, some N-benzylphenethylamines, which share some structural similarities, are potent agonists of serotonin 5-HT2 receptors.[17]

  • Hypothesis 3: Anticancer Activity. Bromophenol derivatives have been investigated for their potential as anticancer agents, acting through mechanisms such as the induction of apoptosis.[11][12] The bromophenyl group in A-001 could contribute to similar cytotoxic or anti-proliferative effects in cancer cell lines.

These hypotheses will guide the initial stages of the experimental workflow, providing a focused approach to the primary screening of A-001.

Proposed Research Workflow: A Tiered Approach

A tiered screening cascade is the most efficient method for evaluating a novel compound, allowing for rapid decision-making and resource allocation.[18] The proposed workflow for A-001 is divided into three main stages: initial in-vitro screening, mechanistic in-vitro studies, and in-vivo validation.

G cluster_0 Tier 1: Initial In-Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In-Vivo Validation a Compound A-001 (Purity & Characterization) b High-Throughput Screening (HTS) (Target-based & Phenotypic) a->b c Cytotoxicity Profiling (Panel of cell lines) a->c d Hit Identification b->d c->d e Dose-Response & IC50/EC50 Determination d->e g Secondary & Orthogonal Assays e->g f Target Deconvolution (If phenotypic hit) f->g i Validated In-Vitro Activity g->i h In-Vitro ADME (Solubility, Permeability, Stability) h->i j Pharmacokinetic (PK) Studies (Rodent model) i->j l Efficacy Studies (Relevant disease model) j->l k Maximum Tolerated Dose (MTD) Study k->l m Candidate for Lead Optimization l->m caption Figure 1: Tiered research workflow for A-001.

Caption: Figure 1: Tiered research workflow for A-001.

Tier 1: Initial In-Vitro Screening

The primary goal of Tier 1 is to broadly assess the biological activity of A-001 and identify any initial "hits" for further investigation.

3.1.1. High-Throughput Screening (HTS)

  • Rationale: HTS allows for the rapid and simultaneous testing of A-001 against a large number of biological targets.[][19][20] This provides a broad, unbiased view of the compound's potential interactions.

  • Methodology:

    • Target-Based Screening: Screen A-001 at a single high concentration (e.g., 10 µM) against a panel of purified enzymes and receptors. This panel should be selected based on the hypotheses generated in Section 2, including various kinases, metabolic enzymes (e.g., α-glucosidase), and CNS receptors.

    • Phenotypic Screening: Screen A-001 across a panel of diverse cancer cell lines to assess for anti-proliferative or cytotoxic effects.[19] Assays such as the MTT or CellTiter-Glo assay can be used to measure cell viability.[21]

  • Data Interpretation: Hits are identified as compounds that produce a significant change (e.g., >50% inhibition in an enzyme assay or >50% reduction in cell viability) compared to a vehicle control.

3.1.2. Cytotoxicity Profiling

  • Rationale: It is crucial to determine if the observed activity in cell-based assays is due to a specific mechanism or general cytotoxicity.

  • Methodology:

    • Test A-001 in a dose-response format against a panel of both cancerous and non-cancerous cell lines (e.g., HEK293, HepG2).

    • Determine the concentration that causes 50% cell death (CC50).

  • Data Interpretation: A compound with a large window between its effective concentration in a target assay and its cytotoxic concentration is more likely to have a specific mechanism of action.

Tier 2: Mechanistic Elucidation and In-Vitro ADME

Once initial hits are identified, Tier 2 focuses on confirming these activities, elucidating the mechanism of action, and evaluating the compound's basic drug-like properties.

3.2.1. Dose-Response and Potency Determination

  • Rationale: To quantify the activity of A-001 against the confirmed hits from Tier 1.

  • Methodology:

    • Perform 10-point dose-response curves for A-001 in the relevant biochemical or cell-based assays.

    • Calculate the IC50 (for inhibition) or EC50 (for activation) values.

  • Data Interpretation: The potency of the compound will be a key factor in determining its potential for further development.

3.2.2. Secondary and Orthogonal Assays

  • Rationale: To confirm the initial hit using a different assay technology, which helps to rule out artifacts or assay-specific interference.

  • Methodology:

    • If A-001 is an enzyme inhibitor, confirm its activity using a different substrate or a direct binding assay (e.g., Surface Plasmon Resonance).

    • If A-001 shows anti-proliferative activity, investigate its effect on the cell cycle (e.g., by flow cytometry) or apoptosis (e.g., by Annexin V staining).

3.2.3. In-Vitro ADME Profiling

  • Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for predicting a compound's in-vivo behavior.[22]

  • Methodology:

    • Solubility: Determine the thermodynamic and kinetic solubility of A-001 in aqueous buffers.

    • Permeability: Assess the ability of A-001 to cross cell membranes using a Caco-2 or PAMPA assay.

    • Metabolic Stability: Incubate A-001 with liver microsomes to assess its stability to metabolic enzymes.[15][23]

The data from Tier 2 will provide a comprehensive in-vitro profile of A-001, allowing for a go/no-go decision for advancing to in-vivo studies.

Parameter Assay Purpose Desired Outcome
Potency Dose-Response CurveQuantify biological activityIC50/EC50 < 1 µM
Selectivity Counter-screeningAssess off-target effects>10-fold selectivity for primary target
Solubility Aqueous Solubility TestPredict oral absorption>10 µM
Permeability Caco-2/PAMPAPredict intestinal absorptionHigh permeability (Papp > 10 x 10⁻⁶ cm/s)
Stability Microsomal Stability AssayPredict in-vivo half-lifet½ > 30 minutes

Table 1: Key In-Vitro Parameters and Desired Outcomes for A-001

Tier 3: In-Vivo Validation

If A-001 demonstrates a promising in-vitro profile (i.e., potent, selective, and with acceptable ADME properties), the final stage is to evaluate its activity in a living organism.[24][25]

G start Promising In-Vitro Candidate (A-001) pk_study Pharmacokinetic (PK) Study - Single dose (IV & PO) - Measure plasma concentration over time start->pk_study mtd_study Maximum Tolerated Dose (MTD) - Dose escalation study - Monitor for signs of toxicity start->mtd_study pk_data Analyze PK Parameters (Cmax, Tmax, AUC, Bioavailability) pk_study->pk_data efficacy_study Efficacy Study in Disease Model - Administer A-001 at safe, effective dose - Measure disease-relevant endpoints pk_data->efficacy_study mtd_data Establish Safe Dosing Range mtd_study->mtd_data mtd_data->efficacy_study efficacy_data Evaluate Therapeutic Effect efficacy_study->efficacy_data end Lead Candidate for Optimization efficacy_data->end caption Figure 2: In-vivo testing workflow.

Caption: Figure 2: In-vivo testing workflow.

3.3.1. Pharmacokinetic (PK) Studies

  • Rationale: To understand how A-001 is absorbed, distributed, metabolized, and excreted in an animal model (typically rodents).

  • Methodology:

    • Administer a single dose of A-001 to a cohort of mice or rats via both intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points.

    • Quantify the concentration of A-001 in the plasma using LC-MS/MS.

  • Data Interpretation: Key parameters such as half-life, clearance, volume of distribution, and oral bioavailability will be determined.

3.3.2. Maximum Tolerated Dose (MTD) Study

  • Rationale: To determine the highest dose of A-001 that can be administered without causing unacceptable toxicity.

  • Methodology:

    • Administer increasing doses of A-001 to different groups of animals.

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and other health parameters.

  • Data Interpretation: The MTD will inform the dose selection for subsequent efficacy studies.

3.3.3. Efficacy Studies

  • Rationale: To test whether A-001 has a therapeutic effect in a relevant animal model of disease.[26]

  • Methodology:

    • The choice of animal model will be directly informed by the confirmed in-vitro mechanism of action. For example:

      • If A-001 is an anticancer agent, a tumor xenograft model would be appropriate.

      • If A-001 is an antidiabetic agent, a diabetic mouse model (e.g., db/db mice) would be used.[22]

    • Administer A-001 at a safe and pharmacologically active dose.

    • Measure relevant disease endpoints (e.g., tumor size, blood glucose levels) over the course of the study.

  • Data Interpretation: A statistically significant improvement in the disease endpoint compared to a vehicle-treated control group would provide strong evidence of in-vivo efficacy.

Conclusion

The research framework detailed in this guide provides a rigorous and systematic approach to characterizing the potential biological activity of this compound (A-001). By progressing through a logical sequence of hypothesis generation, broad in-vitro screening, mechanistic elucidation, and in-vivo validation, this program is designed to efficiently determine if A-001 possesses a pharmacological profile worthy of further preclinical and clinical development. The successful execution of this plan will not only define the therapeutic potential of this specific molecule but also serve as a robust template for the evaluation of other novel chemical entities.

References

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed. (2013-06-24).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02).
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed.
  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - MDPI. (2022-01-17).
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - PMC. (2011-04-01).
  • How to Develop a Successful in vitro Screening Str
  • In vitro testing of top-ranked predicted compounds
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][19][27]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC - PubMed Central. (2022-11-22).
  • This compound | 7713-76-0 - ChemicalBook. (2025-09-25).
  • In vivo models | Drug Discovery | CRO services.
  • 25-NB - Wikipedia.
  • This compound | C9H10BrNO | CID 842546 - PubChem.
  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - MDPI. (2022-02-24).
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evalu
  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. (2023-02-13).
  • The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (2026-01-07).
  • Natural Product Testing: Selecting in vivo Anticancer Assay Model - ResearchG
  • CAS 50438-47-6: N-(4-bromophenyl)-N-methylacetamide - CymitQuimica.
  • New Technologies and Methods in Small Molecule Drug Development - BOC Sciences. (2021-12-31).
  • 7713-76-0|this compound - BLDpharm.
  • N-Arylacetamides Investigated.
  • N-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 4324567 - PubChem.
  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins - MDPI. (2024-10-30).
  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))
  • Structure Activity Rel
  • (PDF)
  • The deacetylation of N-arylacetamides in vitro - PMC - NIH.
  • Effect of Environmental Substances on the Activity of Arylamine N-Acetyltransferases.
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (2025-01-15).

Sources

A Technical Guide to 2-(4-bromophenyl)-N-methylacetamide: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Role of Versatile Intermediates in Modern Drug Discovery

In the intricate tapestry of pharmaceutical synthesis, the value of a versatile and reliable chemical intermediate cannot be overstated. These molecular scaffolds serve as the foundational building blocks upon which complex active pharmaceutical ingredients (APIs) are constructed. 2-(4-bromophenyl)-N-methylacetamide, a derivative of phenylacetic acid, represents such a crucial intermediate. Its structure, featuring a reactive bromine atom on the phenyl ring and an N-methylacetamide moiety, offers a unique combination of stability and functionality. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, characterization, and strategic application of this compound in the pharmaceutical landscape. The insights herein are grounded in established chemical principles and aim to empower research and development teams to leverage the full potential of this valuable intermediate.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature with the molecular formula C₉H₁₀BrNO and a molecular weight of approximately 228.09 g/mol .[1] Its structural characteristics are pivotal to its utility as a pharmaceutical intermediate.

PropertyValueSource
Molecular Formula C₉H₁₀BrNOPubChem CID 842546[1]
Molecular Weight 228.09 g/mol PubChem CID 842546[1]
CAS Number 7713-76-0PubChem CID 842546[1]
IUPAC Name This compoundPubChem CID 842546[1]
SMILES CNC(=O)CC1=CC=C(C=C1)BrPubChem CID 842546[1]
XLogP3 2.1PubChem CID 842546[1]

The presence of the bromine atom at the para position of the phenyl ring is of particular significance. It provides a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in the construction of more complex molecular architectures.[2] The N-methylacetamide group, on the other hand, imparts a degree of polarity and can participate in hydrogen bonding, which may influence the solubility and pharmacokinetic properties of downstream APIs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the amidation of 2-(4-bromophenyl)acetic acid or its corresponding acid chloride with methylamine. The following protocol describes a robust and scalable laboratory-scale synthesis.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 2-(4-bromophenyl)acetic acid 2-(4-bromophenyl)acetic acid AcidChloride 2-(4-bromophenyl)acetyl chloride 2-(4-bromophenyl)acetic acid->AcidChloride Step 1: Acyl Chloride Formation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride Methylamine Methylamine (CH₃NH₂) FinalProduct This compound Methylamine->FinalProduct AcidChloride->FinalProduct Step 2: Amidation

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2-(4-bromophenyl)acetyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-bromophenyl)acetic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(4-bromophenyl)acetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(4-bromophenyl)acetyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of methylamine (2.2 eq) in the same solvent. An aqueous solution of methylamine (e.g., 40%) can also be used with a biphasic system and a base like sodium hydroxide.

  • Cool the methylamine solution in an ice bath (0-5 °C).

  • Add the solution of 2-(4-bromophenyl)acetyl chloride dropwise to the cooled methylamine solution with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization
TechniqueExpected Observations
¹H NMR Aromatic protons (AA'BB' system, 2 doublets, ~7.2-7.5 ppm), benzylic methylene protons (singlet, ~3.6 ppm), N-methyl protons (singlet, ~2.8 ppm, may show coupling to NH proton if present), and an amide proton (broad singlet, ~5.8-6.5 ppm).
¹³C NMR Carbonyl carbon (~170 ppm), aromatic carbons (4 signals in the range of ~120-140 ppm, with the carbon attached to bromine showing a characteristic chemical shift), benzylic methylene carbon (~45 ppm), and N-methyl carbon (~26 ppm).
IR (Infrared Spectroscopy) N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), amide I band (C=O stretch, ~1640 cm⁻¹), and amide II band (N-H bend, ~1550 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Note: The exact chemical shifts in NMR and absorption frequencies in IR can vary depending on the solvent and concentration.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water with an additive like 0.1% formic acid or phosphoric acid.[3]
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

This method can be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quality control.[4]

G cluster_workflow Quality Control Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Purity Purity > 99%? HPLC->Purity Identity Identity Confirmed? Spectroscopy->Identity Pass Release for Further Synthesis Purity->Pass Yes Fail Repurify or Reject Purity->Fail No Identity->Pass Yes Identity->Fail No

Caption: Quality control workflow for this compound.

Application as a Pharmaceutical Intermediate

The true value of this compound lies in its potential as a precursor to more complex and biologically active molecules. Its parent compound, 2-(4-bromophenyl)acetic acid, is a known intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents.[2][5]

The strategic importance of the 2-(4-bromophenyl)acetyl moiety is evident in several areas of drug discovery:

  • Anti-inflammatory Drugs: The phenylacetic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The bromo-substituent can be used to modulate the electronic properties of the ring and as a point of attachment for further chemical modifications to enhance potency and selectivity.

  • Enzyme Inhibitors: Derivatives of bromo-phenyl compounds have been investigated as selective enzyme inhibitors. For instance, some 4-bromophenyl derivatives have shown selectivity for the COX-2 enzyme, a key target in anti-inflammatory drug development.[6]

  • Anticancer Agents: While not directly reported for this compound, related phenylacetamide derivatives have been synthesized and evaluated for their anticancer properties. The ability to functionalize the phenyl ring via the bromine atom allows for the exploration of a wide chemical space to optimize activity against various cancer cell lines.

  • Agrochemicals: Beyond pharmaceuticals, 2-(4-bromophenyl)acetic acid and its derivatives are used in the development of herbicides and pesticides, showcasing the broad utility of this chemical scaffold.[5][7]

The N-methylacetamide group in the target molecule can serve to block the carboxylic acid functionality of the parent acid, preventing it from undergoing undesired reactions while other parts of the molecule are being modified. It can also be a key pharmacophoric element in the final API, contributing to target binding.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate for the pharmaceutical and chemical industries. Its straightforward synthesis, well-defined physicochemical properties, and the strategic presence of a reactive bromine handle make it an attractive starting material for the synthesis of a wide range of more complex molecules. While its direct incorporation into a blockbuster drug may not be widely publicized, its role as a key building block in the exploration of new chemical entities is undeniable. As drug discovery continues to demand novel molecular architectures with tailored properties, the importance of reliable and functionalized intermediates like this compound will only continue to grow. Further research into its applications in areas such as targeted protein degradation (PROTACs) and covalent inhibitors could unveil new and exciting opportunities for this versatile compound.

References

  • Supporting information. The Royal Society of Chemistry. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Separation of METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Understanding 2-(4-Bromophenyl)acetic Acid: A Key Intermediate for Chemical Innovation. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Synthesis of 2-(4-Bromophenyl)-N-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide. Molbase. [Link]
  • This compound. PubChem. [Link]
  • Supplementary Information. The Royal Society of Chemistry. [Link]
  • Acetamide, N-bromo-. Organic Syntheses. [Link]
  • 4-Bromophenylacetic acid. Wikipedia. [Link]
  • Exploring the Applications of 2-(4-Bromophenyl)acetic Acid in Agrochemicals and Beyond. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • N-(4-bromophenyl)-N-methylacetamide. PubChem. [Link]
  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1949.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]

Sources

reactivity profile of the bromophenyl group in 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Bromophenyl Group in 2-(4-bromophenyl)-N-methylacetamide

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromophenyl moiety within the this compound scaffold. This molecule serves as a valuable building block in medicinal chemistry and materials science, primarily due to the versatility of its carbon-bromine (C-Br) bond. This document elucidates the electronic properties governing its reactivity and offers detailed, field-proven protocols for its key transformations. We will explore its utility in palladium-catalyzed cross-coupling reactions, its behavior in electrophilic and nucleophilic aromatic substitution, and its potential for directed ortho-metalation, providing researchers with the foundational knowledge to strategically incorporate this synthon into complex molecular architectures.

Molecular Structure and Electronic Profile

The reactivity of the aryl bromide in this compound is dictated by the electronic interplay between the bromine atom and the N-methylacetamido group (-CH₂CONHCH₃).

  • Bromine Atom: The bromine atom exerts a dual electronic effect. It is strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated into the π-system through resonance (+M), an effect that directs incoming electrophiles to the ortho and para positions.

  • N-methylacetamido Group: The acetamido group is a powerful ortho, para-directing group.[1][2][3] The nitrogen's lone pair donates electron density into the ring via a strong resonance effect (+M), which activates the ortho and para positions. This resonance donation generally outweighs the inductive withdrawal from the carbonyl oxygen, making the group overall activating compared to hydrogen.[4] However, this activating effect is attenuated compared to a simple amino group because the nitrogen lone pair is also delocalized onto the adjacent carbonyl group.[1][3]

In this compound, these groups are positioned para to each other. The primary site of reactivity for synthetic diversification is the C-Br bond, which is susceptible to a variety of powerful bond-forming reactions.

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences mol Br ring Aromatic Ring mol:f2->ring inductive Inductive Effect (-I) Deactivates Ring mol:f1->inductive Halogen Withdrawal resonance Resonance Effect (+M) o,p-directing mol:f1->resonance Lone Pair Donation ring->mol:f0 subst -CH₂CONHCH₃ subst->ring ortho, para-director (+M > -I) Suzuki_Workflow start Combine Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) degas Degas Mixture (e.g., N₂ or Ar sparging) start->degas heat Heat Reaction (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated C-C Coupled Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). [5]2. Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). Add a degassed 3:1 mixture of toluene and water (to a concentration of ~0.1 M). [5]4. Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. [6]5. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ComponentRoleTypical Reagents
Aryl HalideElectrophileThis compound
Boron SpeciesNucleophileArylboronic acids, pinacol esters
Pd CatalystCatalystPd(PPh₃)₄, Pd(OAc)₂ with ligands
BaseActivatorK₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃
SolventMediumToluene/H₂O, Dioxane, DMF

Table 1. Key Components for Suzuki-Miyaura Coupling.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, proving invaluable for synthesizing stilbenes, cinnamates, and related structures. [7][8]The reaction is highly stereoselective, typically yielding the E-isomer. [8] Mechanism Insight: The cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the product alkene and a hydridopalladium(II) species. The base regenerates the Pd(0) catalyst from this species. [9] Field-Proven Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (e.g., styrene, butyl acrylate) (1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 equiv), and tri-o-tolylphosphine [P(o-tol)₃] (0.04 equiv). [5]2. Solvent and Base: Add anhydrous DMF as the solvent, followed by triethylamine (Et₃N) (1.5 equiv) as the base. [5]3. Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours. [5][10]4. Workup: After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides. [11][12]This reaction has largely replaced harsher classical methods like the Goldberg reaction or SNAr for this purpose. [11] Mechanism Insight: The reaction mechanism is similar to other cross-couplings, involving oxidative addition, but the key step is the base-assisted formation of a palladium-amido complex. Reductive elimination then forges the C-N bond. [13]The choice of ligand is critical; bulky, electron-rich phosphine ligands are required to promote the reductive elimination step and prevent catalyst decomposition. [13][14] Field-Proven Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge an oven-dried vial with palladium(II) acetate (0.02 equiv), a suitable phosphine ligand (e.g., BINAP, XPhos) (0.04 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Reactant Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ether, and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify via column chromatography.

ReactionBond FormedKey ReagentsTypical Conditions
Suzuki-Miyaura C(sp²)-C(sp²)Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-100 °C
Heck C(sp²)-C(sp²)Alkene, Pd(OAc)₂, PPh₃, Et₃NDMF, 100-120 °C
Buchwald-Hartwig C(sp²)-NAmine, Pd₂(dba)₃, Ligand, NaOtBuToluene, 80-110 °C

Table 2. Comparative Summary of Key Cross-Coupling Reactions.

Other Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

While the C-Br bond is the primary site for cross-coupling, the aromatic ring can undergo further functionalization via EAS. The directing effects of the substituents are key. The -CH₂CONHCH₃ group is a stronger ortho, para-director than the bromine atom. Therefore, electrophilic attack will be directed to the positions ortho to the acetamido side chain (C3 and C5). However, the deactivating -I effect of the bromine makes the ring less nucleophilic than acetanilide itself, potentially requiring harsher conditions. For example, in a bromination reaction of acetanilide, the para product is major due to steric hindrance at the ortho position. [15][16]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (like a halide). [17][18]The aromatic ring of this compound is not sufficiently electron-deficient to undergo SNAr under standard conditions. The reaction is generally not feasible for this substrate. [18][19]

Directed ortho-Metalation (DoM)

The amide functionality within the N-methylacetamido group can act as a Directed Metalating Group (DMG). [20]This strategy allows for regioselective functionalization at the C3/C5 positions, which are ortho to the side chain.

Conceptual Workflow:

  • Coordination: A strong organolithium base (e.g., n-BuLi, s-BuLi) coordinates to the carbonyl oxygen of the amide. [20]2. Deprotonation: This coordination positions the base to selectively deprotonate one of the adjacent ortho protons (C3 or C5).

  • Electrophilic Quench: The resulting aryllithium species is a potent nucleophile that can be quenched with a wide variety of electrophiles (e.g., CO₂, I₂, aldehydes, alkyl halides) to install a new substituent with high regiocontrol.

DoM_Pathway cluster_steps Directed ortho-Metalation (DoM) Pathway start Substrate (DMG present) step1 Coordination with Organolithium Base start->step1 step2 ortho-Proton Abstraction step1->step2 step3 Formation of Aryllithium Intermediate step2->step3 step4 Quench with Electrophile (E+) step3->step4 end ortho-Functionalized Product step4->end

Caption: Logical pathway for Directed ortho-Metalation.

Conclusion

This compound is a highly versatile synthetic intermediate whose reactivity is dominated by the C-Br bond. Its utility in palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provides reliable and modular access to a vast array of derivatives with new C-C and C-N bonds. While less reactive in traditional EAS and SNAr pathways, the potential for directed ortho-metalation offers an alternative and powerful route for regioselective functionalization. A thorough understanding of these reactivity profiles allows chemists to strategically and efficiently leverage this building block in the synthesis of complex target molecules for pharmaceutical and materials applications.

References

  • Brainly. (2023). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in. Brainly.com. [Link]
  • Brainly. (2023). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in. Brainly.in. [Link]
  • UDTECH. (2024). Understanding the 4'-bromoacetanilide Chemical: Melting Point and More. UDTECH. [Link]
  • Chemistry Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. [Link]
  • Study.com. (n.d.). The acetamido group (-NHCOCH3)
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
  • Transtutors. (2021). The acetamido group (-NHCOCH3) is an ortho-para directing group in...[Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]
  • University of Groningen. (n.d.).
  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
  • Wikipedia. (n.d.).
  • Iowa State University. (n.d.). THE PHOTOINITIATED HALOGENATION REACTIONS OF N-BROMOACETANILIDE AND N-BROMO-2,4,6-TRICHLOROACETANILIDE. [Link]
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]
  • Royal Society of Chemistry. (2014).
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis. [Link]
  • ACS Publications. (2017).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]
  • Common Organic Chemistry. (n.d.).
  • Wiley Online Library. (n.d.). ortho-Lithiation of triphenylphosphonio-methylide and, also, triphenylphosphine oxide. [Link]
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • Chemistry LibreTexts. (2024). 16.
  • SciELO México. (n.d.).
  • Harvard University. (n.d.).
  • YouTube. (2024).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Semantic Scholar. (n.d.).
  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • YouTube. (2019).
  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

Sources

2-(4-bromophenyl)-N-methylacetamide mechanism of action investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-(4-bromophenyl)-N-methylacetamide

Introduction

The journey from a novel chemical entity to a validated therapeutic probe or drug candidate is fundamentally dependent on a deep understanding of its mechanism of action (MOA). Identifying the specific molecular target(s) and elucidating the downstream cellular consequences of a drug-target interaction are critical milestones that inform efficacy, selectivity, and potential toxicity. This guide focuses on a specific molecule, this compound (PubChem CID: 842546), a compound with a defined structure but an uncharacterized biological role.[1]

This document provides a comprehensive, field-proven framework for the systematic investigation of such a compound. We will proceed from initial phenotypic characterization through unbiased target identification, rigorous biophysical validation, and finally, to pathway elucidation. The methodologies described herein are designed to be robust and self-validating, reflecting best practices in modern chemical biology and drug discovery.[2]

Phase 1: Foundational Profiling & Phenotypic Assessment

Before embarking on complex target identification workflows, it is imperative to establish a foundational understanding of the compound's purity, stability, and basic biological activity. This initial phase ensures that subsequent experiments are conducted with a well-characterized chemical probe and establishes a quantifiable biological endpoint that will serve as a benchmark for the entire investigation.

Compound Integrity Verification

The first step in any small molecule study is to confirm the identity and purity of the compound batch. This prevents artifacts arising from contaminants or degradation.

  • Identity Confirmation: Verify the molecular structure using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

  • Purity Assessment: Quantify purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for biological assays.

  • Solubility and Stability: Determine the compound's solubility in common solvents (e.g., DMSO) and assess its stability in aqueous media over the time course of planned experiments.

Initial Phenotypic Screening: Cytotoxicity Profiling

A broad, unbiased phenotypic screen is the logical starting point for an uncharacterized compound.[3] A cytotoxicity screen against a panel of diverse cancer cell lines can reveal initial clues about potency and potential selectivity.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed a panel of selected cancer cell lines (e.g., representing different tissue origins like breast, lung, colon) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Treat the cells with the compound dilutions and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTissue of OriginIC₅₀ (µM) [Hypothetical]
MCF-7Breast Cancer> 50
A549Lung Cancer2.5
HCT116Colon Cancer1.8
K-562Leukemia> 50
OVCAR-8Ovarian Cancer2.1

From this hypothetical data, the compound shows selective activity against specific solid tumor cell lines (A549, HCT116, OVCAR-8), providing a clear phenotypic endpoint for subsequent target deconvolution.

Phase 2: Unbiased Target Identification

With a confirmed phenotype, the next crucial phase is to identify the direct molecular target(s) responsible for this effect.[4] Employing orthogonal, hypothesis-free methods is critical to increase the confidence in putative hits.

Approach A: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic biochemical method relies on the physical interaction between an immobilized compound and its binding partners in a complex cell lysate.[3][5]

Experimental Protocol: AC-MS

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads) without disrupting its core pharmacophore.

  • Affinity Matrix Preparation: Covalently couple the synthesized probe to the Sepharose beads. Prepare a control matrix using beads that have been blocked without the probe.

  • Lysate Preparation: Grow a sensitive cell line (e.g., HCT116) to a large scale. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the probe-coupled beads and the control beads. For a competition experiment, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free, unmodified this compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using a denaturing agent (e.g., SDS sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hit Prioritization: True binding partners should be present in the probe pulldown but absent or significantly reduced in the control bead pulldown and the competition experiment.

Visualization: AC-MS Experimental Workflow

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Synthesize Probe (Compound + Linker) Beads Prepare Affinity Matrix (Probe + Beads) Compound->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate (e.g., HCT116) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data Data Analysis & Hit Prioritization LC_MS->Data

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Approach B: Kinobeads Competition Binding Profiling

Given that a significant portion of approved drugs target kinases, profiling against the kinome is a high-value strategy.[6] The Kinobeads assay uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the kinome from a cell lysate.[7][8][9]

Principle: The assay measures the ability of a free compound (in this case, this compound) to compete with the Kinobeads for binding to kinases in the lysate. A dose-dependent reduction in the amount of a specific kinase pulled down by the beads indicates a direct interaction with the test compound.[6] This method provides both target identity and an apparent dissociation constant (Kdapp).

Phase 3: Target Validation & Direct Engagement

Identifying a list of putative targets is only the beginning. It is crucial to validate these hits using orthogonal assays to confirm direct physical engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that assesses compound-target engagement in intact cells or cell lysates.[10][11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12][13]

Experimental Protocol: CETSA Melt Curve and ITDR

Part A: Thermal Melt Curve

  • Cell Treatment: Treat intact HCT116 cells with either a high concentration of this compound (e.g., 20 µM) or a vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific putative target protein (identified from Phase 2) remaining in the supernatant using Western blotting or ELISA.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and thus, direct engagement.

Part B: Isothermal Dose-Response (ITDR) Curve

  • Cell Treatment: Treat cells with a range of concentrations of this compound.

  • Heat Challenge: Heat all samples at a single, fixed temperature (determined from the melt curve to be in the steepest part of the denaturation slope, e.g., Tagg50).

  • Analysis & Interpretation: Analyze the amount of soluble target protein as above. Plotting the soluble protein fraction against drug concentration provides a dose-response curve that confirms engagement in a cellular environment.

Data Presentation: Hypothetical CETSA Data for Target "Protein X"

ConditionTm (°C) [Hypothetical]Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.5-
20 µM Compound57.0+4.5

A significant positive thermal shift provides strong evidence of direct target engagement in a physiologically relevant setting.

Phase 4: Pathway Analysis & Mechanistic Elucidation

Confirming a direct target is a major step, but understanding the MOA requires connecting this binding event to the observed cellular phenotype. This involves investigating the downstream signaling pathway of the validated target.

Let us hypothesize that "Protein X" from the CETSA experiment is a kinase, Kinase-X , known to phosphorylate a key substrate, Substrate-Y , leading to a pro-survival signal.

Experimental Protocol: Pathway Analysis via Western Blot

  • Cell Treatment: Treat HCT116 cells with increasing concentrations of this compound for a defined period (e.g., 6 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate-Y (p-Substrate-Y). Subsequently, strip the membrane and re-probe with an antibody for total Substrate-Y and a loading control (e.g., GAPDH).

  • Data Interpretation: If this compound inhibits Kinase-X, a dose-dependent decrease in the p-Substrate-Y signal should be observed, linking target engagement to a functional downstream consequence.

Visualization: Hypothetical Signaling Pathway

Signaling_Pathway GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate-Y SubstrateY->pSubstrateY Survival Cell Survival & Proliferation pSubstrateY->Survival Apoptosis Apoptosis Survival->Apoptosis Compound 2-(4-bromophenyl) -N-methylacetamide Compound->KinaseX Inhibits

Sources

A Comprehensive Technical Review of 2-(4-bromophenyl)-N-methylacetamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acetamide scaffold represents a cornerstone in medicinal chemistry, valued for its synthetic tractability and its presence in a wide array of biologically active compounds. Within this broad class, 2-(4-bromophenyl)-N-methylacetamide and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of this chemical series, delving into its synthesis, biological activities, and structure-activity relationships (SAR). We will explore the evolution of this scaffold from a simple chemical entity to a key component in the design of potent antimicrobial and anticancer agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Versatility of the Phenylacetamide Scaffold

The N-phenylacetamide core is a privileged structure in drug discovery, forming the backbone of numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, makes it an ideal anchor for binding to diverse biological targets. The presence of a phenyl ring and an acetamide linker allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The introduction of a bromine atom at the para-position of the phenyl ring, as seen in this compound, significantly influences the molecule's electronic and lipophilic character. This halogen substitution can enhance binding affinity through halogen bonding, improve metabolic stability, and modulate the overall physicochemical profile of the compound. This guide will systematically explore the impact of this and other structural modifications on the biological activity of this promising class of molecules.

Synthesis and Characterization

The synthesis of this compound and its analogs is typically achieved through straightforward and robust chemical transformations. The most common synthetic route involves the amidation of a phenylacetic acid derivative with a corresponding amine.

General Synthesis of N-Substituted 2-(4-bromophenyl)acetamides

A versatile and widely adopted method for the synthesis of these compounds is the coupling of 2-(4-bromophenyl)acetic acid with a primary or secondary amine using a suitable coupling agent.

Experimental Protocol: Amide Coupling Reaction

  • Activation of the Carboxylic Acid: To a solution of 2-(4-bromophenyl)acetic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents). The reaction is typically stirred at room temperature for 30 minutes to form the active ester.

  • Amine Addition: The desired amine (1.1 equivalents) is then added to the reaction mixture. If the amine is a salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) is added to neutralize the acid.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion, which usually occurs within 2-12 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-(4-bromophenyl)acetamide.

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product CarboxylicAcid 2-(4-bromophenyl)acetic acid Reaction Amide Coupling CarboxylicAcid->Reaction Amine R-NHR' Amine->Reaction CouplingAgent EDC/HOBt CouplingAgent->Reaction Solvent DCM or DMF Solvent->Reaction Base TEA or DIPEA (optional) Base->Reaction Product 2-(4-bromophenyl)-N-R,R'-acetamide Reaction->Product

Caption: General synthetic scheme for N-substituted 2-(4-bromophenyl)acetamides.

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure by identifying the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds.

Biological Activities and Therapeutic Potential

While information on the specific biological activities of the parent molecule, this compound, is limited in the public domain, its analogs have demonstrated a wide range of pharmacological effects, primarily in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Derivatives of the 2-(4-bromophenyl)acetamide scaffold have shown promising activity against various microbial pathogens. The general structure-activity relationship suggests that the nature of the N-substituent plays a crucial role in determining the antimicrobial potency and spectrum.

For instance, the incorporation of a thiazole ring at the amide nitrogen has been a successful strategy in developing potent antimicrobial agents. A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria.[1][2] The thiazole moiety is a well-known pharmacophore in many antimicrobial drugs, and its combination with the bromophenylacetamide core appears to be a synergistic approach.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using MHB to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate SerialDilution Serially Dilute Compounds SerialDilution->InoculatePlate Incubate Incubate at 37°C InoculatePlate->Incubate ReadMIC Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The 2-phenylacetamide scaffold has been extensively explored for the development of anticancer agents.[3][4] Analogs of this compound have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated that substitutions on the N-phenyl ring significantly influenced their anticancer activity.[4] For example, compounds bearing a nitro group exhibited higher cytotoxicity compared to those with a methoxy group, highlighting the importance of electronic effects in this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 2-(4-bromophenyl)acetamide scaffold is highly dependent on the nature and position of substituents on both the N-acetamide and the phenyl ring. A systematic analysis of these modifications provides valuable insights for the rational design of more potent and selective analogs.

Modifications at the N-Acetamide Position

The substituent on the amide nitrogen is a key determinant of biological activity.

  • N-Alkyl vs. N-Aryl: While the core molecule is N-methylated, many potent analogs feature an N-aryl or N-heteroaryl substituent. These aromatic groups can engage in additional π-π stacking or hydrophobic interactions with the target protein, enhancing binding affinity.

  • Heterocyclic Substituents: The introduction of heterocyclic rings, such as thiazole, pyrazine, or triazolopyridazine, has been shown to impart significant antimicrobial and antiparasitic activities.[2][5][6] These moieties can act as hydrogen bond acceptors or donors and can also influence the overall solubility and pharmacokinetic properties of the molecule.

Modifications on the Phenyl Ring

The 4-bromo substituent on the phenyl ring is a common feature in this series, but its replacement with other halogens or electron-withdrawing groups can modulate activity.

  • Halogen Substitution: In a series of aryl acetamide triazolopyridazines, 4-chloro and 4-fluoro analogs showed comparable or even slightly better activity against Cryptosporidium parvum than the 4-bromo analog.[5] This suggests that the size and electronegativity of the halogen at this position can be fine-tuned to optimize activity.

  • Other Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring is generally favored for biological activity. This is exemplified by the enhanced anticancer activity of nitro-substituted N-phenylacetamide derivatives.[4]

Table 1: Summary of Structure-Activity Relationships

Modification Position Effect on Activity Potential Rationale
N-Aryl/HeteroarylN-AcetamideGenerally increases activityProvides additional binding interactions (π-π, hydrophobic)
ThiazoleN-AcetamideConfers antimicrobial activityActs as a key pharmacophore
Halogen (F, Cl)4-position of Phenyl RingCan maintain or improve activityModulates electronic properties and potential for halogen bonding
Nitro GroupN-Phenyl RingEnhances anticancer activityStrong electron-withdrawing effect

Mechanism of Action

The precise molecular targets for many 2-(4-bromophenyl)acetamide analogs are still under investigation. However, based on the activities observed and the structural similarities to known inhibitors, several potential mechanisms of action can be proposed.

Mechanism cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound 2-(4-bromophenyl)acetamide Analog Enzymes Enzymes (e.g., Kinases, DHFR) Compound->Enzymes Receptors Receptors Compound->Receptors DNA DNA/RNA Compound->DNA CellCycleArrest Cell Cycle Arrest Enzymes->CellCycleArrest Apoptosis Induction of Apoptosis Receptors->Apoptosis InhibitionGrowth Inhibition of Microbial Growth DNA->InhibitionGrowth

Caption: Potential mechanisms of action for 2-(4-bromophenyl)acetamide analogs.

For antimicrobial analogs, potential targets could include essential bacterial enzymes like dihydrofolate reductase (DHFR) or DNA gyrase. In the context of anticancer activity, these compounds may inhibit protein kinases involved in cell signaling pathways or induce apoptosis through interactions with pro-apoptotic proteins. Further research, including target identification and validation studies, is necessary to fully elucidate the mechanisms of action for this promising class of compounds.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a rich and underexplored area of chemical space with significant therapeutic potential. The existing literature clearly demonstrates that strategic modifications to this core structure can lead to the development of potent antimicrobial and anticancer agents.

Future research in this area should focus on:

  • Elucidation of Specific Molecular Targets: Identifying the precise biological targets of the most active compounds will enable a more rational, mechanism-based approach to drug design.

  • Exploration of Novel N-Substituents: The synthesis and evaluation of a wider range of N-aryl and N-heteroaryl analogs could lead to the discovery of compounds with improved potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Investigation of Other Therapeutic Areas: The versatility of the phenylacetamide scaffold suggests that its derivatives may have applications beyond antimicrobial and anticancer therapy. Exploring their potential in other disease areas, such as neurodegenerative and inflammatory disorders, could be a fruitful avenue of research.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this compound and its analogs, paving the way for the development of novel and effective medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Arnold, S. L. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(9), 2469–2481.[5]
  • Sharma, P., et al. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 14(1), 4.[1]
  • CymitQuimica. (n.d.). N-(4-bromophenyl)-N-methylacetamide.
  • Naveen, P. S., et al. (2012). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2948.[6]
  • ResearchGate. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.
  • Ferreira, M. L., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o177.[2]
  • PubChem. (n.d.). N-(4-bromophenyl)-N-methylacetamide. National Center for Biotechnology Information.
  • Fun, H. K., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389.[8]
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 435–442.[4]
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1884.[9]
  • ChemicalBook. (n.d.). This compound.
  • Zhang, M., et al. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 22(12), 2153.[11]
  • BenchChem. (n.d.). Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Anticancer Screening of N-(2-Aminopyrimidin-4-yl)acetamide Derivatives.
  • Khamees, H., et al. (2022). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Journal of the Iranian Chemical Society, 19(10), 4335-4347.
  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of N-(2-hydroxyethyl)-2-phenylacetamide Analogs.
  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Zaharia, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(10), 9419–9430.
  • Sharma, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Biomolecular Structure and Dynamics, 40(3), 1169–1184.
  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Molecules, 28(14), 5389.
  • D'Alcontres, P. G., et al. (1998). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Canadian Journal of Chemistry, 76(6), 740-749.
  • Fatima, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][5][12]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Clinical Pharmacology and Biopharmaceutics, 11(5), 1-12.
  • Lourenço, M. C. S., et al. (2007). Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 17(24), 6895–6898.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of N-arylphenyl-2,2-dichloroacetamide analogues as anti-cancer agents.
  • PubMed. (n.d.). Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors.
  • ResearchGate. (n.d.). Synthesis of bromo substituted-4-biphenyl acetamide derivatives.
  • National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. (n.d.). Patents.
  • BindingDB. (n.d.). Patents In BindingDB.
  • Charles River Laboratories. (n.d.). Drug Discovery Patents.
  • ResearchGate. (n.d.). Cutting-Edge Innovations: Recent Patents in Medicinal Chemistry.
  • MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.

Sources

An In-depth Technical Guide to the Safe Handling of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(4-bromophenyl)-N-methylacetamide (CAS No: 50438-47-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to offer a deep, cause-and-effect understanding of the necessary protocols. The information herein is synthesized from authoritative safety data sheets to ensure scientific integrity and promote a culture of safety in the laboratory.

Compound Profile and Hazard Identification

This compound is an organic compound featuring a brominated phenyl ring and an N-methylated amide functional group.[1][2] Its molecular structure is a key determinant of its reactivity and toxicological profile. The presence of the bromophenyl moiety and the amide linkage necessitates careful handling, as compounds with these features can exhibit irritant properties.

A thorough review of its classification under the Globally Harmonized System (GHS) reveals specific, non-negotiable hazards that must be addressed through rigorous safety protocols.[3]

Hazard Class Category Hazard Statement Rationale / Implication
Skin Irritation2H315: Causes skin irritationThe compound can cause inflammation, redness, or itching upon dermal contact. This necessitates the use of appropriate gloves and lab coats to prevent exposure.
Eye Irritation2AH319: Causes serious eye irritationDirect contact with the eyes can lead to significant, potentially damaging, irritation. This mandates the use of chemical splash goggles or safety glasses with side shields.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationInhalation of the dust or powder can irritate the respiratory tract. All handling of the solid material must be performed in a well-ventilated area, preferably a certified chemical fume hood.

This data is primarily derived from the Safety Data Sheet provided by AK Scientific, Inc. for N-(4-Bromophenyl)-N-methylacetamide.[3]

Proactive Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of laboratory safety. For this compound, a multi-layered approach involving engineering controls and appropriate PPE is required. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

Engineering Controls

The most effective way to mitigate risk is to remove the hazard at its source.

  • Ventilation: All weighing and handling of this compound should occur within a certified chemical fume hood or a glove box.[3][4] This is critical for preventing the inhalation of airborne particles, directly addressing the H335 respiratory hazard. General laboratory ventilation is insufficient.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards identified.[3][4][5]

Protection Type Specification Justification & Best Practices
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields (conforming to EU EN166 or OSHA 29 CFR 1910.133). A face shield may be required for larger quantities or splash-prone operations.[3][5]Protects against accidental splashes and airborne dust, directly mitigating the H319 "serious eye irritation" hazard. Contact lenses should be avoided when handling this material.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Gloves must be inspected for integrity before use. Use proper removal technique to avoid contaminating skin. Wash hands thoroughly after handling, even after glove removal.[3][5]
Skin/Body Protection Standard laboratory coat.Prevents incidental contact with skin and contamination of personal clothing.[3] Contaminated clothing must be removed immediately and washed before reuse.[3][6]
Respiratory Protection Not typically required if handled within a fume hood. If engineering controls are unavailable or insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or P100) must be used.[5]This is a secondary control measure. Primary reliance should always be on engineering controls like fume hoods.

Standard Protocol for Handling and Use

Adherence to a validated Standard Operating Protocol (SOP) is essential for ensuring reproducible science and operator safety. The following protocol outlines the critical steps for safely handling solid this compound.

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (spatula, weigh boat, container for dissolution, etc.) inside the fume hood before introducing the chemical.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust.

  • Transfer/Dissolution: Cap the stock bottle immediately after weighing. Carefully transfer the weighed solid into the reaction vessel or solvent.

  • Cleanup: Clean the spatula thoroughly. Dispose of the weigh boat and any other contaminated disposable materials in the designated solid chemical waste container.

  • Post-Handling: Wipe down the work surface inside the fume hood. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3][7]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Finalization A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Stage Equipment B->C D 4. Weigh Solid Compound (Minimize Dust) C->D E 5. Transfer to Vessel D->E F 6. Securely Close Stock Container E->F G 7. Dispose of Contaminated Materials in Waste F->G H 8. Decontaminate Work Area G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of Solid this compound.

Storage, Stability, and Incompatibilities

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][8] A recommended storage temperature is between 2-8°C.[9] The area should be secure and locked to prevent unauthorized access.[3][8]

  • Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[3][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3][7][8] Reactions with strong oxidizers can be exothermic and potentially violent, generating hazardous byproducts.

  • Conditions to Avoid: Dust generation should be actively avoided.[3][8]

Emergency Response Protocols

Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is vital.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to responding medical personnel.[3][5][8]

  • Inhalation: If inhaled, immediately remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6][8]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6][8] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[3][6][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][6][8]

  • Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][5][8] Seek immediate medical attention.

G cluster_routes cluster_actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Action_Inhale Remove to Fresh Air If breathing is difficult, give oxygen Seek IMMEDIATE medical attention Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Flush with Soap & Water (15+ min) If irritation persists, get medical advice Skin->Action_Skin Action_Eye Flush with Water (15+ min) Remove Contact Lenses Seek IMMEDIATE medical attention Eye->Action_Eye

Caption: Decision Tree for First Aid Response to Exposure.

Spills and Accidental Release
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing full PPE, prevent further spillage if it is safe to do so.[3][8]

  • Carefully sweep up or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][5][8]

  • Do not let the product enter drains or waterways.[3][5][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5][8]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[3]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5][8]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Procedure: Dispose of contents and containers in accordance with all local, state, and federal regulations.[3][6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste per regulations such as US EPA 40 CFR 261.3.[3] Do not dispose of it via sanitary sewer systems. Use a licensed professional waste disposal service.[5]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(4-Bromophenyl)-N-methylacetamide. Retrieved from www.aksci.com. [Link: https://www.aksci.com/sds/4424AE.pdf]
  • Capot Chemical Co., Ltd. (2019). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. Retrieved from www.capotchem.com. [Link: https://www.capotchem.com/msds/149652-50-6.pdf]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Acetamide, N-(4-bromophenyl)-. Retrieved from www.fishersci.com. [Link: https://www.fishersci.com/sdsitems.action?partNumber=AC106840050&productDescription=ACETAMIDE%2C+N-%284-BROMOPHENYL%29-%2C+99%25+5GR&vendorId=VN00033897&countryCode=US&language=en]
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[(2-Bromophenyl)methyl]-2-chloro-N-methylacetamide. Retrieved from www.aksci.com. [Link: https://www.aksci.com/sds/4423AE.pdf]
  • Fisher Scientific Company. (2025). Safety Data Sheet: 4'-Bromoacetanilide. Retrieved from www.fishersci.com. [Link: https://www.fishersci.com/sdsitems.action?partNumber=AC106840250&productDescription=4%27-BROMOACETANILIDE+99%25+25GR&vendorId=VN00033897&countryCode=US&language=en]
  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/256951]
  • SynZeal. (n.d.). Safety Data Sheet: Methyl 2-(4-bromophenyl)acetate. Retrieved from www.synzeal.com. [Link: https://www.synzeal.com/msds/103131]
  • Enamine. (n.d.). Safety Data Sheet. Retrieved from www.enamine.net. [Link: https://www.enamine.net/download/3/4/a/6/34a625a4d651a70514125b1617b0709d.pdf]
  • ECHEMI. (n.d.). 2-BROMO-N-METHYLACETAMIDE SDS. Retrieved from www.echemi.com. [Link: https://www.echemi.com/sds/2-bromo-n-methylacetamide-cas-34680-81-4.html]
  • Fisher Scientific. (2025). Safety Data Sheet: N-Methylacetamide. Retrieved from www.fishersci.com. [Link: https://www.fishersci.com/sdsitems.action?partNumber=AC127000050&productDescription=N-METHYLACETAMIDE+99%25+5ML&vendorId=VN00033897&countryCode=US&language=en]
  • CymitQuimica. (2024). Safety Data Sheet: 2-(4-Bromophenyl)-2-oxoacetamide. Retrieved from www.cymitquimica.com. [Link: https://www.cymitquimica.com/pdf/69374-79-4]
  • MedchemExpress.com. (2025). Safety Data Sheet. Retrieved from www.medchemexpress.com. [Link: https://www.medchemexpress.com/sds/HY-101949.pdf]
  • ChemicalBook. (2025). This compound. Retrieved from www.chemicalbook.com. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52026290.htm]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/842546]
  • CymitQuimica. (n.d.). CAS 50438-47-6: N-(4-bromophenyl)-N-methylacetamide. Retrieved from www.cymitquimica.com. [Link: https://www.cymitquimica.com/N-(4-bromophenyl)-N-methylacetamide-50438-47-6]
  • Key Organics. (2017). Safety Data Sheet. Retrieved from www.keyorganics.net. [Link: https://www.keyorganics.net/sites/default/files/sds/3P-711.pdf]
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link: https://www.researchgate.net/publication/230137458_2-Bromo-N-4-bromophenylacetamide]
  • CymitQuimica. (n.d.). N-(4-Bromophenyl)-N-methylacetamide. Retrieved from www.cymitquimica.com. [Link: https://www.cymitquimica.com/product/N-(4-Bromophenyl)

Sources

Methodological & Application

Application Note: A Robust and Efficient Protocol for the Synthesis of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-bromophenyl)-N-methylacetamide, a key intermediate in pharmaceutical and agrochemical research. The described method utilizes a carbodiimide-mediated amide coupling reaction between 4-bromophenylacetic acid and methylamine, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This protocol is designed for high efficiency, straightforward execution, and ease of purification, making it suitable for a variety of laboratory settings. The causality behind experimental choices, a detailed step-by-step workflow, and thorough characterization of the final product are presented to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The target molecule, this compound, incorporates a bromophenyl moiety, a common feature in bioactive molecules, and a secondary amide linkage. The synthesis of such compounds is of significant interest for the development of novel therapeutic agents and functional materials.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, the use of coupling reagents is essential to activate the carboxylic acid and facilitate the reaction under mild conditions. Carbodiimides, such as EDC, are widely used for this purpose.[1] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.[2]

However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, reducing the yield of the desired amide.[3] To mitigate this side reaction and also to reduce the risk of racemization in chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed.[1] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, thereby improving the overall efficiency of the amide bond formation.[4]

This application note details a robust protocol for the synthesis of this compound using the EDC/HOBt coupling system, providing researchers with a reliable method for accessing this important chemical entity.

Reaction Scheme and Mechanism

The overall transformation involves the coupling of 4-bromophenylacetic acid with methylamine in the presence of EDC and HOBt.

Overall Reaction:

The mechanism of the EDC/HOBt mediated amide coupling is a well-established process that proceeds through several key steps.

EDC_HOBt_Mechanism CarboxylicAcid 4-Bromophenylacetic Acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + EDC EDC EDC EDC->Acylisourea ActiveEster HOBt Active Ester Acylisourea->ActiveEster + HOBt Urea EDC-Urea Byproduct Acylisourea->Urea Side Reaction (N-Acylurea formation) HOBt HOBt HOBt->ActiveEster TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + Methylamine Methylamine Methylamine Methylamine->TetrahedralIntermediate Amide This compound TetrahedralIntermediate->Amide - HOBt ReleasedHOBt HOBt (regenerated) TetrahedralIntermediate->ReleasedHOBt

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-Bromophenylacetic acidC₈H₇BrO₂215.042.15 g10.01.0
Methylamine (40% in H₂O)CH₅N31.060.86 mL11.01.1
EDC·HClC₈H₁₈N₃Cl191.702.30 g12.01.2
HOBt hydrateC₆H₅N₃O·xH₂O135.13 (anhydrous)1.62 g12.01.2
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.09 mL12.01.2
1 M HCl (aq)HCl36.46As needed--
Saturated NaHCO₃ (aq)NaHCO₃84.01As needed--
BrineNaCl (aq)58.44As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--
Step-by-Step Procedure

Synthetic_Workflow Start Dissolve 4-bromophenylacetic acid, HOBt, and methylamine in DCM Cool Cool the mixture to 0 °C Start->Cool AddEDC Add EDC·HCl portion-wise Cool->AddEDC AddDIPEA Add DIPEA dropwise AddEDC->AddDIPEA React Stir at room temperature for 12-18 hours AddDIPEA->React Workup Aqueous Workup: 1. Wash with 1 M HCl 2. Wash with sat. NaHCO₃ 3. Wash with brine React->Workup Dry Dry organic layer with MgSO₄ and filter Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization (Hexane/Ethyl Acetate) Concentrate->Purify Characterize Characterize the final product Purify->Characterize

Sources

detailed experimental protocol for 2-(4-bromophenyl)-N-methylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-(4-bromophenyl)-N-methylacetamide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research.[1] Two robust and widely applicable synthetic strategies are presented: the acylation of methylamine with an activated carboxylic acid derivative and the direct coupling of 2-(4-bromophenyl)acetic acid with methylamine using a carbodiimide reagent. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols, safety precautions, and characterization methods are included to equip researchers with the necessary information for successful synthesis.

Introduction: Significance and Synthetic Strategy

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the N-methylacetamide group can influence solubility and binding interactions with biological targets.

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[2][3] Therefore, the synthesis of this compound requires the activation of the carboxylic acid, 2-(4-bromophenyl)acetic acid. This guide details two effective methods to achieve this transformation:

  • Method A: Acyl Chloride Formation followed by Amination. This classic and reliable two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with methylamine.[4][5]

  • Method B: Direct Amide Coupling using a Carbodiimide. This one-pot method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ, facilitating direct reaction with methylamine.[2][6][7]

Reaction Mechanisms and Workflow

Method A: Acyl Chloride Pathway

The reaction proceeds in two distinct stages. First, 2-(4-bromophenyl)acetic acid is converted to 2-(4-bromophenyl)acetyl chloride. The subsequent addition of methylamine leads to a nucleophilic acyl substitution to yield the final product.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination Carboxylic_Acid 2-(4-bromophenyl)acetic acid Acyl_Chloride 2-(4-bromophenyl)acetyl chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Thionyl_Chloride SOCl₂ Product This compound Acyl_Chloride->Product + CH₃NH₂ Methylamine Methylamine (CH₃NH₂)

Caption: Workflow for Method A: Acyl Chloride Pathway.

Method B: DCC Coupling Pathway

This method involves the in-situ activation of the carboxylic acid by DCC. The O-acylisourea intermediate formed is highly reactive and readily undergoes nucleophilic attack by methylamine to form the amide and dicyclohexylurea (DCU) as a byproduct.[7]

Start Mix 2-(4-bromophenyl)acetic acid, Methylamine, and DCC Activation Formation of O-acylisourea intermediate Start->Activation Nucleophilic_Attack Nucleophilic attack by Methylamine Activation->Nucleophilic_Attack Product_Formation Formation of this compound and Dicyclohexylurea (DCU) Nucleophilic_Attack->Product_Formation Filtration Removal of DCU by filtration Product_Formation->Filtration Purification Work-up and Purification Filtration->Purification

Caption: Experimental workflow for DCC-mediated amide synthesis.[7]

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-(4-bromophenyl)acetic acidC₈H₇BrO₂215.05≥98%e.g., Sigma-AldrichStore in a cool, dry place.[1]
Thionyl chlorideSOCl₂118.97≥99%e.g., Sigma-AldrichHighly corrosive and moisture-sensitive.[8][9]
Methylamine solutionCH₃NH₂31.0640% in H₂Oe.g., Sigma-AldrichFlammable and corrosive.[10][11]
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33≥99%e.g., Sigma-AldrichMoisture-sensitive and a sensitizer.[12]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%e.g., Sigma-AldrichVolatile and should be handled in a fume hood.
Diethyl ether(C₂H₅)₂O74.12Anhydrouse.g., Sigma-AldrichHighly flammable.
Sodium sulfateNa₂SO₄142.04Anhydrouse.g., Sigma-AldrichUsed as a drying agent.
Hydrochloric acidHCl36.461 M aqueous solutione.g., Sigma-AldrichCorrosive.
Sodium bicarbonateNaHCO₃84.01Saturated aqueous solutione.g., Sigma-AldrichUsed for neutralization.
Detailed Protocol for Method A: Acyl Chloride Formation and Amination

Step 1: Synthesis of 2-(4-bromophenyl)acetyl chloride

  • In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube containing calcium chloride.

  • Add 2-(4-bromophenyl)acetic acid (5.0 g, 23.2 mmol) to the flask.

  • Carefully add thionyl chloride (5.0 mL, 68.5 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 2-(4-bromophenyl)acetyl chloride as a yellow oil, which is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(4-bromophenyl)acetyl chloride in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (40% in water, 5.4 mL, 69.6 mmol) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white solid.

Detailed Protocol for Method B: DCC Coupling
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-bromophenyl)acetic acid (5.0 g, 23.2 mmol) and methylamine (40% in water, 2.7 mL, 34.8 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (5.25 g, 25.5 mmol) in a minimal amount of anhydrous dichloromethane (20 mL).[12]

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with a small amount of cold dichloromethane.[12]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or recrystallization to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals include a singlet for the N-methyl group, a singlet for the methylene group, and aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[13]

  • Melting Point: To assess the purity of the final product.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-(4-bromophenyl)acetic acid: Harmful if swallowed.[14][15] Avoid inhalation of dust.[16] In case of contact with eyes, rinse immediately with plenty of water.[16][17]

  • Thionyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water.[8][9][18] Handle with extreme care and avoid contact with skin and eyes.[8][9][19] Do not use water to extinguish fires involving thionyl chloride.[18][19]

  • Methylamine: Extremely flammable and corrosive.[10] Causes severe skin burns and eye damage.[10][11] May cause respiratory irritation.[10][11]

  • N,N'-Dicyclohexylcarbodiimide (DCC): A sensitizer that can cause allergic skin reactions.[12] Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation of vapors.

In case of accidental exposure, consult the relevant Safety Data Sheets (SDS) immediately.[9][11][14] Emergency showers and eyewash stations should be readily accessible.[19]

References

  • Vertex AI Search, Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Vertex AI Search, Acid-Amine Coupling using DCC - Organic Synthesis.
  • Vertex AI Search, SAFETY DATA SHEET Methylamine, anhydrous SECTION 1 - Linde Gas GmbH. (2017).
  • Vertex AI Search, Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov.
  • Vertex AI Search, Thionyl chloride - Safety Data Sheet.
  • Vertex AI Search, Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC) - Aapptec Peptides.
  • Vertex AI Search, (4-Bromophenyl)acetic acid SDS, 1878-68-8 Safety Data Sheets - ECHEMI.
  • Vertex AI Search, Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Precipitation - Benchchem.
  • Vertex AI Search, ICSC 1409 - THIONYL CHLORIDE.
  • Vertex AI Search, Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (2017).
  • Vertex AI Search, Amide Synthesis - Fisher Scientific.
  • Vertex AI Search, Safety Data Sheet: Methylamine - Carl ROTH.
  • Vertex AI Search, Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • Vertex AI Search, Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium.
  • Vertex AI Search, Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023).
  • Vertex AI Search, 2-(4-Bromophenyl)acetic acid - Chem-Impex.
  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific.
  • Vertex AI Search, SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • Vertex AI Search, 4-Bromophenylacetic acid - Safety Data Sheet - ChemicalBook. (2025).
  • Vertex AI Search, this compound | C9H10BrNO | CID 842546 - PubChem.

Sources

Application Note & Protocol: A Guide to the Synthesis of 2-(4-bromophenyl)-N-methylacetamide via EDC/HOBt-Mediated Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-bromophenyl)-N-methylacetamide, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol centered on the robust and widely utilized 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) mediated amide coupling reaction. Beyond a mere recitation of steps, this note delves into the mechanistic underpinnings of the reaction, rationale for reagent selection, and critical parameters for ensuring a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the construction of secondary amides.

Introduction: The Ubiquity and Challenge of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, polymers, and advanced materials.[1] Its synthesis, the coupling of a carboxylic acid and an amine, is deceptively simple in principle but often challenging in practice. Direct condensation requires harsh conditions that are incompatible with sensitive functional groups.[2] Consequently, a multitude of coupling reagents have been developed to facilitate this transformation under mild conditions.

Among the most reliable and versatile methods is the use of carbodiimides, such as EDC.[3][4] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5] To enhance efficiency and mitigate common side reactions like racemization (especially in peptide synthesis) and the formation of unreactive N-acylurea byproducts, additives like HOBt are frequently employed.[6][7][8] This EDC/HOBt system offers a powerful and accessible platform for the synthesis of a wide range of amides, including our target molecule, this compound.

Mechanistic Insight: The Role of EDC and HOBt

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The EDC/HOBt-mediated coupling is a multi-step process designed to generate a highly reactive acylating agent that readily couples with the amine.

  • Activation of the Carboxylic Acid: The reaction initiates with the attack of the carboxylic acid (2-(4-bromophenyl)acetic acid) on the electrophilic carbon of the carbodiimide (EDC). This forms a highly reactive and unstable O-acylisourea intermediate.[3][6][9] This intermediate is primed for nucleophilic attack but is also susceptible to an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[3][6][10]

  • Formation of the HOBt Active Ester: This is the critical role of HOBt. As a potent nucleophile, HOBt rapidly intercepts the O-acylisourea intermediate.[9][11] This reaction forms an HOBt-ester, which is more stable than the O-acylisourea, thereby minimizing the formation of the N-acylurea side product.[6][8] While more stable, the HOBt-ester is still a highly efficient acylating agent.[7]

  • Nucleophilic Attack and Amide Formation: The amine (methylamine) then attacks the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt.[9][11] The regenerated HOBt can theoretically participate in another catalytic cycle, though it is typically used in stoichiometric or slight excess amounts to ensure the reaction goes to completion.[11][12]

The overall workflow is summarized in the diagram below.

AmideCoupling cluster_activation Activation cluster_interception Interception & Ester Formation cluster_coupling Amide Formation RCOOH 2-(4-bromophenyl)acetic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDU Byproduct (Water-Soluble) O_Acylisourea->Urea NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Minimized by HOBt) HOBt HOBt HOBt->HOBt_Ester Amide This compound (Product) HOBt_Ester->Amide + Methylamine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Amine Methylamine Amine->Amide

Sources

Application Notes and Protocols: High-Purity Recovery of 2-(4-bromophenyl)-N-methylacetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(4-bromophenyl)-N-methylacetamide, a substituted aromatic amide, using the recrystallization technique. Grounded in the fundamental principles of solubility, this guide offers both theoretical insights and actionable protocols for researchers, scientists, and professionals in drug development. It details a systematic approach to solvent selection, a step-by-step purification workflow, and a robust troubleshooting section to address common challenges. The objective is to empower laboratory professionals to achieve high purity and yield for this and structurally similar compounds.

Introduction and Foundational Principles

The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount in research and development. Impurities can affect biological activity, toxicity, and the overall stability of a final product. This compound serves as a representative model for a class of compounds where high purity is essential.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3][4] The method is predicated on the principle that the solubility of a compound in a solvent generally increases with temperature.[1][5] By dissolving an impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, leaving the impurities behind in the liquid phase, known as the mother liquor.[4] The success of this technique hinges on the selection of an appropriate solvent and careful control over the cooling process to promote the growth of pure, well-formed crystals rather than the rapid precipitation of an amorphous solid that may trap impurities.[2][6]

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is the first step in developing a robust purification protocol.

PropertyValueSource
Molecular Formula C₉H₁₀BrNOPubChem[7]
Molecular Weight 228.09 g/mol PubChem[7]
Appearance Solid (Typical)Chemical Vendors[8][9]
Polarity IntermediateInferred from structure
CAS Number 7713-76-0PubChem[7]

The structure contains a polar secondary amide group and a larger, less polar 4-bromophenyl moiety, suggesting that solvents of intermediate polarity or mixed solvent systems are likely to be effective for recrystallization.

The Cornerstone of Purity: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[10] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room temperature or below.[10][11]

Characteristics of an Ideal Recrystallization Solvent:

  • Temperature-Dependent Solubility: The compound of interest should be highly soluble in the boiling solvent but poorly soluble in the cold solvent.[1][11][12]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[10][11]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][12]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[11][12]

Protocol: Empirical Solvent Screening

When a suitable solvent is not known, a small-scale experimental screening is the most reliable method for selection.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., water, ethanol, 2-propanol, ethyl acetate, acetone, toluene, hexanes)

  • Heating source (steam bath, heating block, or sand bath)

  • Glass stirring rod

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the test solvent dropwise at room temperature and stir. Observe if the solid dissolves readily. If it does, the solvent is unsuitable as a single-solvent system because recovery will be poor.

  • If the solid is insoluble or sparingly soluble at room temperature, begin heating the solvent gently towards its boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once a clear, hot solution is obtained, allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Utilizing Mixed Solvent Systems

If no single solvent meets all the criteria, a mixed-solvent system can be employed.[10] This involves a pair of miscible solvents, one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").[10][11] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[11]

Procedure for Mixed Solvents:

  • Dissolve the crude solid in a minimal amount of the hot "soluble solvent."

  • Add the "insoluble solvent" dropwise to the hot solution until it becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly as described previously.

Data Logging for Solvent Selection

Record observations systematically to make an informed decision.

Solvent TestedSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Water
Ethanol
2-Propanol
Ethyl Acetate
Toluene
Hexanes
Ethanol/WaterN/AN/A

Master Protocol for Recrystallization

This protocol assumes a suitable solvent has been identified from the screening process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Start Start with Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter 2. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Impurities? Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool No Impurities HotFilter->Cool VacuumFilter 4. Isolate Crystals (Vacuum Filtration) Cool->VacuumFilter Wash 5. Wash with Ice-Cold Solvent VacuumFilter->Wash Dry 6. Dry Crystals Wash->Dry End Pure Product Dry->End Troubleshooting_Logic cluster_solutions Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals OilingOut Compound 'Oils Out' Problem->OilingOut LowYield Poor Yield Problem->LowYield Sol_NoCrystals Cause: Too much solvent? Solution: Boil off excess solvent. Cause: Supersaturation? Solution: Scratch flask or add seed crystal. NoCrystals->Sol_NoCrystals Sol_OilingOut Sol_OilingOut OilingOut->Sol_OilingOut Sol_LowYield Cause: Too much solvent used. Cause: Premature crystallization. Cause: Excessive washing. LowYield->Sol_LowYield

Caption: Decision tree for troubleshooting common recrystallization problems.

  • Problem: No Crystals Form Upon Cooling.

    • Reasoning: The most common cause is the use of too much solvent, meaning the solution never becomes saturated upon cooling. [13][14]Alternatively, the solution may be supersaturated, a metastable state where crystallization has not been initiated. [15][14] * Solution: If too much solvent was used, heat the solution to boil off a portion of the solvent and attempt to cool again. [14]To initiate crystallization in a supersaturated solution, scratch the inner surface of the flask with a glass rod at the meniscus or add a tiny "seed" crystal of the crude product. [15][16][17]

  • Problem: The Compound "Oils Out."

    • Reasoning: The compound separates from the solution as a liquid rather than a solid. This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of the solute is too high, causing it to precipitate from the solution above its melting point. [13][14] * Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and allow the solution to cool much more slowly. [14][17]If the problem persists, a different solvent with a lower boiling point may be required.

  • Problem: Low Recovery or Poor Yield.

    • Reasoning: Yield can be compromised for several reasons: using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with solvent that was not ice-cold or using too large a volume. [15][17]It is also important to remember that some product loss is unavoidable due to the compound's inherent solubility in the cold solvent. [15] * Solution: Ensure the minimum amount of boiling solvent is used for dissolution. When performing hot filtration, keep all glassware hot. Use only a minimal amount of ice-cold solvent for washing the final crystals.

Safety and Handling

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and Related Compounds: While specific toxicity data for this exact compound is limited, structurally similar aromatic amides and bromo-compounds can cause skin, eye, and respiratory irritation. [18][19][20]Avoid inhalation of dust and direct contact with skin and eyes. [21]* Organic Solvents: Many organic solvents are flammable and should be heated using flameless sources like steam baths, heating mantles, or sand baths. [4]Avoid open flames. Consult the Safety Data Sheet (SDS) for each specific solvent to understand its unique hazards.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any unused solvents, in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • Studylib. (2015). Crystallization Technique: Organic Chemistry Lab Guide.
  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Recrystallization1. (n.d.). Recrystallization1.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Capot Chemical. (2025). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry.
  • Chemistry LibreTexts. (2022). 3: Crystallization.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 842546, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide.
  • ResearchGate. (2020). What is the best technique for amide purification?
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4324567, N-(4-bromophenyl)-N-methylacetamide.
  • Makore Labs. (n.d.). 4'-Bromoacetanilide.

Sources

Application Note & Protocol: High-Purity Isolation of 2-(4-bromophenyl)-N-methylacetamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-(4-bromophenyl)-N-methylacetamide using silica gel flash column chromatography. This method is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and efficient technique to isolate the target compound from common reaction impurities. The protocol emphasizes the rationale behind each step, from mobile phase selection using Thin-Layer Chromatography (TLC) to fraction analysis, ensuring a high degree of purity in the final product.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a brominated phenyl ring and an amide functional group, makes it a versatile building block.[1] The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions and decreased yields in subsequent synthetic steps.

The synthesis of this compound often results in a crude mixture containing unreacted starting materials, such as 4-bromoaniline or bromoacetyl chloride derivatives, and various byproducts.[2] Column chromatography is a fundamental and highly effective purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3] This protocol details a normal-phase flash column chromatography method using silica gel as the stationary phase and a hexane/ethyl acetate gradient as the mobile phase.

Principle of Separation

The separation of this compound from potential impurities relies on the principles of normal-phase chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups. The mobile phase is a less polar organic solvent mixture. Compounds in the crude mixture are introduced to the top of the column and travel down with the flow of the mobile phase.

The separation occurs because:

  • Polar compounds will have a stronger interaction with the polar silica gel and will move down the column more slowly.

  • Non-polar compounds will have a weaker interaction with the silica gel and will be more readily eluted by the mobile phase, thus moving down the column faster.

By carefully selecting the polarity of the mobile phase, a successful separation of the moderately polar this compound from both less polar and more polar impurities can be achieved.

Pre-Chromatography: Mobile Phase Selection with TLC

The critical first step in developing a successful column chromatography protocol is the selection of an appropriate mobile phase. This is most efficiently achieved using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation of the desired compound from impurities and results in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4] An Rf in this range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (requiring excessive solvent and leading to band broadening).

Materials for TLC
  • Crude this compound sample

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • A series of hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1)

  • Dichloromethane (DCM) or other suitable solvent for dissolving the crude sample

  • Capillary tubes for spotting

  • UV lamp (254 nm) for visualization

TLC Protocol
  • Prepare developing chambers with a small amount of each hexane/ethyl acetate mixture. Allow the chambers to become saturated with the solvent vapor.

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Place one spotted TLC plate into each developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plates from the chambers and immediately mark the solvent front with a pencil.

  • Allow the plates to dry completely.

  • Visualize the separated spots under a UV lamp at 254 nm. The aromatic nature of this compound makes it UV-active.[4]

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that provides the best separation and an Rf value for the product spot within the 0.2-0.4 range.

Column Chromatography Protocol

This protocol outlines the purification of this compound using the wet-packing method for the silica gel column.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)[5]

  • Chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Selected mobile phase (hexane/ethyl acetate mixture)

  • Collection tubes or flasks

  • Rotary evaporator

Column Preparation (Wet Packing)
  • Secure the chromatography column vertically to a clamp stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand over the plug.[6]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC. A general guideline is to use approximately 50g of silica gel for every 1g of crude material to be purified.[6]

  • Pour the silica gel slurry into the column. It is advisable to do this in one continuous motion to ensure uniform packing.[7]

  • Gently tap the side of the column to dislodge any air bubbles and to promote even settling of the silica gel.

  • Open the stopcock at the bottom of the column and allow the excess solvent to drain until it is just above the level of the settled silica gel. Never let the column run dry. [4]

  • Add another thin layer of sand on top of the packed silica gel to protect the surface from disturbance during sample and eluent addition.[4]

Sample Loading

For optimal separation, it is crucial to load the sample onto the column in a concentrated band. Dry loading is often preferred as it can lead to better resolution.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[6]

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

  • Gently add another thin layer of sand on top of the sample layer.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes or small flasks).

  • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column to accelerate the elution process.[3][7]

  • If a gradient elution is necessary (starting with a less polar solvent mixture and gradually increasing the polarity), prepare mixtures of increasing ethyl acetate concentration and add them sequentially to the column.

Fraction Analysis
  • Monitor the collected fractions for the presence of the desired product using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column.

  • Identify the fractions containing the pure this compound (fractions where only the product spot is visible and has the correct Rf).

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table represents typical data that would be collected during the purification process.

Parameter Value/Observation
Crude Sample Weight 1.0 g
Silica Gel Weight 50 g
TLC Mobile Phase 7:3 Hexane:Ethyl Acetate
Product Rf in TLC ~0.3
Column Elution Isocratic with 7:3 Hexane:Ethyl Acetate
Fractions Collected 50 x 10 mL
Pure Fractions 15-25
Yield of Pure Product (To be determined by weight after solvent removal)
Purity of Final Product (To be assessed by 1H NMR, LC-MS, etc.)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack Column DryLoad 4. Prepare Dry Load Sample Load 5. Load Sample onto Column DryLoad->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Possible Cause Solution
Compound does not move from the origin (Rf ≈ 0) The mobile phase is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[4]
Compound elutes too quickly (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the percentage of hexane.
Poor separation (streaking or overlapping bands) - Column was not packed properly.- Sample was overloaded.- Inappropriate solvent system.- Repack the column ensuring it is uniform and free of air bubbles.- Use a smaller amount of crude material.- Re-evaluate the mobile phase using TLC to achieve better separation.
Cracked or channeled silica bed The column ran dry.Ensure the solvent level is always maintained above the top of the silica gel.[4]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following these steps, researchers can obtain the target compound with high purity, which is essential for its use in further synthetic applications. The key to a successful purification lies in the careful selection of the mobile phase through preliminary TLC analysis and the proper packing and loading of the chromatography column.

References

  • Benchchem. (n.d.). Purification of Crude 1-(3-Bromophenyl)propan-2-one by Column Chromatography.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Benchchem. (n.d.). Application Note: Purification of 1-(4-Bromophenyl)-1-phenylethanol by Column Chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • CymitQuimica. (n.d.). CAS 50438-47-6: N-(4-bromophenyl)-N-methylacetamide.
  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • Chemistry For Everyone. (2025, January 13). What Is The Mobile Phase In Column Chromatography? [Video]. YouTube.
  • Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube.

Sources

Application Note: A Scalable and Robust Synthesis of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-(4-bromophenyl)-N-methylacetamide, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The described methodology emphasizes process safety, efficiency, and robustness, making it suitable for researchers and professionals in drug development and process chemistry. The protocol details a two-step process commencing with the synthesis of the precursor, 2-(4-bromophenyl)acetic acid, followed by its conversion to the target amide. Key considerations for reagent selection, reaction optimization, and safety at scale are discussed in depth, supported by authoritative literature.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, with approximately 25% of all marketed pharmaceuticals containing at least one amide linkage.[3][4] The target molecule, this compound (CAS No. 7713-76-0), is a versatile building block whose utility stems from the presence of both a reactive bromine atom, amenable to further cross-coupling reactions, and a secondary amide moiety.[1] This guide eschews common, small-scale laboratory methods that often rely on expensive or hazardous coupling reagents not suitable for industrial production.[5] Instead, it focuses on a cost-effective and scalable approach utilizing an acid chloride intermediate, a strategy widely employed in process chemistry for its efficiency and high conversion rates.[6][7]

Synthetic Strategy and Rationale

The overall synthetic route is a two-step process designed for scalability and operational simplicity.

G cluster_0 Step 1: Synthesis of 2-(4-bromophenyl)acetic acid cluster_1 Step 2: Amide Formation p-Bromotoluene p-Bromotoluene Ethyl p-bromophenylacetate Ethyl p-bromophenylacetate p-Bromotoluene->Ethyl p-bromophenylacetate CO (10 atm) Pd(Xantphos)Cl2 Di-tert-butyl peroxide 120 °C 2-(4-bromophenyl)acetic acid 2-(4-bromophenyl)acetic acid Ethyl p-bromophenylacetate->2-(4-bromophenyl)acetic acid 1. 6N NaOH, 1,4-dioxane, 60 °C 2. 2N HCl 2-(4-bromophenyl)acetyl chloride 2-(4-bromophenyl)acetyl chloride 2-(4-bromophenyl)acetic acid->2-(4-bromophenyl)acetyl chloride Thionyl Chloride (SOCl2) Toluene, Reflux This compound This compound 2-(4-bromophenyl)acetyl chloride->this compound Methylamine (40% aq. soln.) Toluene, 0 °C to RT

Sources

Application Notes and Protocols for 2-(4-bromophenyl)-N-methylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylacetamide Scaffold as a Privileged Structure in Drug Discovery

The phenylacetamide core is a recurring motif in a multitude of biologically active compounds, conferring a unique combination of structural rigidity and synthetic tractability. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. The subject of this guide, 2-(4-bromophenyl)-N-methylacetamide, is a member of this versatile class of molecules. The presence of a bromine atom on the phenyl ring and an N-methyl group on the acetamide moiety provides specific physicochemical properties that can influence its biological interactions and metabolic stability. The bromine atom, a halogen, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, and can also modulate the electronic properties of the phenyl ring. The N-methyl group can enhance lipophilicity and may influence the compound's conformational preferences and metabolic profile.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound. While direct biological data for this specific compound is emerging, this guide provides a strong foundation for its investigation based on the well-established activities of structurally related phenylacetamide derivatives.[1][2][3][4] We will detail a robust synthesis protocol and propose initial biological screening protocols to unlock its therapeutic potential.

Synthesis and Characterization of this compound

A reliable and efficient synthesis of this compound is crucial for its subsequent biological evaluation. The most common and effective method is the amidation of 2-(4-bromophenyl)acetic acid with methylamine. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

Protocol: Synthesis of this compound

Materials:

  • 2-(4-bromophenyl)acetic acid[5][6]

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (40% in water or 2M in THF)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After completion, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting 2-(4-bromophenyl)acetyl chloride is a yellow oil and is typically used in the next step without further purification.

  • Amidation Reaction:

    • Dissolve the crude 2-(4-bromophenyl)acetyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM.

    • Add the methylamine solution dropwise to the cooled acetyl chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Proposed Medicinal Chemistry Applications and Screening Protocols

Based on the established biological activities of the broader phenylacetamide class of compounds, we propose the investigation of this compound in the following therapeutic areas:

Anticancer Activity

Numerous phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][7][] The proposed mechanism often involves the induction of apoptosis. The structural similarity of this compound to these active compounds suggests its potential as a novel anticancer agent.

Principle:

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Doxorubicin or cisplatin (as a positive control)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (capable of measuring absorbance at 490 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (e.g., doxorubicin) in the complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for another 48-72 hours.

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Lines PC-3 (Prostate), MCF-7 (Breast), HCT-116 (Colon)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM (example range)
Incubation Time 48 - 72 hours
Assay MTS
Detection Wavelength 490 nm
Positive Control Doxorubicin
Antimicrobial Activity

The phenylacetamide scaffold is also present in various compounds with demonstrated antimicrobial properties.[3][4] The exploration of this compound as a potential antimicrobial agent is therefore a logical and promising avenue of research.

Principle:

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method to assess the potency of a new antimicrobial compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound (dissolved in DMSO)

  • Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (for measuring optical density at 600 nm)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of this compound and the control antibiotics in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well. This can be assessed visually or by measuring the optical density at 600 nm.

Parameter Description
Bacterial Strains Staphylococcus aureus, Escherichia coli
Fungal Strain Candida albicans
Media Mueller-Hinton Broth (bacteria), RPMI-1640 (fungi)
Inoculum Size ~5 x 10⁵ CFU/mL
Incubation 37°C, 18-24h (bacteria); 35°C, 24-48h (fungi)
Positive Controls Ciprofloxacin (bacteria), Fluconazole (fungi)

Visualizing the Workflow and Potential Mechanism

To further clarify the experimental design and potential mechanism of action, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Characterization A 2-(4-bromophenyl)acetic acid B 2-(4-bromophenyl)acetyl chloride A->B SOCl2, Reflux C This compound B->C Methylamine, TEA, DCM D Crude Product C->D Work-up E Purified Product D->E Column Chromatography F Characterization (NMR, MS) E->F

Caption: Synthesis and purification workflow for this compound.

G compound This compound cell Cancer Cell compound->cell Cellular Uptake pathway Pro-Apoptotic Signaling Pathway (e.g., Caspase Cascade) cell->pathway Induces apoptosis Apoptosis (Cell Death) pathway->apoptosis Leads to

Caption: Hypothetical mechanism of action for anticancer activity.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural relationship to known bioactive phenylacetamides provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The detailed synthesis and screening protocols provided in this guide are intended to facilitate and accelerate research into the medicinal chemistry applications of this intriguing molecule. Further studies, including mechanism of action elucidation and structure-activity relationship (SAR) optimization, will be crucial in determining its full therapeutic potential.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6289. [Link]
  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1793. [Link]
  • Semantic Scholar. (2013). 2-(4-Fluorophenyl)
  • PubMed. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. [Link]
  • PubChem. (n.d.). N-Methylacetamide.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Synthesis of 2-(4-Bromophenyl)-N-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide.
  • Wang, G., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(10), 358. [Link]
  • Wikipedia. (n.d.). N-Methylacetamide.
  • The Royal Society of Chemistry. (2014).
  • Medium. (n.d.). Understanding 2-(4-Bromophenyl)acetic Acid: A Key Intermediate for Chemical Innovation.

Sources

Application Note: A Validated Protocol for the Synthesis and Biological Screening of 2-(4-bromophenyl)-N-methylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis, purification, characterization, and preliminary biological evaluation of 2-(4-bromophenyl)-N-methylacetamide. The phenylacetamide scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potential as anticancer agents.[1][2] This application note details a robust and reproducible protocol for amide bond formation using a common coupling agent, followed by a standard in vitro cytotoxicity assay to assess the compound's potential as a therapeutic agent. The methodologies are designed for researchers in drug discovery, medicinal chemistry, and chemical biology, providing not only step-by-step instructions but also the scientific rationale behind critical steps.

Part 1: Chemical Synthesis and Characterization

The core of the synthesis is the formation of an amide bond between 4-bromophenylacetic acid and methylamine. While several methods exist for amide formation, such as using acid chlorides or boric acid catalysis, this protocol employs a carbodiimide-mediated coupling reaction.[][4] Specifically, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction under mild conditions, minimize side reactions, and ensure high yields.[5][6] This approach is favored for its operational simplicity and the easy removal of byproducts.[6]

Overall Synthetic Workflow

The synthesis and evaluation process follows a logical progression from starting materials to biological data. The workflow is designed to ensure the purity and identity of the target compound before committing to biological screening.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Screening start Starting Materials (4-bromophenylacetic acid, methylamine HCl) react EDC/HOBt Amide Coupling start->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify char Structure Verification (NMR, HRMS) purify->char purity_check Purity Assessment char->purity_check stock Prepare DMSO Stock purity_check->stock assay In Vitro Cytotoxicity Assay (MTT Assay) stock->assay data Data Analysis (IC50) assay->data G cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis compound_prep Prepare Compound Stock (10 mM in DMSO) cell_seed Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) treatment Treat Cells with Serial Dilutions of Compound cell_seed->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent (0.5 mg/mL final conc.) incubation->mtt_add formazan_inc Incubate for 4 hours mtt_add->formazan_inc solubilize Solubilize Formazan Crystals (e.g., with DMSO or Solubilization Buffer) formazan_inc->solubilize readout Measure Absorbance at ~570 nm solubilize->readout analysis Calculate % Viability and Determine IC50 Value readout->analysis

Sources

Application Notes: Synthesis of Novel Heterocycles Using 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(4-bromophenyl)-N-methylacetamide

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing ring systems being particularly prevalent in FDA-approved drugs.[1][2] The strategic design of novel heterocycles often relies on versatile starting materials that offer multiple reaction pathways. This compound is one such precursor, valued for its unique structural features that enable diverse synthetic transformations.

This molecule incorporates three key functionalities:

  • A Bromophenyl Ring: An ideal "handle" for palladium-catalyzed cross-coupling reactions, allowing for the formation of complex carbocyclic and heterocyclic frameworks.

  • An α-Carbonyl Methylene Group: The protons on the carbon adjacent to the amide carbonyl are activated, making this site a potent nucleophile or a precursor to an electrophilic center.

  • An N-Methylacetamide Moiety: This group can participate directly in cyclization reactions or be modified to introduce other functionalities.

These notes provide an in-depth guide to leveraging this compound for the synthesis of medicinally relevant heterocycles, including 1,3,4-oxadiazoles and thiazoles. We will explore detailed protocols, the rationale behind experimental choices, and advanced applications in palladium-catalyzed cascade reactions.

Section 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] A common and effective route to 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[6]

Scientific Principle and Workflow

The synthesis begins by using the α-haloacetamide functionality (in this case, by converting our starting material to its α-bromo derivative) to alkylate an acid hydrazide. The resulting N,N'-diacylhydrazine is then subjected to cyclodehydration using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to furnish the 1,3,4-oxadiazole ring.[3][6]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization SM 2-(4-bromophenyl) -N-methylacetamide Int N,N'-Diacylhydrazine Intermediate SM->Int Alkylation (Base, Solvent) AH Aromatic Acid Hydrazide AH->Int Oxadiazole Target 1,3,4-Oxadiazole Int->Oxadiazole Cyclodehydration DehydratingAgent POCl3 or PPA DehydratingAgent->Oxadiazole

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.

Detailed Experimental Protocol

Protocol 1.1: Synthesis of 2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)methyl)-N-methylaniline (Representative Target)

  • Step 1: Synthesis of 4-bromobenzohydrazide.

    • To a stirred solution of methyl 4-bromobenzoate (10 mmol) in ethanol (30 mL), add hydrazine hydrate (80%, 20 mmol).

    • Reflux the mixture for 6-8 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried to yield 4-bromobenzohydrazide.

  • Step 2: Synthesis of the N,N'-diacylhydrazine intermediate.

    • In a round-bottom flask, dissolve 4-bromobenzohydrazide (5 mmol) and potassium carbonate (K₂CO₃, 7.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL).

    • Add this compound (5 mmol) to the mixture.

    • Stir the reaction at 80°C for 12 hours.

    • After cooling, pour the reaction mixture into ice-cold water (100 mL).

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Step 3: Cyclodehydration to form the 1,3,4-oxadiazole.

    • Place the dried intermediate from Step 2 (4 mmol) in a flask.

    • Carefully add phosphorus oxychloride (POCl₃, 10 mL) at 0°C.

    • Allow the mixture to warm to room temperature and then heat at reflux (approx. 100-110°C) for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and pour it cautiously onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • The solid product is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield the target oxadiazole.

Rationale and Data Presentation
  • Causality: The use of a base like K₂CO₃ in Step 2 is crucial for deprotonating the hydrazide, making it a more potent nucleophile for attacking the acetamide. POCl₃ in Step 3 is an aggressive dehydrating agent that facilitates the intramolecular cyclization to the thermodynamically stable aromatic oxadiazole ring.[6]

  • Self-Validation: The purity of the final compound should be validated through melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The disappearance of the two distinct N-H proton signals from the diacylhydrazine intermediate in the ¹H NMR spectrum and the appearance of characteristic signals for the oxadiazole ring confirms successful cyclization.

CompoundStepExpected Yield (%)Key ¹H NMR Signals (δ, ppm)MS (m/z) [M+H]⁺
Intermediate 275-859.5-10.5 (2H, br s, -CONHNHCO-), 4.2 (2H, s, -CH₂-), 3.0 (3H, s, -NCH₃)Expected MW
Final Oxadiazole 365-757.6-8.0 (Ar-H), 4.5 (2H, s, -CH₂-), 3.1 (3H, s, -NCH₃)Expected MW

Section 2: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives

The thiazole moiety is another cornerstone of medicinal chemistry, found in drugs such as the antibiotic Ceftriaxone and the anticancer agent Dasatinib. The Hantzsch thiazole synthesis is a classic, high-yielding method for constructing this ring system by reacting an α-haloketone with a thioamide.[7][8] While this compound is not a direct precursor, it can be efficiently converted into the required α-bromoacetophenone intermediate.

Scientific Principle and Workflow

This synthetic route is a multi-step process. First, the N-methylacetamide is hydrolyzed to the corresponding carboxylic acid. This acid is then converted to an acid chloride and reacted with diazomethane (or a safer equivalent) followed by HBr to yield the α-bromoacetophenone. Finally, this key intermediate undergoes the Hantzsch cyclocondensation with thiourea.[9][10]

G cluster_all Multi-Step Synthesis of Thiazoles SM 2-(4-bromophenyl) -N-methylacetamide Acid 2-(4-bromophenyl) acetic acid SM->Acid Hydrolysis (H₂SO₄, H₂O) Haloketone 2-bromo-1-(4-bromophenyl) ethan-1-one Acid->Haloketone Arndt-Eistert Homologation/ Halogenation Thiazole 4-(4-bromophenyl) thiazol-2-amine Haloketone->Thiazole Hantzsch Synthesis (+ Thiourea)

Caption: Multi-step conversion to a key thiazole precursor.

Detailed Experimental Protocol

Protocol 2.1: Hydrolysis to 2-(4-bromophenyl)acetic acid

  • Suspend this compound (10 mmol) in a mixture of 10% aqueous sulfuric acid (20 mL) and glacial acetic acid (10 mL).

  • Heat the mixture at reflux for 12-18 hours.

  • Cool the reaction to room temperature and extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.

Protocol 2.2: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one

  • Note: This step involves hazardous reagents and should be performed with extreme caution in a well-ventilated fume hood.

  • Convert the carboxylic acid from Protocol 2.1 to its acid chloride using thionyl chloride (SOCl₂).

  • React the acid chloride with a diazomethane solution (generated in situ from a precursor like Diazald®) at 0°C to form the diazoketone.

  • Carefully treat the diazoketone with 48% aqueous HBr to yield the target α-bromoacetophenone.

Protocol 2.3: Hantzsch Synthesis of 4-(4-bromophenyl)thiazol-2-amine [7][8]

  • In a 50 mL flask, combine 2-bromo-1-(4-bromophenyl)ethan-1-one (5 mmol) and thiourea (7.5 mmol).

  • Add methanol (15 mL) and a magnetic stir bar.

  • Heat the mixture with stirring at reflux (approx. 65°C) for 30-60 minutes.

  • Cool the reaction to room temperature. Pour the contents into a beaker containing 5% aqueous sodium carbonate solution (40 mL) and stir.

  • A precipitate will form. Collect the solid by vacuum filtration, wash the filter cake with water, and allow it to air dry.

  • The product is often pure enough for characterization, but can be recrystallized from ethanol if needed.

Rationale and Data Presentation
  • Causality: The Hantzsch synthesis is driven by the formation of the stable, aromatic thiazole ring. The initial S-alkylation is a rapid Sₙ2 reaction. The subsequent cyclization and dehydration steps are favored under heating.[8][11] Neutralization with a weak base is essential to deprotonate the thiazole product, which initially forms as its HBr salt, rendering it insoluble in the aqueous medium for easy isolation.[7][11]

  • Self-Validation: Successful synthesis is confirmed by ¹H NMR, where the characteristic singlet for the thiazole C5-H proton appears around 7.0-7.5 ppm. The disappearance of the methylene protons from the bromoacetophenone starting material is also a key indicator.

CompoundStepExpected Yield (%)Key ¹H NMR Signals (δ, ppm)MS (m/z) [M+H]⁺
α-bromoacetophenone 2.260-70 (over 2 steps)7.6-7.8 (4H, m, Ar-H), 4.4 (2H, s, -COCH₂Br)278/280
Final Thiazole 2.385-957.5-7.7 (4H, m, Ar-H), 7.2 (2H, br s, -NH₂), 7.1 (1H, s, Thiazole-H)255/257

Section 3: Advanced Application - Palladium-Catalyzed Intramolecular Cyclization

The aryl bromide handle on this compound is ideal for advanced synthetic applications, such as palladium-catalyzed intramolecular cyclizations to build complex, fused N-heterocycles.[12][13] By first modifying the amide nitrogen with a group containing an alkene or alkyne, an intramolecular Heck-type reaction can be initiated to form a new ring system.

Scientific Principle and Catalytic Cycle

This strategy involves an initial N-alkylation to introduce a tether with a terminal double bond. Then, a Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting aryl-Pd(II) complex undergoes an intramolecular migratory insertion with the tethered alkene (carbopalladation). The cycle is completed by β-hydride elimination, which regenerates the Pd(0) catalyst and releases the cyclized product.[14][15]

G cluster_0 Catalytic Cycle for Intramolecular Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Aryl-Br) Pd0->OxAdd Substrate ArylPd Aryl-Pd(II)-Br Complex OxAdd->ArylPd Carbopalladation Intramolecular Carbopalladation (5-exo-trig) ArylPd->Carbopalladation AlkylPd Cyclized Alkyl-Pd(II) Intermediate Carbopalladation->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim BetaElim->Pd0 + HBr Product Cyclized Product (Dihydroisoquinolinone) BetaElim->Product

Caption: A simplified catalytic cycle for intramolecular Heck cyclization.

Hypothetical Protocol: Synthesis of a Dihydroisoquinolinone Derivative

Protocol 3.1: N-allylation of the Starting Material

  • To a solution of this compound (5 mmol) in anhydrous THF (20 mL) at 0°C, add sodium hydride (NaH, 60% in mineral oil, 6 mmol) portion-wise.

  • Stir for 30 minutes at 0°C, then add allyl bromide (6 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated ammonium chloride solution. Extract with ethyl acetate, dry the organic layer, and purify by column chromatography to get the N-allyl intermediate.

Protocol 3.2: Palladium-Catalyzed Intramolecular Heck Cyclization

  • To a degassed solution of the N-allyl intermediate (2 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 10 mL), add Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 3 mmol).

  • Heat the mixture at 80-100°C under an inert atmosphere (N₂ or Ar) for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the fused heterocyclic product.

Rationale and Key Considerations
  • Causality: The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The ligand stabilizes the palladium center and influences the rate of oxidative addition and reductive elimination. The base is required to neutralize the HBr formed during the catalytic cycle. A 5-exo-trig cyclization is generally kinetically favored over a 6-endo-trig pathway, dictating the size of the newly formed ring.[12]

  • Trustworthiness: This protocol is based on well-established principles of palladium catalysis.[13][16] Validation would involve comprehensive 2D NMR studies (COSY, HMBC) to confirm the structure of the fused polycyclic system and the regiochemistry of the double bond formed after β-hydride elimination.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • Abdel-Wahab, B. F., & Shaaban, S. (2014).
  • Bentiss, F., et al. (2024).
  • Bhat, M. A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Industrial Pharmacy, 48(6), 283-300.
  • Sharma, R., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
  • Gulevich, A. V., & Gevorgyan, V. (2010). Palladium-Catalyzed Intramolecular Carbopalladation/Cyclization Cascade: Access to Polycyclic N-Fused Heterocycles. Organic Letters, 12(21), 4652-4655.
  • Request PDF. (2022, May 7). Biological activity of oxadiazole and thiadiazole derivatives.
  • Gaonkar, S. L., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2439.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • Kanthi, S. M., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian Journal of Pharmaceutical Sciences, 74(3), 226-233.
  • Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Zhang, Y., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 13(49), 34691-34695.
  • Request PDF. (n.d.). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments.
  • Request PDF. (n.d.). Palladium‐Catalyzed Intramolecular Cyclization: Access to Rare Pentacyclic N‐Fused Heterocycles.
  • Cacchi, S., & Fabrizi, G. (1992). Palladium-catalyzed intramolecular cyclization of vinyl and aryl triflates. Associated regioselectivity of the beta-hydride elimination step. Acta Chemica Scandinavica, 46, 597-605.

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-bromophenyl)-N-methylacetamide. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications in the pharmaceutical industry. The described protocol leverages a C18 stationary phase with a methanol-water mobile phase, ensuring excellent peak symmetry and resolution. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a vital intermediate and building block in the synthesis of various pharmaceutically active compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[4] The development of a reliable and validated HPLC method is therefore essential for ensuring the quality of this compound.

This application note presents a comprehensive guide to the development and validation of an isocratic RP-HPLC method for this compound. The narrative explains the rationale behind the selection of chromatographic conditions and validation parameters, providing a scientifically sound and practical protocol for researchers and drug development professionals.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development.[4] this compound (Figure 1) is a moderately polar compound due to the presence of the amide group, while the bromophenyl ring imparts significant hydrophobicity.[5][6] This dual nature makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[7]

Figure 1. Chemical Structure of this compound
[Image of the chemical structure of this compound]
Source: PubChem CID 842546[5]
Column Selection: The Heart of the Separation

The choice of the HPLC column is critical for achieving the desired separation.[8][9] For this method, a C18 (octadecylsilyl) column was selected. C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and ability to separate a broad range of compounds.[7][10] The hydrophobic interactions between the bromophenyl group of the analyte and the C18 alkyl chains provide the primary retention mechanism. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm was chosen to balance resolution, analysis time, and backpressure.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a key parameter for controlling retention and selectivity in reversed-phase HPLC.[11][12] A mixture of methanol and water was chosen as the mobile phase. Methanol is a common organic modifier that offers good solvating power for moderately polar compounds.[11][13] The ratio of methanol to water was systematically varied to achieve an optimal retention time and peak shape. An isocratic elution with a constant mobile phase composition was selected for its simplicity and robustness, which is ideal for routine quality control analysis.

The pH of the mobile phase can significantly influence the retention of ionizable compounds.[14][15] However, since this compound does not have any readily ionizable functional groups within the typical HPLC pH range (2-8), pH adjustment was not deemed critical for this analysis.[14]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade methanol

  • HPLC grade water

  • 0.45 µm membrane filters for solvent filtration

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV detector was used. The optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized HPLC Conditions

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol: Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed analytical method was validated in accordance with the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][16] The following validation parameters were evaluated:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly. A standard solution is injected multiple times, and parameters such as retention time, peak area, tailing factor, and theoretical plates are monitored.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (mobile phase), the reference standard, and a sample solution. The absence of interfering peaks at the retention time of the analyte in the blank chromatogram indicates the specificity of the method.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard were prepared and injected. A calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally making small but deliberate variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

The system suitability parameters were checked after each variation.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The peak shape was symmetrical with a tailing factor well within the acceptable limit.

Table 3: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on resultsSystem suitability criteria met

All validation parameters met the pre-defined acceptance criteria, demonstrating that the method is accurate, precise, linear, and robust for the intended application.

Workflow Visualization

The following diagram illustrates the overall workflow for the analytical method development and validation of this compound using HPLC.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Analyte Characterization (Physicochemical Properties) B Column Selection (C18 Reversed-Phase) A->B Guides stationary phase choice C Mobile Phase Optimization (Methanol:Water Ratio) B->C Requires compatible mobile phase D Detector Wavelength Selection (UV @ 230 nm) C->D Optimizes sensitivity E Finalized HPLC Method D->E Defines final parameters F System Suitability E->F Verifies system performance G Specificity H Linearity & Range I Accuracy J Precision (Repeatability & Intermediate) K LOD & LOQ L Robustness M Validated Method N Routine Quality Control M->N O Research & Development M->O

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been successfully developed and validated according to ICH guidelines, demonstrating its suitability for routine analysis in a quality control environment. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers and scientists involved in the analysis of this and structurally related compounds.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
  • LabRulez LCMS. (n.d.). How Do I Choose? A guide to HPLC column selection.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • European Pharmaceutical Review. (2022). Guide: HPLC columns selection guide.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC of Aromatic Acids.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • National Center for Biotechnology Information. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. PubChem.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • ChemicalBook. (2025). This compound.
  • ResearchGate. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Hit2Lead. (n.d.). N-methylacetamide.
  • Thermo Fisher Scientific. (n.d.). Phenyl Reversed Phase Hplc Columns.
  • International Journal of Trend in Scientific Research and Development. (2022). Analytical Method Development by High Performance Liquid Chromatography.
  • CymitQuimica. (n.d.). CAS 50438-47-6: N-(4-bromophenyl)-N-methylacetamide.
  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE on Newcrom R1 HPLC column.
  • ResearchGate. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (2022). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF BRIVARACETAM IN BULK AND FORMULATION.
  • International Journal of Pharmaceutical Sciences and Research. (2021). Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet.

Sources

GC-MS analysis of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(4-bromophenyl)-N-methylacetamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and professionals in drug development and quality control. The methodology herein is structured to ensure scientific integrity, providing not just procedural steps but also the underlying rationale for key experimental choices. The protocol covers sample preparation, instrument configuration, data analysis, and expected fragmentation patterns, all grounded in established analytical principles and validated against authoritative standards.

Introduction and Significance

This compound (CAS No. 7713-76-0) is an organic compound that may serve as an intermediate in pharmaceutical synthesis, a potential impurity in drug products, or a metabolite in toxicological studies.[1][2] Its chemical structure, featuring a brominated aromatic ring and an amide group, makes it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] Accurate and reliable analytical methods are crucial for ensuring the purity, safety, and efficacy of pharmaceutical products.[4] This guide details a robust GC-MS method, developed and presented in accordance with the principles outlined by the International Council for Harmonisation (ICH) for analytical procedure validation.[4][5]

Analyte Profile

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₁₀BrNO[1]

  • Molecular Weight: 228.09 g/mol [1]

  • CAS Number: 7713-76-0[2]

  • Structure:

    
    
    

Principle of the GC-MS Method

The analysis is predicated on the dual capabilities of GC-MS. The gas chromatograph separates the analyte from the sample matrix based on its volatility and differential interactions with the GC column's stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.[6]

Detailed Analytical Protocol

Part A: Materials and Reagents
  • Analyte: this compound reference standard (Purity ≥95%)[7]

  • Solvents: HPLC or GC-grade Dichloromethane (DCM), Methanol, Hexane. All solvents must be volatile and suitable for GC-MS.[8]

  • Glassware: Class A volumetric flasks, pipettes, 1.5 mL glass autosampler vials with PTFE-lined caps.[9]

  • Equipment: Analytical balance, vortex mixer, sonicator, centrifuge.

Part B: Sample Preparation Workflow

Proper sample preparation is a critical step to ensure accurate and reproducible results by removing contaminants and presenting the analyte in a suitable form for injection.[10][11]

Protocol for Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (1-20 µg/mL): Perform serial dilutions of the Primary Stock Solution with Dichloromethane to prepare a series of calibration standards. A suggested concentration range is 1, 2, 5, 10, and 20 µg/mL. This range should bracket the expected concentration of the analyte in test samples.

Protocol for Test Samples (e.g., Solid Drug Product):

  • Sample Weighing: Accurately weigh a portion of the homogenized sample expected to contain the analyte.

  • Dissolution/Extraction: Transfer the weighed sample to a suitable volumetric flask. Add Dichloromethane to approximately 70% of the flask volume. Sonicate for 15-20 minutes to extract the analyte. Allow the solution to cool to room temperature and dilute to the mark with the same solvent.[10]

  • Clarification: Centrifuge an aliquot of the sample extract at 4000 rpm for 10 minutes to pellet any insoluble excipients or particulates.[8]

  • Final Preparation: Carefully transfer the supernatant into a 1.5 mL autosampler vial for analysis.[9]

Part C: GC-MS Instrumentation and Operating Conditions

The following parameters provide a robust starting point and should be optimized as necessary for the specific instrumentation used.

Parameter Setting Justification
Gas Chromatograph (GC)
Injector Split/Splitless, operated in Splitless modeSplitless mode is chosen to maximize sensitivity for trace-level analysis.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[9]
Injection Volume 1 µLA standard volume for achieving good peak shape and sensitivity.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good separation efficiency.
Flow Rate 1.0 mL/min (Constant Flow mode)An optimal flow rate for standard 0.25 mm ID columns, balancing analysis time and resolution.
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column providing excellent separation for a wide range of semi-volatile compounds.[9]
Oven Program Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.The temperature program is designed to effectively separate the analyte from solvent and other components while ensuring it elutes in a reasonable timeframe.
Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.[12]
Ionization Energy 70 eVThe standard energy for generating consistent and comparable mass spectra.[13]
Ion Source Temperature 230 °CPrevents condensation of the analyte in the source while minimizing thermal degradation.
Quadrupole Temperature 150 °CEnsures stable performance of the mass analyzer.
Scan Mode Full ScanUsed for qualitative identification and spectral confirmation.
Mass Scan Range m/z 40 - 350This range covers the molecular weight of the analyte and its expected fragments.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, preserving filament lifetime.

Data Analysis and Expected Results

Qualitative Analysis

Identification is achieved by correlating the retention time of the peak in the sample chromatogram with that of a known standard. Definitive confirmation is made by comparing the acquired mass spectrum of the peak with the reference spectrum from the standard or a validated spectral library (e.g., NIST).

Quantitative Analysis

A calibration curve is generated by plotting the peak area of the analyte against the concentration of the working standards. The concentration of this compound in the test sample is then calculated from its peak area using the linear regression equation derived from the calibration curve.

Expected Mass Spectrum and Fragmentation

The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic pair of peaks (M⁺ and M⁺+2) of nearly equal intensity for the molecular ion and any fragment containing the bromine atom.[14]

  • Molecular Ion (M⁺): The molecular ion peak should appear as a doublet at m/z 227 and 229 , corresponding to the C₉H₁₀⁷⁹BrNO and C₉H₁₀⁸¹BrNO ions. This peak may be of low to moderate intensity.[12]

  • Key Fragment Ions: The fragmentation of amides and aromatic compounds follows predictable pathways.[15][16]

    • m/z 170/172: Loss of the acetamide side chain radical (•CH₂CONHCH₃), resulting in the stable bromophenyl cation [BrC₆H₄]⁺.

    • m/z 184/186: Alpha-cleavage with loss of a methyl radical (•CH₃) from the N-methyl group is possible but less common. A more likely fragmentation is the cleavage of the benzyl-carbonyl bond to form the [BrC₆H₄CH₂]⁺ ion, a stable bromobenzyl cation.

    • m/z 58: A common and often intense peak in N-methyl amides resulting from the cleavage of the bond between the carbonyl carbon and the methylene bridge, followed by a hydrogen rearrangement, to form the [CH₂=N⁺HCH₃] ion. This is a highly characteristic fragment.[16]

    • m/z 44: A fragment corresponding to [CONHCH₃]⁺.

G M [C₉H₁₀BrNO]⁺˙ m/z 227/229 (Molecular Ion) F1 [BrC₆H₄CH₂]⁺ m/z 184/186 (Bromobenzyl cation) M->F1 - •CONHCH₃ F2 [CH₂=N⁺HCH₃] m/z 58 (Characteristic Amide Fragment) M->F2 - •BrC₆H₄CH₂ F4 [C₇H₆Br]⁺ m/z 170/172 F1->F4 - H₂ F3 [BrC₆H₅]⁺˙ m/z 156/158 F4->F3 - CH₂

Caption: Predicted EI fragmentation pathway for this compound.

Method Validation Framework

For use in regulated environments, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.

  • Linearity: Assessed across the range of 1-20 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Determined by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.[4]

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be ≤ 2%.[4][17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.[17]

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate) to check the method's reliability.[4]

System Suitability

Before each analytical run, a system suitability standard (e.g., 10 µg/mL) should be injected. The system is deemed suitable for analysis if the retention time repeatability is within ±2% and the peak area repeatability is within ±5% for a series of replicate injections.

workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting stock Prepare Stock Standard (1000 µg/mL) working Prepare Working Standards (1-20 µg/mL) stock->working inject Inject 1 µL into GC-MS working->inject sample_prep Weigh & Extract Sample centrifuge Centrifuge & Filter sample_prep->centrifuge vial Transfer to Autosampler Vial centrifuge->vial vial->inject separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect MS Detection (m/z 40-350) ionize->detect identify Qualitative Analysis: Retention Time & Mass Spectrum detect->identify quantify Quantitative Analysis: Calibration Curve detect->quantify report Generate Final Report identify->report quantify->report

Caption: Overall workflow for the GC-MS analysis of the target analyte.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of this compound. The detailed protocols for sample preparation, instrument conditions, and data analysis, coupled with an understanding of the expected fragmentation patterns, equip analytical scientists with the necessary tools for accurate and reliable characterization of this compound. Adherence to the principles of method validation will ensure that the data generated is fit for purpose in research, development, and quality control settings.

References

  • Sample Preparation Guidelines for GC-MS. University of Maryland, Mass Spectrometry Facility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp5R1xIpO_rgWxD40pZoujccElPNbsSOc_L4jlVdyVMW6v5Rjyov5IgUb9JplK1LyCpHRbKNIKIHt2_MgwzJMMx6JQqBfT0o5Wt1FGLrMSxPZzf2Uf2opkIEpVFxS9B5YXaaYEy2_CJ4_R_rjfyPU0xHPijjWwm1H78sKOHv19clfFI59R0f8jZb68smwODF1IUjFBCQ==]
  • Sample preparation GC-MS. SCION Instruments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEse7Z8HtpP5096l9iIbWBe9adJwdRH1Kqp2yy-29neQtx1eajZ4yvoCO1cOt1uX5x2hcwQDIbGi5i2um3evQmcKqCS9nBaFkHChZqvHTYwV3sMEzdo9eGoWsYJX03yho8ooF6w99naHtOAUYgJiyb8tdvxBoCxysY=]
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtO4WKKdnCOA4vmy4lopMRrgvHCbWPEns5dxZ2jzdoXhQoWgY-W-l3OskPILdH547eZBJhZjrN3lmgoecgPiYjYPlGjlZGjMZkezZbeyG__qzx9qhBPCvqCu5sfQN9cG5Dr9E0nuXa4vKlUO9-rwFYceWvSTEWRulC]
  • Common Sample Preparation Techniques for GC-MS Analysis. Jordi Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER9LcsjdK21LeD5IbS4FJ-oLiBnbqgNNSLJqEAp61WscEksKHPhzKvj8dp-yn3Mc-liXJQDMJMvE1B8Rz02_s6WSlMTRBueB50gM18-MLgpW5jV_H-3QNkRagehunxOWrFULaqlMrisHL51kFwOZVDvoCkWbf9giivEsnWZmCrLUJyfZSRs49NGI89pqMbk2NkM5IyKWP8FBUM]
  • This compound. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/842546]
  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Preprints.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKhz98VX1eYozr10kodVr2fstIJWEhAZtkOJUMjLAEpS1YnNGBxKtwZxvehsarPj3SVoxsE2pfsstZgXMiLDY-LK86y4ODSKFxL7szADWjHUVsXzkg9Nld8m7rm6OFRgAebj7IqNy5AzGFGMrrpXBYEkW_4FGFEIgDJKe_t2eZzgePHEDS0LnegU2Lyb37kAyFTuf9nG_vYxp8ov4Hlqx6_6oZs_t5-_rX5nLDBsqH0oPEFU6_K27FNDifq7TxKf8=]
  • This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52026290_EN.htm]
  • Gas Chromatography Sample Preparation. Organomation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3MQRNUrDP2EX-csMMNxClhVoX8OcPM4eQ-2l0G6thcXtzxPylgzLAnK3pRf3kz_18CFuRYiWbLDKryXgOKeA0I6u_F7wfjdegbnmr2HZXkAAuofSIbL2X6LiC8maxXi6SCoTc-fMnw8ed2UPJGznpDKq53FKUH3iUf9nm]
  • This compound | 7713-76-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52026290.htm]
  • The Role of Sample Preparation in Gas Chromatography Analysis. Conquer Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAsgsESvcPeFAY61o39QdzpAFkjJ12STRfZHKvIjF-CWt5b9Ku9_QlOGWR-mrb8UFgoEA1kJ5a0fMnkWnLffgkgW0DBpVM0VEN3LAEA9ulC6-M_yFVppoHQKXq1XxdqHx6bMjOH6GeJjn9S_NagxP1kq3XmLPsnBSo8a2n91rIvTijzpVeQiClOuR81kM6tMkeXLEydl4=]
  • Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828859/]
  • A Review on GC-MS and Method Development and Validation. Impactfactor.org. [URL: https://www.impactfactor.org/IJPQA/4/IJPQA,Vol4,Issue3,Article6.pdf]
  • N-methylacetamide | CAS# 7713-76-0. Hit2Lead. [URL: https://www.hit2lead.com/2-(4-bromophenyl)-N-methylacetamide-7713-76-0.html]
  • CAS 50438-47-6: N-(4-bromophenyl)-N-methylacetamide. CymitQuimica. [URL: https://www.cymitquimica.com/cas/50438-47-6]
  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Universitas Scientiarum. [URL: https://revistas.javeriana.edu.co/index.php/scientiarum/article/view/5144/3971]
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
  • mass spectra - fragmentation patterns. Chemguide. [URL: https://www.chemguide.co.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [URL: https://scienceready.com.
  • Bromo pattern in Mass Spectrometry. YouTube. [URL: https://www.youtube.
  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23830428/]
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [URL: https://egyankosh.ac.in/bitstream/123456789/101828/1/Unit-13.pdf]
  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. SciELO Colombia. [URL: http://www.scielo.org.co/scielo.php?script=sci_arttext&pid=S0122-74832009000300007]
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [URL: https://typeset.
  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. [URL: https://www.agilent.

Sources

The Versatile Role of 2-(4-bromophenyl)-N-methylacetamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-(4-bromophenyl)-N-methylacetamide has emerged as a highly valuable and versatile building block. Its structure, featuring a readily functionalizable brominated aromatic ring and a secondary amide moiety, offers a dual handle for molecular elaboration. The bromine atom serves as a prime reactive site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. Simultaneously, the N-methylacetamide group can influence the physicochemical properties of the resulting molecules, such as solubility and conformational rigidity, and can participate in crucial hydrogen bonding interactions with biological targets.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective utilization of this compound in a variety of synthetic transformations. The protocols herein are designed not merely as a set of instructions, but as a self-validating system, complete with expert insights into the rationale behind experimental choices, empowering the user to adapt and troubleshoot as needed.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern synthetic chemistry, allowing for the efficient and selective formation of new chemical bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic structures.[1][2] The reaction of this compound with various boronic acids or their derivatives can introduce a wide array of substituents at the 4-position of the phenyl ring.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For an electron-rich aryl bromide like this compound, a palladium catalyst with an electron-rich and bulky phosphine ligand, such as SPhos or XPhos, can enhance the rate of oxidative addition. The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Dry Schlenk Flask Reagents Add this compound, Arylboronic Acid, Base Start->Reagents 1. Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst 2. Under Inert Gas Solvent Add Anhydrous Solvent Catalyst->Solvent 3. Heat Heat to 80-100 °C Solvent->Heat 4. Monitor Monitor by TLC/LC-MS Heat->Monitor 5. Cool Cool to RT Monitor->Cool 6. Upon Completion Extract Aqueous Work-up Cool->Extract 7. Purify Column Chromatography Extract->Purify 8. Product Isolated Product Purify->Product 9.

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

ParameterProtocol DetailsJustification
Reactants This compound (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv)A slight excess of the boronic acid ensures complete consumption of the starting aryl bromide.
Catalyst Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)A robust catalyst system for coupling aryl bromides. SPhos is an electron-rich, bulky ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄ (2.0 equiv)A moderately strong base effective in promoting the formation of the active boronate species without causing decomposition of sensitive functional groups.
Solvent Toluene/Water (5:1 v/v)A biphasic solvent system is often beneficial for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.
Temperature 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Nitrogen or ArgonEssential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (228 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • In a separate vial, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask via syringe, followed by deionized water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][6] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are common pharmacophores.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are typically employed to deprotonate the amine without competing in nucleophilic attack.[8]

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Dry Schlenk Flask Reagents Add this compound, Amine, Base Start->Reagents 1. Catalyst Add Pd Precatalyst & Ligand Reagents->Catalyst 2. Under Inert Gas Solvent Add Anhydrous Toluene Catalyst->Solvent 3. Heat Heat to 100-110 °C Solvent->Heat 4. Monitor Monitor by TLC/LC-MS Heat->Monitor 5. Cool Cool to RT Monitor->Cool 6. Upon Completion Filter Filter through Celite Cool->Filter 7. Purify Column Chromatography Filter->Purify 8. Product Isolated Product Purify->Product 9.

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

ParameterProtocol DetailsJustification
Reactants This compound (1.0 equiv), Aniline (1.2 equiv)A slight excess of the amine coupling partner is used to ensure complete reaction.
Catalyst Pd₂(dba)₃ (1.5 mol%) with XPhos (3 mol%)A highly active catalyst system for C-N bond formation, particularly effective for coupling with primary amines.
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base that effectively deprotonates the amine without interfering with the catalytic cycle.
Solvent Anhydrous TolueneA common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
Temperature 110 °CEnsures a reasonable reaction rate for the coupling of an aryl bromide.
Atmosphere Nitrogen or ArgonCrucial for maintaining the integrity of the Pd(0) catalyst.

Step-by-Step Procedure:

  • In a glovebox, charge a dry Schlenk tube with sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (228 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and XPhos (14.3 mg, 0.03 mmol).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) and aniline (112 mg, 1.2 mmol) via syringe under a positive pressure of nitrogen.

  • Heat the reaction mixture to 110 °C with stirring for 16 hours, or until complete consumption of the starting material is observed by TLC/LC-MS.

  • Cool the reaction to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the desired product.

Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction provides a method for the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[9] This allows for the introduction of vinyl groups onto the phenyl ring of this compound, which can then be further functionalized.

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[1] The base then regenerates the Pd(0) catalyst. The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination typically lead to the trans-substituted alkene as the major product.

ParameterProtocol DetailsJustification
Reactants This compound (1.0 equiv), Styrene (1.5 equiv)An excess of the alkene is used to favor the desired coupling reaction.
Catalyst Pd(OAc)₂ (2 mol%) with P(o-tolyl)₃ (4 mol%)A classic and effective catalyst system for the Heck reaction.
Base Triethylamine (Et₃N) (2.0 equiv)Acts as both a base to neutralize the HBr formed and as a solvent in some cases.
Solvent Anhydrous DMFA polar aprotic solvent that is well-suited for many Heck reactions.
Temperature 120 °CHigher temperatures are often required to facilitate the Heck coupling of aryl bromides.
Atmosphere Nitrogen or ArgonProtects the catalyst from oxidation.

Step-by-Step Procedure:

  • To a sealed tube, add this compound (228 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the tube with nitrogen.

  • Add anhydrous DMF (5 mL), triethylamine (202 mg, 2.0 mmol), and styrene (156 mg, 1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and pour into water (20 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[10][11]

The Sonogashira reaction involves two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper acetylide. The copper acetylide is generated in the copper cycle by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. Reductive elimination from the palladium complex then yields the final product. The use of a copper co-catalyst allows the reaction to proceed under milder conditions than would be possible with palladium alone.

ParameterProtocol DetailsJustification
Reactants This compound (1.0 equiv), Phenylacetylene (1.2 equiv)A slight excess of the alkyne is typically used.
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)A standard and reliable catalyst system for Sonogashira couplings.
Base Triethylamine (Et₃N) (3.0 equiv)Serves as both the base and a solvent for the reaction.
Solvent Anhydrous THFA common solvent for Sonogashira reactions, although often the amine base can be used as the solvent.
Temperature Room Temperature to 50 °CAryl bromides may require gentle heating to achieve a reasonable reaction rate.
Atmosphere Nitrogen or ArgonEssential for preventing side reactions, particularly the homocoupling of the alkyne (Glaser coupling).

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (228 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with nitrogen.

  • Add anhydrous THF (5 mL) and triethylamine (303 mg, 3.0 mmol) via syringe.

  • Add phenylacetylene (122 mg, 1.2 mmol) dropwise with stirring.

  • Stir the reaction at room temperature for 24 hours or heat to 50 °C if the reaction is sluggish (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are of significant interest in drug discovery due to their potential as bioactive molecules, particularly as kinase inhibitors.[13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[15][16]

The general synthetic strategies outlined above can be employed to generate libraries of compounds for screening against various kinase targets. For instance, Suzuki-Miyaura coupling can be used to introduce diverse aromatic and heteroaromatic substituents that can interact with the ATP-binding site of a kinase. Similarly, Buchwald-Hartwig amination can be used to append different amine-containing fragments that can form key hydrogen bonds with the kinase hinge region.

Diagram 3: General Strategy for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (C-C bond formation) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N bond formation) Coupling->Buchwald Heck Heck Reaction (C-C bond formation) Coupling->Heck Sonogashira Sonogashira (C-C bond formation) Coupling->Sonogashira Library Library of Diverse Derivatives Suzuki->Library Buchwald->Library Heck->Library Sonogashira->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A schematic representation of the use of this compound in the generation of compound libraries for drug discovery.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its utility is primarily demonstrated through its participation in a wide array of palladium-catalyzed cross-coupling reactions, which provide efficient routes to complex molecular architectures. The protocols detailed in this guide offer a solid foundation for the application of this compound in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. By understanding the underlying principles of these reactions and the rationale behind the experimental conditions, researchers can effectively harness the synthetic potential of this valuable intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2,5-Dibromo-4-methylpyridine.
  • NIH. (2024).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). This compound | C9H10BrNO | CID 842546.
  • Journal of Medicinal Chemistry. (2025). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • MDPI. (n.d.).
  • PMC. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951.
  • ResearchGate. (n.d.).
  • Biblio. (n.d.).
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Google Patents. (n.d.). US4250113A - Chemical compounds.
  • Arkat USA. (n.d.).
  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Scilit. (n.d.). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF.
  • PMC. (n.d.). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents.
  • Oakwood Chemical. (n.d.). This compound.
  • PMC. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies.

Sources

Suzuki coupling reactions with 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2-(4-bromophenyl)-N-methylacetamide: Application Notes and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable reliability and versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in the pharmaceutical industry.[1] Its wide functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it ideal for constructing complex molecular architectures, particularly the biaryl motifs prevalent in active pharmaceutical ingredients (APIs).[3][4]

This guide focuses on a synthetically valuable building block, This compound . The presence of an aryl bromide allows for straightforward coupling, while the N-methylacetamide moiety introduces a functional group common in drug candidates, offering sites for further modification or for influencing pharmacokinetic properties. These application notes provide a comprehensive technical overview, from mechanistic principles to detailed laboratory protocols and troubleshooting, to empower researchers in leveraging this substrate for accelerated drug discovery programs.

Reaction Principle and Core Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7] The base plays a critical role, not directly in the cycle, but in activating the organoboron species to facilitate the key transmetalation step.[8][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[1]

  • Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[9][10] This species then transfers its organic group to the Pd(II) center, displacing the halide ligand. The exact mechanism of this step is complex and can vary with conditions, but its success is paramount for the reaction to proceed.[11]

  • Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[7][11]

Suzuki_Mechanism cluster_caption pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition substrate Ar-X (Substrate) This compound substrate->pd_complex transmetal_complex Ar-Pd(II)(R)L₂ pd_complex->transmetal_complex Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronate boronate->pd_complex transmetal_complex->pd0 Reductive Elimination product Ar-R (Product) transmetal_complex->product

Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol I: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific coupling partner.

Materials and Reagents
  • Aryl Halide : this compound (1.0 eq.)

  • Organoboron Reagent : Arylboronic acid (1.2–1.5 eq.)

  • Palladium Catalyst : e.g., Pd(PPh₃)₄ (1–5 mol%) or Pd(OAc)₂ (1–5 mol%)

  • Ligand (if using a source like Pd(OAc)₂): e.g., SPhos (2–10 mol%)

  • Base : e.g., K₂CO₃ or K₃PO₄ (2.0–3.0 eq.)

  • Solvent System : Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas : Argon or Nitrogen

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for chromatography)

Step-by-Step Methodology
  • Reagent Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed. Thorough degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[5]

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand, if required. Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1). The total solvent volume should be sufficient to create a stirrable slurry, typically aiming for a substrate concentration of 0.1–0.5 M.

  • Reaction Execution : Immerse the reaction vessel in a preheated oil bath (typically 80–100 °C).[7] Stir the mixture vigorously for the duration of the reaction (2–24 hours).

  • Monitoring Progress : Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl bromide is a key indicator of reaction progression.

  • Workup : Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic phase sequentially with water and then brine to remove the inorganic base and salts.

  • Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to isolate the desired biaryl product.

Workflow cluster_caption start Start reagents 1. Combine Reactants & Base (Aryl Bromide, Boronic Acid, Base) start->reagents purge 2. Purge with Inert Gas (3-5x Vacuum/Backfill Cycles) reagents->purge catalyst 3. Add Catalyst & Solvent (Palladium Source, Ligand, Degassed Solvents) purge->catalyst react 4. Heat and Stir (80-100 °C, 2-24h) catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup & Extraction (EtOAc, Water, Brine) monitor->workup Reaction Complete dry 7. Dry and Concentrate (Na₂SO₄, Rotary Evaporation) workup->dry purify 8. Purify (Flash Column Chromatography) dry->purify analyze 9. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Fig 2. Standard Experimental Workflow for Suzuki-Miyaura Coupling.

Optimization and Parameter Selection

The success of a Suzuki coupling hinges on the judicious selection of its components. The following table summarizes common choices and their rationale, providing a framework for reaction optimization.

ComponentOptionsRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ : A reliable Pd(0) source, often used directly. Can be sensitive to air/moisture.[12] Pd(OAc)₂ / Pd₂(dba)₃ : Air-stable Pd(II) or Pd(0) precursors that are reduced in situ. They must be paired with an external phosphine ligand to form the active catalyst.[6][8]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), dppfPPh₃ : A standard, cost-effective ligand suitable for many simple aryl bromides.[6] Buchwald Ligands : Bulky, electron-rich phosphines that excel with challenging substrates (electron-rich or hindered aryl halides). They accelerate both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and room temperature reactions.[12][13][14] dppf : A bidentate ferrocenyl ligand known for its robustness and effectiveness in many cross-coupling reactions.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFK₂CO₃ : A common, inexpensive base that works well in many aqueous solvent systems.[12] Cs₂CO₃ : A stronger, more soluble base often used in dioxane, which can significantly accelerate reactions, especially with hindered substrates.[12][15] K₃PO₄ : A strong, non-nucleophilic base effective in both aqueous and anhydrous conditions.[5][12] Note : The amide in this compound is generally stable, but overly harsh basic conditions combined with high temperatures could pose a risk of hydrolysis.[16] Mild bases like K₂CO₃ are a safe starting point.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA biphasic mixture containing water is most common, as water aids in dissolving the inorganic base.[11] Dioxane and Toluene are favored for their higher boiling points, allowing for higher reaction temperatures.[5][17] THF is suitable for lower-temperature reactions.[5]
Boron Reagent Boronic Acids, Boronate Esters (Pinacol), MIDA Boronates, TrifluoroboratesBoronic Acids : Most common due to wide availability.[1] Boronate Esters/MIDA Boronates : More stable towards protodeboronation (a key side reaction) and are easier to purify.[5][18] Trifluoroborates : Air-stable, crystalline solids that slowly release boronic acid under reaction conditions, which can suppress side reactions.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently active catalyst/ligand system for the substrate. 3. Low reaction temperature.1. Ensure rigorous degassing of solvents and the reaction vessel. Use fresh catalyst.[19] 2. Switch to a more active, bulky, electron-rich ligand (e.g., SPhos, XPhos).[12][19] 3. Cautiously increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic acid reacts with a proton source (like water) instead of transmetalating, cleaving the C-B bond. This is common with electron-rich or heteroaryl boronic acids.1. Use a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃. 2. Use anhydrous solvents.[19] 3. Switch from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA).[5][19]
Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct (R-R). This is often caused by the presence of oxygen or Pd(II) species.1. Improve degassing procedures to eliminate oxygen.[5] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ to minimize initial Pd(II) concentration. 3. Add the aryl halide in a slight excess relative to the boronic acid.[20]
Dehalogenation The aryl bromide is reduced to an arene (Ar-H), removing the bromine.This side reaction can be promoted by certain bases or impurities. Screen different bases (e.g., switch from a carbonate to a phosphate). Ensure high purity of all reagents.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective strategy for synthesizing diverse libraries of biaryl compounds relevant to pharmaceutical research. A thorough understanding of the reaction mechanism and the specific function of each reagent is essential for success. By starting with a well-vetted general protocol and systematically optimizing the catalyst, ligand, base, and solvent, researchers can efficiently overcome common challenges and achieve high yields of the desired products. This guide serves as a foundational resource to facilitate the application of this powerful reaction in the pursuit of novel chemical entities.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
  • ResearchGate. Effect of solvent on the Suzuki reaction.
  • ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021).
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides.
  • NIH National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ResearchGate. The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres.
  • ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2025).
  • The Royal Society of Chemistry. Supplementary Information.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with.
  • PubChem. This compound.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024).

Sources

Application Notes and Protocols for the N-methylation of 2-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in Medicinal Chemistry

N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, is a fundamental transformation in organic synthesis and a cornerstone of medicinal chemistry. This seemingly simple structural modification can profoundly impact the pharmacological profile of a drug candidate. The introduction of a methyl group can enhance metabolic stability by blocking sites susceptible to N-dealkylation, improve cell membrane permeability, and modulate binding affinity to biological targets. The "magic methyl" effect, where a single methyl group dramatically improves a compound's therapeutic properties, underscores the importance of this chemical transformation.

This guide provides detailed protocols for the N-methylation of 2-(4-bromophenyl)acetamide, a common structural motif in pharmacologically active compounds. We will explore both a classical and a modern approach to this synthesis, providing a comprehensive understanding of the underlying chemistry, practical experimental procedures, and safety considerations.

Understanding the Chemistry: N-Deprotonation and Nucleophilic Attack

The N-methylation of a primary amide like 2-(4-bromophenyl)acetamide proceeds through a two-step mechanism. First, a base is used to deprotonate the amide nitrogen, which is weakly acidic. This generates a resonance-stabilized amidate anion. In the second step, this nucleophilic anion attacks a methylating agent in a classic SN2 reaction, forming the N-methylated product.

The choice of base and methylating agent is critical and influences the reaction's efficiency, selectivity, and safety profile. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing in the subsequent alkylation step.

Comparative Overview of N-Methylation Protocols

Method Methylating Agent Base Solvent Pros Cons
Classical Method Methyl Iodide (CH₃I)Sodium Hydride (NaH)Anhydrous THFHigh reactivity, well-established, relatively low cost of reagents.Use of highly toxic and carcinogenic methyl iodide; sodium hydride is pyrophoric and requires careful handling.
Modern, Safer Method Phenyl Trimethylammonium Iodide (PhMe₃NI)Cesium Carbonate (Cs₂CO₃)TolueneNontoxic, easy-to-handle solid methylating agent; excellent monoselectivity; high functional group tolerance.[1][2]Higher cost of reagents; may require higher temperatures and longer reaction times.

Protocol 1: Classical N-Methylation using Sodium Hydride and Methyl Iodide

This method employs the highly reactive combination of sodium hydride and methyl iodide. While effective, it necessitates stringent safety precautions due to the hazardous nature of the reagents.

Causality of Experimental Choices:
  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction forward. It is typically used as a 60% dispersion in mineral oil for safer handling.[3]

  • Anhydrous Tetrahydrofuran (THF): An aprotic solvent that is relatively inert to the strong base and effectively solvates the reactants. Its anhydrous nature is crucial to prevent quenching of the sodium hydride.[4]

  • Methyl Iodide (CH₃I): A highly reactive electrophile that readily undergoes SN2 displacement by the amidate anion.[5]

  • Inert Atmosphere (Argon or Nitrogen): Essential to prevent sodium hydride from reacting with atmospheric moisture and oxygen.[6]

Reaction Mechanism Workflow

Caption: Classical N-methylation workflow.

Detailed Step-by-Step Protocol:

Materials:

  • 2-(4-bromophenyl)acetamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or nitrogen gas supply with manifold

  • Syringes

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, add 2-(4-bromophenyl)acetamide (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Base Addition: Cool the flask in an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Ensure adequate ventilation and slow addition to control the reaction rate.[3]

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice-water bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium hydride.[7][8]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure N-methyl-2-(4-bromophenyl)acetamide.

Protocol 2: Modern, Safer N-Methylation using Phenyl Trimethylammonium Iodide

This protocol utilizes a solid, non-volatile methylating agent, offering a significant improvement in safety and handling.[1][2]

Causality of Experimental Choices:
  • Phenyl Trimethylammonium Iodide (PhMe₃NI): A stable, solid methylating agent that is less toxic and easier to handle than methyl iodide.[1]

  • Cesium Carbonate (Cs₂CO₃): A mild inorganic base that is effective in promoting the methylation reaction. It is less hazardous than sodium hydride.[2]

  • Toluene: A suitable solvent for this reaction, allowing for the higher temperatures that may be required.

Reaction Mechanism Workflow

Caption: Modern N-methylation workflow.

Detailed Step-by-Step Protocol:

Materials:

  • 2-(4-bromophenyl)acetamide

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a glass vial, combine 2-(4-bromophenyl)acetamide (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).[9]

  • Solvent Addition: Add toluene to the vial.

  • Reaction: Seal the vial and heat the mixture at 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Characterization of Starting Material and Product

Compound Molecular Formula Molecular Weight Melting Point (°C) Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm)
2-(4-bromophenyl)acetamide C₈H₈BrNO214.06 g/mol 166-170~7.45 (d, 2H), ~7.15 (d, 2H), ~5.5 (br s, 2H, NH₂), ~3.6 (s, 2H)~173 (C=O), ~135 (C-Br), ~132 (Ar-CH), ~130 (Ar-CH), ~121 (Ar-C), ~43 (CH₂)
N-methyl-2-(4-bromophenyl)acetamide C₉H₁₀BrNO228.09 g/mol Not available in literature~7.45 (d, 2H), ~7.10 (d, 2H), ~5.8 (br s, 1H, NH), ~3.6 (s, 2H), ~2.8 (d, 3H, N-CH₃)~172 (C=O), ~135 (C-Br), ~132 (Ar-CH), ~130 (Ar-CH), ~121 (Ar-C), ~43 (CH₂), ~26 (N-CH₃)

Safety Precautions

  • Methyl Iodide: Highly toxic, carcinogenic, and volatile. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.[17]

  • Sodium Hydride: Pyrophoric and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Do not allow contact with water or other protic solvents. Use a Class D fire extinguisher for fires involving sodium hydride.[1][6][18][19][20]

  • Quenching of Sodium Hydride: The quenching process is highly exothermic and releases hydrogen gas. Perform the quenching slowly in an ice bath and in a fume hood.[7][21]

  • General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The N-methylation of 2-(4-bromophenyl)acetamide can be successfully achieved through various protocols. The classical method using sodium hydride and methyl iodide is a powerful and well-established technique, but it demands rigorous safety measures. The modern approach with phenyl trimethylammonium iodide offers a safer and more user-friendly alternative, aligning with the principles of green chemistry. The choice of protocol will depend on the specific requirements of the research, including scale, available safety infrastructure, and cost considerations.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal.
  • University of California, Los Angeles. (2012). Sodium Hydride - Standard Operating Procedure.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7356-7361.
  • Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride.
  • Various Authors. (2014). Is it essential to quench NaH after the completion of a reaction? ResearchGate.
  • Chary Smith. (2018, March 31). DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2 [Video]. YouTube.
  • The Royal Society of Chemistry. (n.d.). Synthetic Procedures.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications.
  • ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • University of Liverpool. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Semantic Scholar. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Freitas, M. S., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega.
  • Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal.
  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot.
  • Organic Syntheses. (n.d.). Sodium hydride.
  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
  • ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni.
  • ResearchGate. (n.d.). Different methods for the synthesis of N-methylated amides.
  • PubChem. (n.d.). N-Methyl-2-phenylacetamide.
  • ResearchGate. (2025). An Efficient and Practical N-Methylation of Amino Acid Derivatives.
  • Michigan State University. (n.d.). Proton NMR Table.
  • Semantic Scholar. (n.d.). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide.
  • The Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). [No valid URL found].
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx.
  • [No valid URL found]
  • ResearchGate. (2025). Alkylation of N-Substituted 2-Phenylacetamides.
  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide.
  • National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
  • Cambridge Open Engage. (2025). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-bromophenyl)-N-methylacetamide. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into improving the yield and purity of this important amide. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind protocol choices, helping you troubleshoot and optimize your reaction outcomes.

Synthetic Overview: The Amide Coupling Approach

The most direct and common method for synthesizing this compound is through the coupling of 2-(4-bromophenyl)acetic acid with methylamine. This transformation, while conceptually straightforward, is kinetically slow and requires the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the amine.

The general reaction scheme is as follows:

The choice of coupling agent, solvent, and base is critical and is the primary focus of our optimization and troubleshooting efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is low (<50%) despite starting materials being consumed according to TLC/LC-MS. What are the likely causes?

This is a classic problem often pointing to issues during the reaction or, more commonly, the aqueous workup.

Possible Cause 1: Hydrolysis of the Activated Intermediate. The activated carboxylic acid (e.g., an O-acylisourea ester) is highly reactive. If there is water present in your reaction solvent (like DMF or DCM), this intermediate can hydrolyze back to the starting carboxylic acid.[1]

  • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or those dried over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

Possible Cause 2: Product Loss During Workup. this compound has moderate polarity. During the aqueous workup, especially if multiple washes are performed, a significant amount of product can be lost to the aqueous phase.

  • Solution:

    • Minimize Aqueous Washes: Only wash as necessary to remove key impurities.

    • Brine Wash: Always perform a final wash with saturated aqueous NaCl (brine). This decreases the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic phase.

    • Back-Extraction: After separating the aqueous layer, re-extract it 1-2 times with a fresh portion of your organic solvent (e.g., DCM or Ethyl Acetate). Combine all organic layers. This is a crucial step for recovering dissolved product.

Possible Cause 3: Formation of Water-Soluble Byproducts. If you are using a water-soluble carbodiimide like EDC, the resulting urea byproduct is also water-soluble.[2] While this simplifies purification compared to DCC/DIC, aggressive washing to remove it can also remove your product.

  • Solution: Follow the back-extraction procedure mentioned above. The urea byproduct is highly polar and will preferentially remain in the aqueous phase, while back-extraction recovers the less polar product.

Q2: The reaction stalls, and both starting materials remain even after extended reaction times. Why?

Stalled reactions typically point to a failure in the activation of the carboxylic acid or deactivation of one of the coupling partners.

Possible Cause 1: Inefficient Carboxylic Acid Activation. The coupling reagent may not be potent enough, may have degraded, or may be used in insufficient quantity.[1]

  • Solution:

    • Switch to a More Powerful Reagent: If using a standard carbodiimide like EDC alone, the reaction can be sluggish. Switching to a uronium-based reagent like HATU is often highly effective.[3][4] HATU reactions are generally faster and more efficient, especially for less reactive amines.[3]

    • Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base like DIPEA in your anhydrous solvent for 15-30 minutes before adding the methylamine.[1] This ensures the formation of the highly reactive OAt-active ester, readying it for immediate reaction with the amine.[3][5]

Possible Cause 2: Amine Deactivation. Methylamine is basic and the carboxylic acid is acidic. They can form an ammonium carboxylate salt, which deactivates the amine's nucleophilicity.[1] A base is required to neutralize the acid and free the amine.

  • Solution: Ensure an appropriate base is used. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA) is essential.[3][6] Typically, 2-3 equivalents of base are used: one to neutralize the carboxylic acid, one to neutralize the amine salt (if provided as a hydrochloride), and one to facilitate the reaction.

Q3: I'm observing a significant side product with a mass corresponding to the starting acid coupled to the urea byproduct. What is this and how can I prevent it?

This side product is an N-acylurea , and it's a well-known issue when using carbodiimide coupling reagents like EDC or DCC.[2][7] It forms when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[2][8] This rearrangement is irreversible and consumes your starting material.

  • Solution: Use an Additive.

    • The most effective way to prevent N-acylurea formation is to add 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][2] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester.[9] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, effectively trapping the activated species in a productive pathway.[2][9] A standard protocol would be EDC/HOBt.[9][10]

Q4: My final product shows two peaks on HPLC, but the mass spectrum is correct for both. What is happening?

This is a common phenomenon for N-methylated amides. The two peaks are cis/trans conformers (or rotamers) resulting from restricted rotation around the amide C-N bond.[11] This rotation is slow on the HPLC timescale, allowing the two isomers to be separated.

  • Solution: This is not an impurity issue. To confirm, you can try warming the HPLC column (e.g., to 40-50 °C).[11] The increased thermal energy can accelerate the interconversion between the conformers, often causing the two peaks to merge into a single, broader peak.[11] For characterization purposes, NMR spectroscopy will also show duplicated signals for the atoms near the amide bond.

Recommended Protocols and Workflows

Based on the troubleshooting guide, we present two robust protocols. Protocol A uses a modern, highly efficient coupling reagent, while Protocol B uses a classic, cost-effective method with an additive to suppress side reactions.

Visualizing the Workflow

The general experimental sequence can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Acid, Coupling Reagent, Base Activation Pre-activation (15-30 min) Reagents->Activation AddAmine Add Methylamine Activation->AddAmine Stir Stir at RT (Monitor by TLC/LC-MS) AddAmine->Stir Quench Quench Reaction (e.g., with water) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Aq. washes, Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purify (Column Chromatography) Dry->Purify

Caption: General workflow for amide coupling synthesis.

Protocol A: High-Efficiency Synthesis using HATU

This method is fast, highly efficient, and excellent for ensuring high conversion.

Materials:

  • 2-(4-bromophenyl)acetic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Methylamine (2.0 M solution in THF, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add 2-(4-bromophenyl)acetic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).

  • Add HATU (1.1 equiv) followed by DIPEA (2.5 equiv) to the stirred solution.[1][7]

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.[1]

  • Slowly add the methylamine solution (1.2 equiv) to the reaction mixture.

  • Stir at room temperature and monitor the reaction's progress by TLC or LC-MS (typically complete in 1-4 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol B: Cost-Effective Synthesis using EDC/HOBt

This is a classic and reliable method that effectively minimizes side reactions.

Materials:

  • 2-(4-bromophenyl)acetic acid (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Methylamine hydrochloride (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-(4-bromophenyl)acetic acid (1.0 equiv), methylamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv).[9]

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[9]

  • Slowly add TEA or DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.[9]

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Comparison of Coupling Conditions

The choice of reagents can significantly impact reaction outcomes. The following table provides a qualitative comparison to guide your selection.

Reagent SystemRelative CostReaction SpeedCommon Side IssuesRecommended Use Case
EDC alone LowSlowHigh risk of N-acylurea formation, potential for low yield.[2][7]Not recommended; always use an additive.
EDC / HOBt Low-MediumModerateMinimal side reactions. HOBt has explosive properties when dry.[12]Reliable, cost-effective, general-purpose synthesis.[9]
HATU / DIPEA HighVery FastByproducts (tetramethylurea, HOAt) can complicate purification.[13]When high efficiency and speed are critical; for difficult couplings.[3]

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride first? A: Yes, this is a classic method. You would react 2-(4-bromophenyl)acetic acid with SOCl₂ (often with a catalytic amount of DMF) to form the acyl chloride.[14] This highly reactive intermediate is then added to a solution of methylamine and a base (like triethylamine). While effective, this two-step method can be harsh, and the handling of SOCl₂ and the HCl byproduct requires care.[14] For many modern applications, one-pot coupling reagents are preferred for their milder conditions and operational simplicity.

Q: What is the best solvent for this reaction? A: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common and effective solvents.[3] DCM is non-polar, volatile, and easy to remove. DMF is a polar aprotic solvent that is excellent at dissolving all reaction components but has a high boiling point, making it harder to remove. For EDC/HOBt couplings, DMF is often preferred.[9] For HATU, both DCM and DMF work well.[1] Always use anhydrous grades.

Q: How do I properly monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting acid and the product amide (e.g., 30-50% Ethyl Acetate in Hexane). The starting acid is more polar and will have a lower Rf, while the product amide is less polar and will have a higher Rf. Staining with potassium permanganate can help visualize spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) is even better as it confirms the consumption of starting materials and the formation of the product by mass.

References

  • Wikipedia.
  • Common Organic Chemistry.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Wikipedia. Carbodiimide. [Link]
  • YouTube.
  • Aapptec Peptides. Carbodiimides and Additives. [Link]
  • ACS Publications. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]
  • Reddit.
  • Royal Society of Chemistry.
  • National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
  • National Center for Biotechnology Information. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]
  • ResearchGate. Why did my amide syntesis does not work?. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-bromophenyl)-N-methylacetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and impurities encountered during this synthetic process.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. While the amidation reaction appears straightforward, several factors can lead to the formation of impurities, impacting yield, purity, and overall process efficiency. This guide provides a systematic approach to identifying, controlling, and mitigating these common impurities.

The primary synthetic route involves the reaction of 2-(4-bromophenyl)acetic acid with methylamine, often facilitated by a coupling agent, or the conversion of the carboxylic acid to an acid chloride followed by reaction with methylamine. Each step presents a unique set of challenges and potential impurity-generating side reactions.

Process and Impurity Formation Overview

A general workflow for the synthesis and the potential points of impurity introduction are outlined below.

G cluster_0 Starting Materials cluster_1 Reaction & Work-up cluster_2 Purification cluster_3 Final Product & Impurities A 2-(4-bromophenyl)acetic acid E Amidation Reaction A->E I Unreacted Starting Material (Impurity A) A->I Incomplete Reaction L Isomeric Impurities (e.g., 2-(3-bromophenyl)...) (Impurity D) A->L Starting Material Contamination B Methylamine B->E C Coupling Agents (e.g., DCC, HATU) C->E K Coupling Agent Byproducts (e.g., DCU) (Impurity C) C->K Byproduct D Thionyl Chloride (SOCl2) D->E F Quenching & Extraction E->F J Di-acylated Methylamine (Impurity B) E->J Side Reaction G Crystallization / Chromatography F->G F->I F->J F->K F->L H This compound (Desired Product) G->H

Caption: Synthetic workflow and impurity sources.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Question 1: My reaction is incomplete, and I observe a significant amount of unreacted 2-(4-bromophenyl)acetic acid in my crude product. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a common issue in amidation reactions. The primary causes can be categorized as follows:

  • Insufficient Activation of the Carboxylic Acid: For the reaction to proceed, the carboxylic acid must be activated to make the carbonyl carbon more electrophilic.

    • Using Coupling Agents (e.g., DCC, HATU): Ensure you are using the correct stoichiometric amount of the coupling agent.[1][] These reagents can be sensitive to moisture, so use fresh, anhydrous reagents and solvents. If you suspect your coupling agent has degraded, it's best to use a fresh batch. Consider adding an activating agent like HOBt or DMAP, which can improve reaction rates and reduce side reactions.

    • Via Acid Chloride: If you are forming the acid chloride with thionyl chloride (SOCl₂), ensure the reaction goes to completion before adding methylamine.[1] You can monitor this by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride). Excess thionyl chloride should be removed under vacuum before the addition of the amine to prevent unwanted side reactions.

  • Sub-stoichiometric Amount of Methylamine: Ensure you are using at least a stoichiometric equivalent of methylamine. In practice, a slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion. If you are using a solution of methylamine, verify its concentration.

  • Low Reaction Temperature or Insufficient Reaction Time: Amidation reactions can be slow at room temperature. Consider increasing the temperature, but monitor for potential side reactions. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Question 2: I've isolated my product, but NMR analysis shows the presence of an unexpected symmetrical impurity. What could this be and how can I prevent its formation?

Answer:

A common symmetrical impurity is the di-acylated methylamine, N-methyl-bis(2-(4-bromophenyl)acetamide). This impurity arises when a second molecule of the activated carboxylic acid (or acid chloride) reacts with the product amide.

Prevention Strategies:

  • Control Stoichiometry: Avoid using a large excess of the activated 2-(4-bromophenyl)acetic acid.

  • Order of Addition: Add the activated carboxylic acid or acid chloride slowly to the solution of methylamine. This ensures that the amine is always in excess relative to the acylating agent, favoring the formation of the desired mono-acylated product.

  • Temperature Control: This side reaction can be more prevalent at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize its formation.

Question 3: After work-up, I have a solid that is difficult to filter and purify. What is this likely to be?

Answer:

If you are using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), the byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in many common organic solvents and can complicate product isolation.

Solutions:

  • Filtration: In many cases, the DCU can be removed by filtration from the reaction mixture.

  • Solvent Selection: If the DCU co-precipitates with your product, you may need to find a solvent system that selectively dissolves your product while leaving the DCU as a solid.

  • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] The urea byproduct of EDC is water-soluble and can be easily removed during the aqueous work-up.

Question 4: My final product shows the presence of isomeric impurities, such as 2-(2-bromophenyl)- or 2-(3-bromophenyl)-N-methylacetamide. Where are these coming from?

Answer:

These isomeric impurities almost certainly originate from the starting material, 2-(4-bromophenyl)acetic acid.[3] The bromination of phenylacetic acid can sometimes lead to a mixture of ortho, meta, and para isomers.

Mitigation Strategies:

  • Starting Material Purity: It is critical to source high-purity 2-(4-bromophenyl)acetic acid (typically >98%).[4] You should verify the purity of your starting material by a suitable analytical method (e.g., HPLC, GC, or NMR) before starting the synthesis.

  • Purification: If your starting material is contaminated, you may need to purify it before use, for example, by recrystallization. If the isomeric impurities are carried through to the final product, they can be very difficult to separate due to their similar physical properties. Purification of the final product may require careful column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 2-(4-bromophenyl)acetic acid

  • Di-acylated methylamine (N-methyl-bis(2-(4-bromophenyl)acetamide))

  • Byproducts from coupling agents (e.g., dicyclohexylurea if using DCC)

  • Isomeric impurities (e.g., 2-(2-bromophenyl)- and 2-(3-bromophenyl)-N-methylacetamide) from the starting material.[3]

ImpurityCommon SourceMitigation Strategy
Unreacted 2-(4-bromophenyl)acetic acidIncomplete reactionOptimize reaction conditions (time, temperature, stoichiometry)
N-methyl-bis(2-(4-bromophenyl)acetamide)Side reactionControl stoichiometry and order of addition
Dicyclohexylurea (DCU)Byproduct of DCC coupling agentUse a water-soluble coupling agent (EDC) or remove by filtration
Isomeric ImpuritiesContaminated starting materialUse high-purity starting materials

Q2: What analytical techniques are best for monitoring the reaction and identifying impurities?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for both monitoring reaction conversion and quantifying the levels of impurities in the final product.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying and quantifying impurities.[6]

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and impurities, often coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification.[7][8][9]

Q3: What are some "greener" or more sustainable approaches to this synthesis?

A3: To improve the sustainability of the synthesis, consider the following:

  • Catalytic Amidation: Instead of stoichiometric coupling agents, explore the use of catalytic methods, such as those employing boronic acids or other catalysts, which can reduce waste.[1]

  • Solvent Choice: Replace hazardous solvents like dichloromethane or DMF with greener alternatives where possible.[1]

  • Atom Economy: The direct amidation of the carboxylic acid is preferable to the acid chloride route in terms of atom economy, as the latter generates HCl as a byproduct.[10]

Q4: Can impurities from the starting 4-bromophenylacetonitrile synthesis carry over?

A4: Yes, if 2-(4-bromophenyl)acetic acid is prepared by the hydrolysis of 4-bromophenylacetonitrile, impurities from the nitrile synthesis can carry over. A common route to the nitrile involves reacting 4-bromobenzyl bromide with a cyanide salt. Potential impurities could include unreacted 4-bromobenzyl bromide or byproducts from side reactions.[11] It is crucial to ensure the purity of the 2-(4-bromophenyl)acetic acid intermediate.

References

  • Watson, A. J. B., Williams, J. M. J.
  • Roschangar, F., et al. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]
  • Sabatini, M.
  • LookChem. Understanding 2-(4-Bromophenyl)
  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubChem. This compound. [Link]
  • Sabot, C., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
  • The Royal Society of Chemistry.
  • Oakwood Chemical. This compound, min 96%. [Link]
  • ResearchG
  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
  • Gottlieb, H. E., Kotlyar, V., Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
  • National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
  • PubChem. 2-(4-Bromophenyl)acetamide. [Link]
  • ResearchGate. 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. [Link]
  • LibreTexts Chemistry. Chemistry of Amides. [Link]
  • MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
  • PubChem. Acetamide, N-(4-bromophenyl)-2-fluoro-. [Link]
  • OPUS. Analytical Methods. [Link]
  • PubMed Central.
  • National Institutes of Health. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
  • PubChem. Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((4-oxo-3(4H) -quinazolinyl)methyl)amino)-. [Link]

Sources

troubleshooting low yield in the synthesis of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-bromophenyl)-N-methylacetamide

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting strategies and address common questions related to this specific amide coupling reaction. Our goal is to help you diagnose and resolve issues leading to low reaction yields, ensuring robust and reproducible results.

Troubleshooting Guide: Low Yield and Reaction Failures

This section addresses the most common and specific problems encountered during the synthesis. Each question is structured to help you identify the root cause of the issue and implement a validated solution.

Q1: My reaction shows low or no conversion of the starting material, 4-bromophenylacetic acid. What is the primary cause?

A1: Low or no consumption of the starting carboxylic acid almost always points to an issue with the activation step . The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1][2][3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group using a coupling reagent.[4]

Core Problem: Incomplete or failed activation of the 4-bromophenylacetic acid.

Potential Causes & Solutions:

  • Inactive Coupling Reagent: Coupling reagents, especially carbodiimides like EDC and DCC, can degrade upon exposure to moisture or after prolonged storage.

    • Solution: Use a fresh bottle of the coupling reagent or test its activity on a simpler, reliable reaction. Store all coupling reagents in a desiccator.

  • Presence of Water: Water will readily hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and consuming your coupling reagent.[5]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Insufficient Amount of Coupling Reagent: Using a substoichiometric amount of the coupling agent will naturally lead to incomplete activation.

    • Solution: Use at least 1.1 to 1.5 equivalents of the coupling reagent relative to the carboxylic acid to ensure complete activation.[5]

  • Incorrect Reaction Temperature: The activation step is often performed at 0 °C to control the formation of the highly reactive intermediate and prevent side reactions.[6]

    • Solution: Pre-activate the carboxylic acid by stirring it with the coupling reagent and a non-nucleophilic base (like DIPEA) at 0 °C for 15-30 minutes before adding the methylamine.[5]

Q2: The reaction is messy, and I'm seeing multiple side products by TLC/LC-MS. What are these impurities and how can I prevent them?

A2: The formation of multiple side products suggests that reaction conditions are either too harsh or that reactive intermediates are participating in undesired pathways.

Potential Causes & Solutions:

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the amine is not added promptly or is not nucleophilic enough.

    • Solution: Add an activating agent like 1-hydroxybenzotriazole (HOBt) or Oxyma. These additives react with the O-acylisourea to form an active ester intermediate that is more stable and less prone to rearrangement, leading to a cleaner reaction.[1][7]

  • Double Acylation of Methylamine: While less common with methylamine, using a large excess of the activated carboxylic acid could potentially lead to the formation of a diacyl-amine species, especially under harsh conditions.

    • Solution: Maintain a controlled stoichiometry. Use the carboxylic acid as the limiting reagent or use a slight excess of the amine (1.1-1.2 equivalents).

  • Side Reactions from Base: The choice and amount of base are critical. Using a nucleophilic base can compete with the desired amine. Using an excessive amount of a tertiary amine base can sometimes promote unwanted side reactions.[8]

    • Solution: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[5] Typically, 2.0 equivalents of base are sufficient to neutralize the acids formed during the reaction.[5]

Q3: My initial reaction yield looks good, but I lose a significant amount of product during the aqueous workup and purification. How can I improve my recovery?

A3: Product loss during purification is a common issue that can often be resolved by optimizing the extraction and chromatography steps.

Potential Causes & Solutions:

  • Incorrect pH during Aqueous Extraction: The final amide product is neutral, but the starting carboxylic acid is acidic and any unreacted amine is basic. The pH of the aqueous layer during workup determines which components are ionized and therefore water-soluble.

    • Solution: After quenching the reaction, perform a sequential wash of the organic layer. First, wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the excess amine and base.[5] Then, wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt. Finally, wash with brine to remove residual water before drying.

  • Removal of Urea Byproducts: If using EDC or DCC, the corresponding urea byproduct (EDU or DCU) must be removed. EDU is water-soluble after an acid wash, but DCU is notoriously difficult to remove as it is insoluble in most common organic solvents.[8][9]

    • Solution (for EDC): An acid wash during workup effectively removes the water-soluble EDU byproduct.[6]

    • Solution (for DCC): The majority of DCU can be removed by simple filtration of the reaction mixture.[8] Remaining traces can sometimes be removed by recrystallization. For this reason, EDC is often preferred for solution-phase synthesis.[9]

  • Suboptimal Chromatography: The product may be difficult to separate from a closely eluting impurity, or it may degrade on the silica gel column.

    • Solution: Use TLC to develop an optimal solvent system before running a column. A hexane/ethyl acetate gradient is typically effective for this type of amide. If the product is sensitive, consider minimizing its time on the silica gel by using a faster flow rate or switching to a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway and mechanism for this reaction?

A1: The synthesis of this compound from 4-bromophenylacetic acid and methylamine is a classic amide bond formation reaction. It proceeds via a two-step, one-pot process: activation of the carboxylic acid followed by nucleophilic attack by the amine.

Synthetic Pathway Diagram:

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product Acid 4-Bromophenylacetic Acid Reagents Coupling Reagent (e.g., EDC) Base (e.g., DIPEA) Solvent (e.g., DCM) Amine Methylamine Product This compound Reagents->Product G Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Activated Intermediate) Acid->Intermediate + EDC EDC EDC Product Amide Product Intermediate->Product + Methylamine Amine R'-NH2 (Methylamine) Byproduct EDU Byproduct

Caption: Simplified mechanism of carbodiimide-mediated amide synthesis.

Q2: How do I choose the most suitable coupling reagent?

A2: The choice of coupling reagent is critical and depends on factors like substrate sensitivity, cost, and ease of byproduct removal. [7]For this particular synthesis, which does not involve sensitive chiral centers, several common reagents are effective.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentNameAdvantagesDisadvantages
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideByproduct is water-soluble, easy to remove with an acidic wash. [9]Good for solution-phase synthesis.Can be less potent for very hindered substrates.
DCC N,N'-DicyclohexylcarbodiimideInexpensive and effective.Byproduct (DCU) is insoluble in most solvents, requiring filtration; can be difficult to remove completely. [8][9]
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumVery powerful and fast-acting, low rates of side reactions. [5]More expensive than carbodiimides.
T3P® Propylphosphonic AnhydrideByproducts are water-soluble and easily removed. Effective for a wide range of substrates. [10]Often requires pyridine as a base/solvent.

Recommendation: For the synthesis of this compound, EDC in combination with an additive like HOBt or Oxyma is an excellent starting point due to its high efficiency and straightforward purification.

Q3: What is the best solvent for this reaction?

A3: The ideal solvent should be aprotic and anhydrous to prevent side reactions with the activated intermediates. [5]It must also fully dissolve the starting materials.

Commonly Used Solvents:

  • Dichloromethane (DCM): Excellent choice. It is relatively non-polar, dissolves a wide range of organic compounds, and is easy to remove under reduced pressure. [1]* N,N-Dimethylformamide (DMF): A polar aprotic solvent that is very effective at dissolving reactants. [1]However, it has a high boiling point, making it more difficult to remove. It must be very dry.

  • Tetrahydrofuran (THF): Another good option, though it must be rigorously dried as it is often stored with water as a stabilizer.

Recommendation: Start with anhydrous Dichloromethane (DCM) . If solubility of 4-bromophenylacetic acid is an issue, a small amount of DMF can be added, or you can switch to pure DMF.

Q4: How can I effectively monitor the reaction's progress?

A4: Monitoring the reaction is crucial to determine when it is complete and to avoid the formation of degradation products from excessively long reaction times.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. [6] * Procedure: Spot three lanes on a silica TLC plate: one for your starting carboxylic acid, one for the co-spotted starting materials, and one for the reaction mixture.

    • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically the carboxylic acid) has completely disappeared and a new, usually less polar, spot for the amide product is clearly visible.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It allows you to track the disappearance of starting material masses and the appearance of the product mass (for C₉H₁₀BrNO, the expected mass is ~228.1 g/mol ). [11]This is the preferred method in a drug development setting.

Workflow & Protocols

Troubleshooting Workflow for Low Yield

G cluster_Reagents 1. Verify Reagent Quality cluster_Conditions 2. Evaluate Reaction Conditions cluster_Workup 3. Optimize Workup & Purification Start Low Yield Observed Reagent_Acid Purity of Acid? Start->Reagent_Acid Cond_Stoich Stoichiometry Correct? (1.1-1.5 eq. Coupling Agent) Start->Cond_Stoich If Reagents OK Workup_pH Correct pH for Washes? (Acid then Base Wash) Start->Workup_pH If Reaction OK Reagent_Amine Amine Solution Titer? Reagent_Solvent Solvent Anhydrous? Reagent_Coupling Coupling Reagent Active? Cond_Temp Activation at 0°C? Cond_Time Sufficient Reaction Time? Cond_Additive Used HOBt/Oxyma? Workup_Byproduct Urea Byproduct Removed? Workup_Chrom Chromatography Optimized?

Sources

Technical Support Center: Amidation of 4-Bromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 4-bromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guides: Question & Answer Format

This section directly addresses common problems observed during the amidation of 4-bromophenylacetic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired amide product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product formation is a frequent issue that can typically be traced back to a few key areas: inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The first step in most amidation reactions is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][2] If this step is inefficient, the reaction will not proceed.

    • Troubleshooting:

      • Choice of Coupling Reagent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are common, but phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents can be more effective, especially for challenging substrates.[1][3]

      • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can react with the activated intermediate to form a more stable active ester, which can improve yields and reduce side reactions.[2][4]

      • Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.

  • Amine Reactivity and Availability: The nucleophilicity of the amine is critical.

    • Troubleshooting:

      • Steric Hindrance: If your amine is sterically hindered, the reaction may be slow or not proceed at all. Consider using a less hindered amine if your synthesis allows, or switch to a more potent coupling reagent.

      • Basicity: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often added to scavenge the acid produced during the reaction.[4] Ensure you are using an appropriate base that does not interfere with the reaction. Triethylamine can sometimes be too nucleophilic and lead to side products.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used.[3] Ensure your solvent is anhydrous.

      • Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating may be beneficial, but be aware that this can also increase the rate of side reactions.

      • Concentration: Ensure the reaction is not too dilute.

Issue 2: Formation of an N-acylurea Byproduct

Question: I am observing a significant amount of an insoluble white precipitate in my reaction, which I suspect is an N-acylurea byproduct. Why does this happen and how can I prevent it?

Answer:

The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like DCC or DIC.[5][6]

Mechanism of Formation:

The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][5][6] This intermediate is intended to react with the amine to form the desired amide. However, it can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[5][6]

Troubleshooting Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or HOAt.[6] These additives rapidly react with the O-acylisourea intermediate to form an active ester. This active ester is less prone to rearrangement but still reactive enough to form the desired amide.

  • Order of Addition: Adding the carbodiimide to a pre-mixed solution of the carboxylic acid, amine, and additive can sometimes minimize the lifetime of the O-acylisourea intermediate and thus reduce the formation of the N-acylurea.

  • Choice of Carbodiimide: While both DCC and DIC can lead to N-acylurea formation, the resulting byproducts have different solubilities. Dicyclohexylurea (DCU) from DCC is notoriously insoluble in most organic solvents, making it difficult to remove from solid-phase synthesis but easier to filter out in solution-phase reactions.[6][7] Diisopropylurea from DIC is more soluble.[6]

Issue 3: Racemization of Chiral Centers

Question: My starting carboxylic acid has a chiral center, and I am observing racemization in my final product. What causes this and how can I maintain stereochemical integrity?

Answer:

Racemization is a significant concern when the carboxylic acid has a stereocenter, particularly at the α-position.[8]

Mechanism of Racemization:

The activated carboxylic acid intermediate can form an azlactone (or oxazolone) intermediate.[8] The protons on the α-carbon of this intermediate are acidic and can be abstracted by a base, leading to racemization.

Preventative Measures:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Aminium/uronium and phosphonium-based reagents (e.g., HATU, HBTU, PyBOP) are generally considered to be better at suppressing racemization compared to carbodiimides alone.[1] Ynamides have also been reported as racemization-free coupling reagents.[9][10]

  • Use of Additives: Additives like HOBt and particularly HOAt are very effective at minimizing racemization.[4] They form active esters that are less susceptible to azlactone formation.

  • Base Selection: The choice of base is crucial. A sterically hindered, non-nucleophilic base like DIPEA or NMM is preferred over less hindered bases like triethylamine, which can promote racemization.[4]

  • Temperature Control: Running the reaction at lower temperatures can help to reduce the rate of racemization.

Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying my final amide product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, coupling reagent byproducts, and other side products.

Purification Protocols:

  • Aqueous Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash with a mild acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts.

    • Wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted 4-bromophenylacetic acid and acidic byproducts like HOBt.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Flash Column Chromatography: This is a common method for purifying amides. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many amides.

    • Reverse-Phase Chromatography: For more polar compounds, reverse-phase chromatography may be more effective.[11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[12] Common solvents to try include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.[12]

  • Solid-Phase Extraction (SPE): For specific impurities, SPE cartridges can be used. For example, a cation exchange resin (SCX) can be used to capture basic impurities.[13]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used for the amidation of 4-bromophenylacetic acid?

A1: A variety of coupling reagents can be used. Some of the most common include:

  • Carbodiimides: DCC, DIC, and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[3]

  • Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3]

Q2: Can I form the acyl chloride of 4-bromophenylacetic acid and then react it with my amine?

A2: Yes, this is a classic method for amide bond formation.[2] You can convert 4-bromophenylacetic acid to its acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).[2] The resulting acyl chloride is highly reactive and will readily react with an amine, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[2]

Q3: Are there any "green" or more environmentally friendly methods for this amidation?

A3: There is a growing interest in developing more sustainable amidation methods. Some approaches include:

  • Catalytic Direct Amidation: Using catalysts like boric acid or titanium-based catalysts to directly couple the carboxylic acid and amine, with water being the only byproduct.[14][15]

  • Alternative Solvents: Replacing traditional solvents like DCM and DMF with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[3]

  • One-Pot Procedures: Developing one-pot syntheses that reduce the number of workup and purification steps.[16]

Q4: How does the bromine substituent on the phenyl ring affect the reaction?

A4: The bromine atom is an electron-withdrawing group, which can have a modest effect on the reactivity of the carboxylic acid. It may make the carboxylic acid slightly more acidic compared to unsubstituted phenylacetic acid. However, for most standard coupling procedures, this effect is not significant enough to require major modifications to the protocol. The bromine also provides a useful handle for further synthetic transformations, such as cross-coupling reactions.[17]

III. Visualizing Reaction Pathways

Main Amidation Pathway and Common Side Reactions

Amidation_Side_Reactions CarboxylicAcid 4-Bromophenylacetic Acid ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., DCC, HATU) DesiredAmide Desired Amide ActivatedIntermediate->DesiredAmide + Amine N_Acylurea N-Acylurea Byproduct ActivatedIntermediate->N_Acylurea Rearrangement Azlactone Azlactone Intermediate ActivatedIntermediate->Azlactone If α-chiral center ActiveEster Active Ester Intermediate ActivatedIntermediate->ActiveEster + Additive Amine Amine (R-NH2) Byproduct Coupling Reagent Byproduct (e.g., DCU) Racemization Racemized Product Azlactone->Racemization + Base Additive Additive (e.g., HOBt) ActiveEster->DesiredAmide + Amine

Caption: Amidation pathway and potential side reactions.

IV. References

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • National Institutes of Health. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. [Link]

  • Tan, L., & Weng, N. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 24(10), 1459-1473. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Langmuir. Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? [Link]

  • ResearchGate. Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 187-191. [Link]

  • ResearchGate. What is the best technique for amide purification? [Link]

  • ResearchGate. Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. [Link]

  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture? [Link]

  • National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Reddit. Looking for some advice for purification of diamide. [Link]

  • Medium. The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • UCL Discovery. Synthesis of amides using boron catalysts. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-bromophenyl)-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this amide coupling reaction. Our goal is to empower you with the expertise to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is a fundamental amide bond formation, typically achieved by coupling 4-bromophenylacetic acid with methylamine. While seemingly straightforward, this reaction is susceptible to various issues that can impact yield and purity. This guide will explore the critical parameters of this synthesis, from the choice of coupling reagents to reaction workup and purification.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is typically achieved using a coupling reagent.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

A1: Low or no product formation is a common issue in amide synthesis and can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be effectively activating the 4-bromophenylacetic acid. This could be due to the reagent's poor quality, insufficient quantity, or the presence of moisture, which can hydrolyze the activated intermediate.[3]

  • Amine Protonation: A significant issue is the acid-base reaction between 4-bromophenylacetic acid and methylamine, which forms an ammonium salt.[1][2] This protonates the amine, rendering it non-nucleophilic and unable to attack the activated carboxylic acid.[3] The use of a non-nucleophilic base is crucial to prevent this.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly influence the outcome. For instance, a solvent that does not fully dissolve the reactants will hinder the reaction.

  • Improper Reagent Stoichiometry: Using incorrect ratios of the carboxylic acid, amine, coupling agent, and base can lead to incomplete conversion or the formation of side products.

Q2: I'm using a carbodiimide coupling agent like DCC or EDC and my yield is still low. What could be going wrong?

A2: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents.[1] However, they are prone to specific side reactions that can reduce your yield:

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can rearrange to a stable and unreactive N-acylurea.[4][5] This side reaction is a common cause of low yields. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is often used. HOBt rapidly converts the O-acylisourea to an active ester, which is less prone to rearrangement but still reactive towards the amine.[4]

  • Anhydride Formation: The O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form a symmetric anhydride.[4] While this anhydride can still react with the amine to form the desired amide, it consumes two equivalents of the carboxylic acid for every one equivalent of the activated species, potentially leading to incomplete conversion if the stoichiometry is not adjusted.

Q3: After my reaction with DCC, I have a significant amount of white precipitate that is difficult to remove. What is it and how can I get rid of it?

A3: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[6] DCU is notoriously insoluble in many common organic solvents, which can be an advantage as it can often be removed by filtration.[6]

Troubleshooting DCU Removal:

  • Filtration: The most straightforward method is to filter the reaction mixture through a sintered glass funnel or a pad of Celite®.

  • Solvent Choice for Rinsing: Rinse the reaction flask and the filter cake with a solvent in which your product is soluble but DCU has low solubility, such as diethyl ether or acetonitrile.[6][7]

  • Post-Filtration Removal: If DCU remains in your filtrate, you can often remove it by concentrating the solution and re-filtering. Recrystallization of your final product can also be an effective purification method.

Q4: What is the role of a base like diisopropylethylamine (DIPEA) in the reaction?

A4: A non-nucleophilic base, such as DIPEA or triethylamine (TEA), plays a crucial role in amide coupling reactions for two main reasons:

  • Preventing Amine Protonation: As mentioned earlier, it neutralizes the acidic proton of the carboxylic acid, preventing it from protonating the methylamine and keeping the amine in its nucleophilic form.[3]

  • Neutralizing Acidic Byproducts: Some coupling reactions generate acidic byproducts. For example, when using uronium salt coupling reagents like HATU, an equivalent of acid is released. The base neutralizes this, maintaining a favorable reaction environment.

It is important to use a non-nucleophilic base to avoid its competition with methylamine in reacting with the activated carboxylic acid.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound using common coupling reagents.

Protocol 1: General Amide Coupling using EDC and HOBt

This protocol is a reliable method for the synthesis of this compound.

Materials:

  • 4-Bromophenylacetic acid

  • Methylamine (e.g., as a solution in THF or as the hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenylacetic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add HOBt (1.1 equivalents) to the solution.

  • If using methylamine hydrochloride, add it to the mixture (1.1 equivalents) followed by DIPEA (2.2 equivalents). If using a solution of free methylamine, add DIPEA (1.1 equivalents) first, followed by the methylamine solution (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentClassByproductSolubility of ByproductKey Considerations
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideDCU (Dicyclohexylurea)Insoluble in most organic solventsInexpensive, but DCU removal can be problematic.[6]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideEDU (Ethyl-dimethylaminopropylurea)Water-solubleByproduct is easily removed with an aqueous workup.[2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltTetramethylureaWater-solubleHighly efficient, often used for difficult couplings.[9]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltTripyrrolidinophosphine oxideSoluble in organic solventsEffective for sterically hindered substrates.[10]

Visualizations

General Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your synthesis.

TroubleshootingWorkflow start Low or No Product Yield check_activation Check Carboxylic Acid Activation start->check_activation Is the acid being activated? check_amine Verify Amine Nucleophilicity start->check_amine Is the amine able to react? check_conditions Review Reaction Conditions start->check_conditions Are the conditions optimal? reagent_quality Assess Coupling Reagent (Quality, Stoichiometry) check_activation->reagent_quality use_additive Add HOBt to Suppress Side Reactions check_activation->use_additive use_base Ensure Presence of Non-Nucleophilic Base (e.g., DIPEA) check_amine->use_base solvent Optimize Solvent (Solubility, Anhydrous) check_conditions->solvent temperature Adjust Temperature and Reaction Time check_conditions->temperature success Improved Yield reagent_quality->success use_additive->success use_base->success solvent->success temperature->success

Caption: Troubleshooting workflow for low yield.

Reaction Mechanism with Carbodiimide Coupling Agent

This diagram illustrates the key steps and potential side reactions when using a carbodiimide coupling agent like DCC or EDC.

CarbodiimideMechanism reactants 4-Bromophenylacetic Acid (R-COOH) + Carbodiimide (R'-N=C=N-R') o_acylisourea O-Acylisourea Intermediate (Highly Reactive) reactants->o_acylisourea Activation side_reaction_node o_acylisourea:f0->side_reaction_node amide_product This compound (Desired Product) o_acylisourea:f0->amide_product Nucleophilic Attack n_acylurea N-Acylurea (Unreactive Side Product) side_reaction_node->n_acylurea Rearrangement (Side Reaction) amine Methylamine (R''-NH2) amine->amide_product

Caption: Carbodiimide reaction mechanism.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Pace, V., & Holzer, W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1818-1821.
  • Pure and Applied Chemistry. (n.d.). n-methylacetamide.
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Wikipedia. (n.d.). Carbodiimide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • National Center for Biotechnology Information. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.
  • Molbase. (n.d.). N-Methylacetamide 79-16-3 wiki.
  • ResearchGate. (n.d.). Amidation of carboxylic acids.
  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene.
  • National Center for Biotechnology Information. (2015, February 6). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.
  • ResearchGate. (2025, August 7). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.
  • Mol-Instincts. (n.d.). Synthesis of 2-(4-Bromophenyl)-N-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • Reddit. (2022, March 24). amide coupling help.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement.
  • ChemVeda. (n.d.). Understanding 2-(4-Bromophenyl)acetic Acid: A Key Intermediate for Chemical Innovation.
  • ChemVeda. (n.d.). Ensuring Quality: The Importance of Purity in N-Methylacetamide.
  • Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide.
  • Organic Syntheses. (n.d.). Acetamide, N-bromo-.
  • American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • Oakwood Chemical. (n.d.). This compound, min 96%, 25 grams.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.

Sources

Technical Support Center: Purification of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in scientific principles and field-proven expertise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude this compound sample?

A: Understanding the potential impurities is the first step toward a successful purification strategy. For this compound, the impurities are primarily dictated by its synthesis route. A common laboratory synthesis involves the amidation of 4-bromophenylacetic acid with methylamine.

Based on this, the most common impurities are:

  • Unreacted Starting Materials: The most significant impurity is often the unreacted 4-bromophenylacetic acid . Due to its acidic nature, it can be particularly troublesome if not addressed correctly.

  • Reagents and Byproducts: Depending on the coupling agents used (e.g., DCC, EDC), you may have corresponding byproducts (e.g., DCU, EDU) which can be challenging to remove.

  • Solvents: Residual solvents from the reaction or initial work-up can also be present.

Pro-Tip from the Field: Always analyze your crude product by Thin Layer Chromatography (TLC) against the starting materials. This will give you a clear picture of what you are dealing with before you start your purification.

Synthesis and Impurity Origins

cluster_synthesis Synthesis Pathway cluster_products Crude Product Mixture 4-Bromophenylacetic_Acid 4-Bromophenylacetic Acid Reaction Amidation Reaction 4-Bromophenylacetic_Acid->Reaction Methylamine Methylamine Methylamine->Reaction Coupling_Agent Coupling Agent Coupling_Agent->Reaction Target_Compound This compound Reaction->Target_Compound Desired Product Impurity_Acid Unreacted 4-Bromophenylacetic Acid Reaction->Impurity_Acid Potential Impurity Impurity_Byproduct Coupling Agent Byproduct Reaction->Impurity_Byproduct Potential Impurity

Caption: Origin of common impurities in the synthesis of this compound.

Q2: My crude product has a wide melting point range (e.g., 110-130°C). What does this indicate and how can I improve it?

A: A wide melting point range is a classic indicator of an impure compound[1]. Pure crystalline solids typically have a sharp melting point, usually within a 1-2°C range. The observed range of 110-130°C strongly suggests the presence of the impurities mentioned in Q1. The goal of purification is to narrow this range significantly.

To improve the melting point, you need to remove these impurities. The most common and effective methods are recrystallization and column chromatography.

Q3: How do I effectively remove the unreacted 4-bromophenylacetic acid?

A: The acidic nature of the unreacted 4-bromophenylacetic acid provides a straightforward method for its removal: acid-base extraction . This technique exploits the different solubilities of the acidic starting material and the neutral amide product in aqueous and organic phases.

Principle: By washing an organic solution of your crude product with an aqueous basic solution (like sodium bicarbonate), you can deprotonate the carboxylic acid. This forms a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving your neutral amide product in the organic layer.

Protocol 1: Acid-Base Extraction

  • Dissolve: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate: Gently shake the funnel, venting frequently to release any CO₂ that may form. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the washing step one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Acid-Base Extraction Workflow

Start Crude Product in Organic Solvent (Amide + Acidic Impurity) Add_Base Add Aqueous NaHCO3 Solution Start->Add_Base Separate Separate Layers Add_Base->Separate Organic_Layer Organic Layer (Purified Amide) Separate->Organic_Layer Contains Neutral Amide Aqueous_Layer Aqueous Layer (Acidic Impurity as Salt) Separate->Aqueous_Layer Contains Deprotonated Acid Wash_Dry Wash with Brine, Dry, and Concentrate Organic_Layer->Wash_Dry Final_Product Product Ready for Further Purification (e.g., Recrystallization) Wash_Dry->Final_Product

Caption: Decision workflow for removing acidic impurities via acid-base extraction.

Q4: I'm struggling with recrystallization. How do I choose the right solvent?

A: Recrystallization is a powerful technique but is highly dependent on the choice of solvent. The ideal solvent is one in which your desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities have the opposite solubility profile.

Protocol 2: Solvent Screening for Recrystallization

  • Prepare Samples: Place a small amount (e.g., 20-30 mg) of your crude product into several different test tubes.

  • Test Solvents: To each tube, add a different solvent dropwise at room temperature until the solid is just covered. Observe the solubility.

  • Heat: If the solid is not soluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot.

  • Cool: Allow the hot solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of crystals.

  • Evaluate: The best solvent will dissolve the compound when hot and yield a good amount of crystals upon cooling.

Solvent Selection Guide (Based on Structurally Similar Compounds)

Solvent SystemPolarityRationale & Pro-Tip
Ethanol Polar ProticOften a good starting point for amides. Dissolves the compound when hot and can yield good crystals upon cooling.
Isopropanol Polar ProticSimilar to ethanol but can sometimes offer a better solubility differential between hot and cold.
Ethyl Acetate/Hexane Medium/Non-polarA powerful mixed-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes slightly cloudy (the cloud point). Let it cool slowly.
Dichloromethane/Hexane Medium/Non-polarSimilar to the ethyl acetate/hexane system. Dichloromethane is a good solvent, and hexane acts as the anti-solvent.

Pro-Tip from the Field: If your compound "oils out" (forms an oil instead of crystals) upon cooling, it may be due to the solution being too concentrated or cooling too quickly. Try using slightly more solvent or allowing the solution to cool more slowly.

Q5: Recrystallization didn't give me the desired purity. What's next?

A: If recrystallization is insufficient, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) while a mobile phase (eluent) flows through.

Principle: In normal-phase chromatography, the stationary phase (silica gel) is polar. Less polar compounds have a weaker interaction with the silica gel and will travel down the column faster with the mobile phase. More polar compounds will interact more strongly and elute later.

Protocol 3: Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good eluent system will give your desired compound an Rf value of approximately 0.3-0.4. A common starting point for compounds like this is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting with your chosen solvent system. If you have multiple compounds to separate, you may need to gradually increase the polarity of the eluent (a gradient elution). For example, you might start with 10% ethyl acetate in hexane and gradually increase to 20% or 30%.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

TLC and Column Chromatography Workflow

Start Crude Product TLC Develop TLC to find optimal eluent (e.g., Hexane/Ethyl Acetate) Start->TLC Pack_Column Pack silica gel column TLC->Pack_Column Load_Sample Load crude product onto column Pack_Column->Load_Sample Elute Elute with chosen solvent system Load_Sample->Elute Collect_Fractions Collect fractions Elute->Collect_Fractions Analyze_Fractions Analyze fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine pure fractions Analyze_Fractions->Combine_Pure Concentrate Concentrate to obtain pure product Combine_Pure->Concentrate

Caption: A systematic workflow for purification by column chromatography.

Q6: How can I confirm the purity of my final product?

A: After purification, it is essential to confirm the purity and identity of your this compound. Several analytical techniques are used for this purpose:

  • Melting Point Analysis: A sharp melting point that is consistent with the literature value is a strong indication of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will show the number of different types of protons and their connectivity. For this compound, you would expect to see signals for the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons, with the correct integration ratios.

    • ¹³C NMR: This will show the number of different types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For this compound, you would look for the molecular ion peak corresponding to its molecular weight (228.09 g/mol ).

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic protons: ~7.2-7.5 ppm (multiplet, 4H)

  • Methylene protons (-CH₂-): ~3.6 ppm (singlet, 2H)

  • N-Methyl protons (-CH₃): ~2.8 ppm (singlet, 3H)

  • Amide proton (-NH-): May appear as a broad singlet.

References

Sources

Technical Support Center: Preventing Di-acylated Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent the formation of di-acylated byproducts in chemical synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own unique systems.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding di-acylation. For more detailed, issue-specific guidance, please proceed to the Troubleshooting Guide .

Q1: What is di-acylation and why is it a problem?

A1: Di-acylation is a common side reaction in which two acyl groups are introduced into a molecule when only mono-acylation is desired.[1] This typically occurs in substrates possessing multiple nucleophilic sites with similar reactivity, such as primary and secondary amines, or multiple hydroxyl groups. The formation of these di-acylated byproducts reduces the yield of the target molecule, complicates downstream purification processes due to similar physicochemical properties, and can introduce impurities that are difficult to remove.[2][3]

Q2: My substrate has two amine groups. How can I selectively acylate only one?

A2: Selective mono-acylation of a diamine is a classic chemoselectivity challenge. The most robust strategy is to employ an orthogonal protecting group strategy.[4][5] This involves temporarily "masking" one of the amine groups with a protecting group that is stable to the acylation conditions but can be removed later under a different, non-interfering set of conditions. For example, one amine can be protected with a Boc group (acid-labile) while the other is acylated, after which the Boc group can be selectively removed.[5][6]

Q3: Can I control di-acylation without using protecting groups?

A3: Yes, under certain conditions, control is possible by manipulating reaction kinetics and stoichiometry. Key strategies include:

  • Stoichiometric Control: Using a slight excess (e.g., 1.05-1.2 equivalents) of the acylating agent.

  • Slow Addition: Adding the acylating agent slowly to the reaction mixture to maintain its low concentration, favoring reaction at the more nucleophilic site.

  • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can increase the selectivity for the more reactive site. However, these methods are often less reliable than using protecting groups, especially when the nucleophilic sites have very similar reactivity.

Q4: Which analytical techniques are best for detecting and quantifying di-acylated byproducts?

A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique.[7][8] Di-acylated products are typically more hydrophobic than their mono-acylated counterparts and will thus have a longer retention time. Mass Spectrometry (MS), often coupled with LC (LC-MS), is essential for confirming the identity of the byproduct by its molecular weight.[8] For complex mixtures or when UV response factors are unknown, Charged Aerosol Detection (CAD) can provide more uniform quantification of non-volatile analytes.[9]

Troubleshooting Guide: A Mechanistic Approach

This guide provides a systematic workflow for diagnosing and resolving issues with di-acylation.

Workflow: Diagnosing Di-acylation

If you have identified a di-acylated byproduct, use this workflow to pinpoint the root cause.

G start Di-acylation Detected (via LC-MS) check_stoi Step 1: Verify Stoichiometry (Acylating Agent : Substrate) start->check_stoi check_reagents Step 2: Assess Reagents (Purity & Reactivity) check_stoi->check_reagents If Stoichiometry is Correct check_conditions Step 3: Evaluate Conditions (Temp, Time, Solvent) check_reagents->check_conditions If Reagents are Pure check_strategy Step 4: Review Overall Strategy (Protecting Groups, Coupling Agents) check_conditions->check_strategy If Conditions are Optimized end Problem Resolved check_strategy->end

Caption: Troubleshooting workflow for di-acylation issues.

Issue 1: Excessive Di-acylation Despite Correct Stoichiometry

Q: I'm using only 1.1 equivalents of my acylating agent but still see over 20% di-acylated product. What's happening?

A: This often points to issues with reaction conditions or the inherent reactivity of your reagents. The acylating agent may be too reactive, or the reaction conditions may be too harsh, overcoming the subtle reactivity differences between the nucleophilic sites.

Causality: An acylation reaction is a competition between the desired reaction (mono-acylation) and the undesired one (di-acylation).[10] Highly reactive acylating agents like acid chlorides react so quickly that they may not discriminate effectively between a primary and a secondary amine.[1] Similarly, elevated temperatures or prolonged reaction times provide the necessary energy and opportunity for the less reactive site to be acylated.

Solutions & Protocols:

  • Reduce Acylating Agent Reactivity: If using an acid chloride, consider switching to a less reactive species. The general order of reactivity is: Acid Chloride > Anhydride > Activated Ester > Carboxylic Acid (with coupling agent) .[1]

  • Optimize Coupling Reagents (for Carboxylic Acid Acylations): The choice of coupling reagent is critical. Carbodiimides like DCC or DIC activate the carboxylic acid to form a reactive O-acylisourea intermediate.[11][12] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can minimize side reactions by forming a less reactive, more selective OBt active ester.[13]

    • Avoid Excess Aminium/Uronium Reagents: Reagents like HBTU or HATU are highly effective but, if used in excess, can react with the unprotected N-terminus of a peptide, causing side reactions.[13] It is recommended to use a slight deficit of these coupling reagents relative to the carboxylic acid.[14]

  • Control Reaction Temperature and Time:

    • Protocol: Set up the reaction at 0 °C (ice bath). Add the acylating agent dropwise over 15-30 minutes. Monitor the reaction by HPLC every 30 minutes. Once the starting material is consumed and mono-acylated product formation has plateaued, quench the reaction immediately to prevent further acylation.

Table 1: Comparison of Common Acylation Methods
Acylation MethodReagent(s)Relative ReactivityCommon ByproductsControl Strategy
Acid Chloride R-COCl, Base (e.g., Et₃N)Very HighDi-acylation, RacemizationLow temp (-20 to 0 °C), slow addition
Acid Anhydride (R-CO)₂O, BaseHighDi-acylationLow temp, controlled stoichiometry
Carbodiimide Coupling R-COOH, DIC/HOBtModerateDi-acylation, Racemization, Dehydration (Asn/Gln)Use of additives (HOBt, Oxyma), precise stoichiometry
Onium Salt Coupling R-COOH, HATU/DIPEAHighGuanidinylation (if reagent is in excess)Use slight deficit of coupling reagent vs. acid
Issue 2: Di-acylation on a Multi-functional Molecule

Q: My molecule has a primary amine and a hydroxyl group. I want to acylate the amine, but I'm getting N,O-di-acylation. How do I improve selectivity?

A: This is a classic chemoselectivity problem that is best solved with an orthogonal protection strategy. While amines are generally more nucleophilic than alcohols, a highly reactive acylating agent under basic conditions can deprotonate the alcohol, leading to competing O-acylation.

Causality: The principle of orthogonal protection allows for the selective deprotection of one functional group without affecting another.[5][15] By protecting the hydroxyl group with a group stable to N-acylation conditions (e.g., a silyl ether), you effectively remove it as a competing nucleophile.

Diagram: Orthogonal Protection Strategy

G sub Substrate (R-NH2, R'-OH) prot Step 1: Protect -OH (+ TBSCl, Imidazole) sub->prot prot_sub Protected Substrate (R-NH2, R'-OTBS) prot->prot_sub acyl Step 2: Acylate -NH2 (+ Acylating Agent) prot_sub->acyl di_prot Acylated Protected Substrate (R-NH-Ac, R'-OTBS) acyl->di_prot deprot Step 3: Deprotect -OH (+ TBAF or HCl) di_prot->deprot final Final Product (R-NH-Ac, R'-OH) deprot->final

Caption: Workflow for selective N-acylation using orthogonal protection.

Protocol: Selective N-Acylation via Hydroxyl Protection

  • Protection: Dissolve the substrate (1.0 eq) in an anhydrous solvent like DMF or DCM. Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq). Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). Work up to isolate the TBS-protected substrate.

  • Acylation: Dissolve the protected substrate in a suitable solvent. Perform the N-acylation reaction using your chosen method (e.g., using 1.1 eq of an acid chloride at 0 °C).

  • Deprotection: After isolating the N-acylated, O-protected product, dissolve it in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) to cleave the TBS ether without affecting the newly formed amide bond.[15] Purify the final mono-acylated product.

Issue 3: Byproduct Removal is Proving Difficult

Q: My di-acylated byproduct has very similar polarity to my desired product, and I can't separate them with flash chromatography. What are my options?

A: When standard chromatography fails, you may need to resort to higher resolution techniques or chemical methods.

Solutions:

  • Preparative HPLC: This is the most powerful tool for separating closely related compounds.[2] Using a high-resolution C18 column with a shallow solvent gradient (e.g., a 0.5% change in organic solvent per minute) can often resolve impurities that co-elute in flash chromatography.

  • Ion-Exchange Chromatography (IEX): If your molecule has ionizable groups, IEX can be highly effective.[16] For example, if your starting material was a diamine and your product is a mono-acylated version, the product retains a basic amine while the di-acylated byproduct does not. At an appropriate pH, the mono-acylated product will be charged and bind to a cation-exchange column, while the neutral di-acylated byproduct will elute in the flow-through.

  • Chemical "Capping": In some cases, particularly in solid-phase peptide synthesis (SPPS), a "capping" step can be introduced. After the primary acylation (coupling) step, any unreacted primary nucleophiles (e.g., N-terminal amines) are intentionally acylated with a small, highly reactive anhydride like acetic anhydride.[17] This terminates the chain, and the resulting "capped" sequence is chemically very different from the desired full-length product, making it much easier to separate during purification.

References
  • BenchChem. A Deep Dive into Orthogonal Protecting Groups for Advanced Peptide Synthesis. BenchChem Technical Guides.
  • Wikipedia. Protecting group. Wikipedia, The Free Encyclopedia.
  • University of Bristol School of Chemistry. Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
  • Deming, T. J., et al. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH.
  • Ciriminna, R., et al. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications - Chemical Reviews.
  • Galpin, I. J., et al. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing.
  • Lau, J., et al. Solid phase synthesis of acylated peptides. Google Patents.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Isidro-Llobet, A., et al. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
  • Chemistry For Everyone. What Is DIC And Its Role In Solid-Phase Peptide Synthesis?. YouTube.
  • BenchChem. Technical Support Center: Overcoming Challenges in the Purification of Acetylated Peptides. BenchChem Technical Guides.
  • Angarita, M., et al. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. NIH National Library of Medicine.
  • El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications - Organic Process Research & Development.
  • Bansal, S. K., et al. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times.
  • Wölfel, E., et al. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. ResearchGate.
  • Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Aapptec. Coupling Reagents. Aapptec Peptides.
  • BenchChem. Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. BenchChem Technical Guides.
  • Waters. Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. YouTube.
  • BenchChem. Refining purification protocols to remove NP213 synthesis byproducts. BenchChem Technical Guides.
  • Master Organic Chemistry. Reactions and Mechanisms. Master Organic Chemistry.
  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd..
  • Chen, S., et al. Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. ResearchGate.
  • S. K., P., et al. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Gevorgyan, V., et al. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC.
  • Orsy, G., et al. Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. ACS Omega.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training.
  • The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.

Sources

Technical Support Center: Synthesis of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and navigate common experimental challenges.

Introduction: The Critical Role of Solvent Choice

The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, can be approached through several synthetic routes.[1][2] A common and direct method involves the amidation of 2-(4-bromophenyl)acetic acid with methylamine. The success of this transformation—in terms of reaction rate, yield, and purity of the final product—is profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants but also plays a crucial role in stabilizing intermediates and transition states, and in some cases, participates directly in the reaction mechanism. This guide will delve into the nuances of solvent selection and its impact on the synthesis of this target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches to synthesizing this compound:

  • Direct Amidation: This involves the reaction of 2-(4-bromophenyl)acetic acid with methylamine. This is the most atom-economical method but often requires high temperatures or the use of coupling agents to overcome the formation of the unreactive ammonium carboxylate salt.

  • Two-Step Acyl Chloride Method: This method first involves the conversion of 2-(4-bromophenyl)acetic acid to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-bromophenyl)acetyl chloride is then reacted with methylamine to form the desired amide. This is often a higher-yielding method that can be performed at lower temperatures.

Q2: Why is the direct reaction between 2-(4-bromophenyl)acetic acid and methylamine often inefficient?

A2: The direct reaction is often slow and requires forcing conditions due to an acid-base reaction between the carboxylic acid and the amine. This forms a stable ammonium carboxylate salt, which is generally unreactive towards nucleophilic attack. To proceed to the amide, this salt must be heated to high temperatures to drive off water, which can lead to side product formation. Alternatively, coupling agents can be used to activate the carboxylic acid in situ, allowing the reaction to proceed under milder conditions.

Q3: How does the choice of a protic versus an aprotic solvent affect the reaction?

A3: The choice between a protic and an aprotic solvent is critical:

  • Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can hydrogen bond. While they may be "greener" options, they can solvate the amine nucleophile, reducing its reactivity. In some cases, water can be used, especially with surfactants, to create a more sustainable process.[3][4]

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)): These solvents lack O-H or N-H bonds and do not act as hydrogen bond donors.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, ACN) are generally preferred for amide bond formation as they can dissolve a wide range of reactants and stabilize charged intermediates.[5] However, some, like DMF, are coming under increasing regulatory scrutiny due to toxicity concerns.[6]

    • Non-Polar Aprotic Solvents (e.g., Toluene, Dioxane) can also be effective, particularly in reactions where the removal of water via azeotropic distillation is desired.

Q4: Are there greener solvent alternatives to DMF and DCM?

A4: Yes, the pharmaceutical industry is actively seeking to replace hazardous solvents.[7][8] Some greener alternatives for amide synthesis include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a good substitute for THF and DCM in many cases.[9]

  • Ethyl Acetate (EtOAc): A relatively benign and effective solvent for many coupling reactions.

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point and low peroxide formation.

  • Water: With the use of surfactants, water is being explored as a sustainable medium for amide bond formation.[3]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low to No Yield 1. Formation of stable carboxylate salt: In direct amidation, the acid-base reaction is preventing the nucleophilic attack. 2. Inadequate activation of the carboxylic acid: The coupling reagent is not effective under the chosen conditions. 3. Poor solubility of reactants: One or more of the starting materials is not fully dissolved in the chosen solvent.1. For direct amidation: Increase the reaction temperature and remove water as it forms (e.g., using a Dean-Stark apparatus with a solvent like toluene). 2. Use a coupling agent: Employ a carbodiimide (e.g., DCC, EDC) or a phosphonium/uronium salt (e.g., PyBOP, HATU) in a polar aprotic solvent like DMF or ACN. 3. Change the solvent: Switch to a solvent with better solubilizing properties for your specific reactants. For instance, if starting materials are poorly soluble in DCM, try DMF or DMSO.[10]
Formation of Impurities 1. Side reactions at high temperatures: Prolonged heating in direct amidation can lead to decomposition or side reactions. 2. Over-alkylation: If using a two-step method with an alkyl halide, there's a risk of forming a quaternary ammonium salt, though less likely with a primary amine. 3. Reaction with the solvent: Some solvents, like DMF, can participate in side reactions under certain conditions.1. Switch to a milder, two-step method: The acyl chloride method generally requires lower temperatures. 2. Optimize stoichiometry: Use a slight excess of the amine to ensure the complete reaction of the acyl chloride. 3. Choose a more inert solvent: If side reactions with the solvent are suspected, switch to a more robust solvent like acetonitrile or toluene.
Reaction Stalls/Incomplete Conversion 1. Steric hindrance: Although less of a concern with methylamine, bulky groups on the phenylacetic acid derivative could slow the reaction. 2. Insufficiently strong base (in N-alkylation of a primary amide): If synthesizing from 2-(4-bromophenyl)acetamide, the base may not be strong enough to deprotonate the amide. 3. Water in the reaction: Traces of water can quench strong bases or hydrolyze activated intermediates.1. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration and temperature.[10] 2. Use a stronger base: For N-alkylation of the primary amide, a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is often effective.[11] 3. Use anhydrous solvents and reagents: Ensure all solvents and reagents are dry, especially when using water-sensitive reagents like strong bases or some coupling agents.

Experimental Protocols

Protocol 1: Direct Amidation using a Coupling Agent (EDC)

This protocol is based on the widely used carbodiimide coupling method, which allows for amide bond formation under mild conditions.

Materials:

  • 2-(4-bromophenyl)acetic acid

  • Methylamine (as a solution in THF or as a salt with subsequent basification)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-bromophenyl)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).

  • Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Slowly add methylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Two-Step Synthesis via Acyl Chloride

This protocol is often more robust and can lead to higher yields, especially on a larger scale.

Step 1: Synthesis of 2-(4-bromophenyl)acetyl chloride

Materials:

  • 2-(4-bromophenyl)acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF (if using oxalyl chloride)

Procedure:

  • In a fume hood, add 2-(4-bromophenyl)acetic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts).

  • Add anhydrous DCM or toluene.

  • Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-(4-bromophenyl)acetyl chloride is often used directly in the next step.

Step 2: Amidation

Materials:

  • Crude 2-(4-bromophenyl)acetyl chloride

  • Methylamine (solution in THF or water)

  • A base such as triethylamine (TEA) or pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude 2-(4-bromophenyl)acetyl chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve methylamine (1.5 eq) and triethylamine (1.5 eq) in the same solvent.

  • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform a standard aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Impact of Solvent on Amide Coupling Reactions

The following table summarizes the general characteristics and impact of common solvents on amide bond formation.

Solvent Type Pros Cons Applicability to this compound Synthesis
Dichloromethane (DCM) Polar AproticExcellent solvent for many organic compounds; easy to remove.Environmental and health concerns.Suitable for both coupling agent-mediated and acyl chloride methods at lower temperatures.
N,N-Dimethylformamide (DMF) Polar AproticHigh boiling point; excellent solvating power for a wide range of reactants.[12]Difficult to remove; reprotoxic concerns; potential for side reactions.[6]Effective for reactions that require higher temperatures or have poor solubility in other solvents.
Acetonitrile (ACN) Polar AproticGood solvating power; relatively inert.Can be challenging to remove completely.A good alternative to DCM and DMF, particularly for coupling agent-mediated reactions.
Tetrahydrofuran (THF) Polar AproticGood general-purpose solvent.Can form peroxides; lower boiling point may limit reaction temperature.Suitable for both synthetic routes, especially when using reagents like NaH for N-alkylation.[11]
Toluene Non-Polar AproticAllows for azeotropic removal of water.Lower solvating power for polar reagents.Ideal for direct amidation at high temperatures using a Dean-Stark apparatus.
Ethyl Acetate (EtOAc) Polar AproticGreener alternative; good solvating power.[9]Lower boiling point.A good "green" choice for coupling reactions that proceed at moderate temperatures.
2-Methyltetrahydrofuran (2-MeTHF) Polar AproticGreener, bio-derived alternative to THF and DCM.[9]Higher cost than traditional solvents.An excellent sustainable option for both synthetic routes.

Visualizations

Reaction Mechanism: EDC/DMAP Coupling

EDC_DMAP_Coupling Carboxylic_Acid 2-(4-bromophenyl)acetic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate Methylamine Methylamine Product This compound Tetrahedral_Intermediate->Product Collapse Urea_Byproduct Urea Byproduct Tetrahedral_Intermediate->Urea_Byproduct

Caption: EDC/DMAP coupling mechanism for amide synthesis.

Troubleshooting Workflow: Low Reaction Yield

Troubleshooting_Yield cluster_direct Troubleshooting Direct Amidation cluster_acyl Troubleshooting Acyl Chloride Method Start Low Yield Observed Check_Method Which synthetic route? Start->Check_Method Direct_Amidation Direct Amidation Check_Method->Direct_Amidation Direct Acyl_Chloride Acyl Chloride Method Check_Method->Acyl_Chloride Two-Step Temp Increase Temperature & Remove H₂O (Dean-Stark) Direct_Amidation->Temp Acyl_Chloride_Formation Confirm Acyl Chloride Formation (e.g., via IR or quench with alcohol) Acyl_Chloride->Acyl_Chloride_Formation Coupling_Agent Add Coupling Agent (e.g., EDC, HATU) Temp->Coupling_Agent If no improvement Solvent_Direct Change Solvent (e.g., Toluene, DMF) Coupling_Agent->Solvent_Direct If still low Success Yield Improved Solvent_Direct->Success Base_Check Check Base Stoichiometry (Use ≥2 eq. for amine HCl salt) Acyl_Chloride_Formation->Base_Check If confirmed Solvent_Acyl Ensure Anhydrous Conditions Base_Check->Solvent_Acyl If stoichiometry is correct Solvent_Acyl->Success

Caption: Troubleshooting workflow for low yield.

References

  • Figshare. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
  • Procopio, D., et al. (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry.
  • Kumar, A., et al. (2024). Green synthesis strategies in pharmaceutical industries for sustainable growth. International Journal of Chemical Studies.
  • Takeda Pharmaceuticals. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • Taylor & Francis Online. (n.d.). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry.
  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage.
  • Malik, M. A. (2023). 4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts.
  • Pearson Study Prep. (2015, March 17). The difference between protic vs. aprotic solvents [Video]. YouTube.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.).
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution.
  • Chemical Reviews. (n.d.). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions.
  • Chemistry LibreTexts. (2024). 6.1: Nucleophilic Acyl Substitution Reactions.
  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.).
  • YouTube. (2018). Nucleophilic acyl substitution: amides from acid chlorides.
  • E3S Web of Conferences. (2021). Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination.
  • ResearchGate. (n.d.). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides.
  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • ResearchGate. (n.d.). Alkylation of N-substituted 2-phenylacetamides: Benzylation of N-(4-chlorophenyl).
  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. (2023).
  • National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
  • Semantic Scholar. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • Calorimetric Study of N-methylacetamide in Polar and Non-Polar Solvents. (2025).
  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide.
  • ResearchGate. (2018). N-(2-Bromophenyl)acetamide.
  • NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-.
  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.

Sources

Technical Support Center: Catalyst Selection for Efficient 2-(4-bromophenyl)-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific amide bond formation. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your reaction, troubleshoot unexpected outcomes, and select the most efficient catalytic system for your needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two principal strategies for forming the amide bond in this compound:

  • Carbodiimide-Mediated Coupling: This is a widely used method that involves the activation of the carboxylic acid (4-bromophenylacetic acid) with a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with methylamine.[1][2][] This approach is popular due to its operational simplicity and generally mild reaction conditions.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method involves the direct coupling of an aryl halide with an amine.[4][5] In this specific synthesis, it would entail the coupling of a derivative of 4-bromophenylacetic acid with methylamine in the presence of a palladium catalyst and a suitable ligand. While potentially more complex to set up, this method can offer high yields and functional group tolerance.[6]

Troubleshooting Guide: Carbodiimide-Mediated Coupling

Q2: My reaction with EDC/DCC is giving low yields. What are the common causes and how can I improve it?

Low yields in carbodiimide couplings can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Formation of N-acylurea Byproduct: A major side reaction is the rearrangement of the active O-acylisourea intermediate to a stable, unreactive N-acylurea.[7] This is particularly problematic in polar solvents.

    • Solution: The addition of activating agents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can mitigate this issue.[7][8] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and efficiently reacts with the amine. OxymaPure is another effective and safer alternative to HOBt.[9][10]

  • Poor Solubility of Reagents: If your starting materials or the dicyclohexylurea (DCU) byproduct (in the case of DCC) are not fully soluble, the reaction kinetics can be hindered.

    • Solution: For DCC reactions, the insolubility of DCU can be advantageous for purification by filtration.[1] However, if solubility is an issue during the reaction, consider using a more soluble carbodiimide like diisopropylcarbodiimide (DIC) or the water-soluble EDC, which allows for easy removal of the urea byproduct during aqueous workup.[1][2][7]

  • Inadequate Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the hydrochloride salt if methylamine hydrochloride is used and to facilitate the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. The choice of base can be critical, and screening different options may be necessary.

Q3: I am observing an unexpected byproduct in my carbodiimide coupling. How can I identify and prevent it?

The most common byproduct is the aforementioned N-acylurea.[7] However, other side reactions can occur:

  • Formation of a Symmetric Anhydride: The O-acylisourea intermediate can react with a second molecule of 4-bromophenylacetic acid to form a symmetric anhydride.[7][11] While this anhydride can still react with methylamine to form the desired product, it consumes an extra equivalent of your starting acid, potentially lowering the yield based on the limiting reagent.

    • Solution: Slow addition of the carbodiimide to a solution of the carboxylic acid and the amine can minimize this side reaction.

  • Guanidine Formation: The amine can directly react with the carbodiimide to form a guanidine derivative.[12]

    • Solution: This is more likely to occur if the amine concentration is high relative to the carboxylic acid. Ensuring the carboxylic acid is activated first by allowing it to react with the carbodiimide before adding the amine can help prevent this.

Below is a diagram illustrating the key reaction pathways in a carbodiimide-mediated amide synthesis.

Carbodiimide_Coupling cluster_activation Carboxylic Acid Activation cluster_product_formation Product & Byproduct Pathways Acid 4-Bromophenylacetic Acid O_Acylisourea O-Acylisourea (Active Intermediate) Acid->O_Acylisourea + Carbodiimide Carbodiimide EDC or DCC Product 2-(4-bromophenyl)- N-methylacetamide O_Acylisourea->Product + Amine N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Amine Methylamine Urea Urea Byproduct Buchwald_Hartwig pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Aryl-Br amide_complex Palladium Amide Complex oxidative_addition->amide_complex + Amine, - HBr amide_complex->pd0 Reductive Elimination product Product amide_complex->product aryl_halide 4-Bromophenyl- acetic acid derivative aryl_halide->oxidative_addition amine Methylamine amine->amide_complex base Base base->amide_complex assists

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Protocol 1: Carbodiimide-Mediated Synthesis using EDC and OxymaPure

This protocol is a good starting point for a reliable and high-yielding synthesis with a straightforward workup.

  • To a round-bottom flask, add 4-bromophenylacetic acid (1.0 eq) and OxymaPure (1.1 eq). [10]2. Dissolve the solids in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 eq) to the solution and stir for 15 minutes to allow for the activation of the carboxylic acid. [10]5. In a separate flask, dissolve methylamine hydrochloride (1.1 eq) in the reaction solvent and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Slowly add the methylamine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed for situations where carbodiimide coupling is inefficient or for exploring alternative synthetic routes.

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 eq) to the tube.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times. [13]4. Add 4-bromophenylacetic acid (1.0 eq) and the amine (methylamine, often as a solution in THF or as its hydrochloride salt with an additional equivalent of base, 1.1-1.2 eq).

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table provides a general comparison of the two primary catalytic approaches for the synthesis of this compound. The values are illustrative and can vary significantly based on specific reaction conditions and optimization.

ParameterCarbodiimide Coupling (EDC/Oxyma)Buchwald-Hartwig Amination (Pd/XPhos)
Catalyst/Reagent Stoichiometric coupling agentsCatalytic Palladium/Ligand
Typical Yield 70-95%80-98%
Reaction Temperature 0 °C to Room Temperature80-110 °C
Key Strengths Mild conditions, simple setup, readily available reagentsHigh yields, broad substrate scope, high functional group tolerance
Common Challenges N-acylurea formation, racemization (if chiral centers are present)Catalyst sensitivity to air/moisture, need for inert atmosphere, higher cost of catalysts

References

  • Wikipedia. Carbodiimide. [Link]
  • Aapptec Peptides. (2021-05-19). Carbodiimides and Additives. [Link]
  • Organic Letters. (2021-08-23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]
  • Journal of the American Chemical Society.
  • Journal of the American Chemical Society.
  • Wikipedia.
  • Reddit. (2022-01-07). Carbodiimide amide coupling reaction sideproduct. [Link]
  • Organic Syntheses Procedure. 3. [Link]
  • Synthesis of 2-(4-Bromophenyl)-N-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide. [Link]
  • The Royal Society of Chemistry.
  • Master Organic Chemistry. (2018-02-28).
  • Chemistry LibreTexts. (2023-06-30).
  • YouTube. (2025-11-03). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
  • YouTube. (2021-01-01).
  • PMC - NIH. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]
  • PubChem. This compound. [Link]
  • Organic Letters. (2014-01-09).
  • Journal of the American Chemical Society.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]
  • Diva-portal.org. (2015-11-30).
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Catalysis Science & Technology (RSC Publishing). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)
  • PubMed Central. (2016-06-10).
  • YouTube. (2025-04-03).
  • Recent development of peptide coupling reagents in organic synthesis. [Link]
  • Organic Chemistry Portal. Synthesis of carbodiimides. [Link]
  • ResearchGate.
  • Chemical Reviews.
  • Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
  • PMC - NIH. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. [Link]
  • PMC - NIH.
  • Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]
  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • ResearchGate. (2025-08-06). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. [Link]
  • Wikipedia. 4-Bromophenylacetic acid. [Link]
  • PMC - NIH. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d]o[9][11]xazines by intramolecular Hiyama coupling. [Link]
  • Explaining the reaction between acyl chlorides and amines - addition / elimin
  • ACS Publications - American Chemical Society. (2017-08-18). S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the management of reaction exotherms during this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely, efficiently, and with high reproducibility.

Section 1: Understanding the Thermal Profile of the Synthesis

The synthesis of this compound, particularly when proceeding through an acyl chloride intermediate, is characterized by significant heat evolution. Understanding the origin and magnitude of this exotherm is critical for safe laboratory practice and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered exothermic?

A1: The primary cause of the exotherm is the amide bond formation step, especially when reacting an acyl chloride with an amine.[1] The reaction between 2-(4-bromophenyl)acetyl chloride and methylamine is a highly favorable, rapid, and exothermic nucleophilic acyl substitution.[2] The formation of the stable amide bond and the hydrochloride salt byproduct releases a significant amount of energy as heat.

Q2: Which step in the common synthesis route poses the greatest thermal risk?

A2: The synthesis typically involves two key transformations. The thermal risk profile of each is outlined below:

  • Activation of Carboxylic Acid: The conversion of 2-(4-bromophenyl)acetic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) is moderately exothermic.[3] While it requires careful handling, the rate of heat evolution is generally manageable.

  • Amidation: The reaction of 2-(4-bromophenyl)acetyl chloride with methylamine is the most critical step in terms of thermal hazard. This reaction is extremely fast and highly exothermic.[4][5] Uncontrolled addition of the amine to the acyl chloride can lead to a rapid temperature and pressure increase, a phenomenon known as thermal runaway.[6]

Q3: What are the consequences of poor exotherm management?

A3: Failure to control the reaction temperature can lead to several negative outcomes:

  • Safety Hazards: A thermal runaway can cause the solvent to boil violently, leading to pressure buildup and potential reactor failure.

  • Reduced Yield and Purity: High temperatures can promote side reactions and degradation of both reactants and the desired product, resulting in lower yields and complex purification challenges.

  • Formation of Impurities: Unwanted side-reactions, such as the formation of over-acylated products or other impurities, are more likely at elevated temperatures.

Section 2: Troubleshooting Guide for Exotherm Control

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q: My reaction temperature is spiking uncontrollably after I started adding methylamine! What should I do and what went wrong?

A: Immediate Action:

  • Stop the addition of the amine immediately.

  • Ensure the cooling bath is at its maximum efficiency (e.g., add more dry ice to an acetone bath if used).

  • If safe to do so, add pre-chilled solvent to the reaction mixture to increase the thermal mass and dilute the reactants.

Root Cause Analysis & Prevention:

  • Cause 1: Reagent Addition Rate is Too Fast. The rate of heat generation is directly proportional to the rate of reagent addition. A rapid addition rate will generate heat faster than the cooling system can remove it.[6]

    • Solution: Add the methylamine solution dropwise via an addition funnel or a syringe pump. The addition should be slow enough that the internal temperature does not rise more than 2-3 °C above the target temperature (e.g., 0 °C).

  • Cause 2: Inadequate Cooling. The capacity of your cooling system may be insufficient for the scale of the reaction.

    • Solution: Use a cooling bath with a high cooling capacity and good surface area contact with the reaction flask. An ice-salt bath or a dry ice/acetone bath is recommended over a simple ice-water bath for maintaining sub-zero temperatures. Ensure the flask is adequately immersed.

  • Cause 3: Insufficient Solvent Volume. A low solvent volume means there is less thermal mass to absorb the heat generated.

    • Solution: Ensure the acyl chloride is dissolved in a sufficient volume of an appropriate, dry solvent (e.g., DCM, THF) before starting the amine addition. This provides a larger heat sink.

Q: I observed a large amount of white smoke or solid forming as soon as the reagents were mixed. Is this normal?

A: Yes, this is a normal observation for this reaction. The "smoke" is actually a fine aerosol of a solid byproduct.

  • Explanation: The reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed. Methylamine is a base and will react instantly with the generated HCl to form the salt, methylammonium chloride (CH₃NH₃⁺Cl⁻).[4] This salt is often poorly soluble in common organic solvents like DCM or ether, causing it to precipitate immediately as a white solid.

  • Stoichiometric Consideration: To neutralize the HCl and ensure there is enough free methylamine to react with the acyl chloride, at least two equivalents of methylamine are required. Often, a slight excess (e.g., 2.1-2.2 equivalents) is used. Alternatively, one equivalent of methylamine and one equivalent of a non-nucleophilic tertiary amine base (like triethylamine) can be used.[7]

Q: My final product yield is low, and the NMR spectrum shows multiple unexpected signals. Could this be related to the exotherm?

A: Yes, it is highly likely. Poor temperature control is a common cause of low yields and impurity formation.

  • Mechanism of Impurity Formation: Elevated temperatures can provide the activation energy for alternative reaction pathways. The highly reactive acyl chloride can react with trace water to hydrolyze back to the carboxylic acid, or potentially undergo self-condensation or other degradation reactions.

  • Preventative Protocol: Strict adherence to a low-temperature protocol is crucial for maximizing yield and purity. Maintain the reaction temperature at 0 °C or below throughout the addition and for a short period afterward before allowing it to slowly warm to room temperature.

Section 3: Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology designed for robust thermal control.

Protocol: Synthesis of this compound via Acyl Chloride

Step 1: Preparation of 2-(4-bromophenyl)acetyl chloride

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).

  • To the flask, add 2-(4-bromophenyl)acetic acid (1.0 eq.).[8]

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) to the flask at room temperature.[3]

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-2 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(4-bromophenyl)acetyl chloride is often used directly in the next step.

Step 2: Amidation with Methylamine (High Control Protocol)

  • Dissolve the crude 2-(4-bromophenyl)acetyl chloride from Step 1 in a suitable volume of anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer to monitor the internal temperature.

  • Cool the flask in a dry ice/acetone bath to between -10 °C and 0 °C.

  • In a separate flask, prepare a solution of methylamine (2.2 eq.) in anhydrous DCM.

  • Using a dropping funnel or syringe pump, add the methylamine solution to the stirred acyl chloride solution dropwise .

  • Crucially, monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir in the cooling bath for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Proceed with the aqueous workup to isolate the product.

Section 4: Visualization of Workflows and Data

Visual aids are essential for understanding and executing complex procedures safely.

Experimental Workflow Diagram

The following diagram illustrates the critical control points in the synthesis.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 2-(4-bromophenyl)acetic Acid + SOCl₂ reflux Reflux (70-80°C) start->reflux evap Remove excess SOCl₂ reflux->evap acyl_chloride Crude 2-(4-bromophenyl)acetyl chloride evap->acyl_chloride dissolve Dissolve Acyl Chloride in DCM acyl_chloride->dissolve cool Cool to 0°C dissolve->cool add CRITICAL STEP: Slow, dropwise addition of Methylamine (2.2 eq.) cool->add monitor Maintain Temp < 5°C add->monitor Continuous Monitoring monitor->add warm Warm to RT monitor->warm Addition Complete workup Aqueous Workup warm->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound, highlighting critical temperature control steps.

Troubleshooting Decision Tree for Thermal Events

G start Amine addition started. Is internal temperature rising rapidly (>5°C spike)? stop_add IMMEDIATELY STOP ADDITION start->stop_add YES continue_mon Continue addition. Maintain strict temperature and rate monitoring. start->continue_mon NO enhance_cool Enhance Cooling (e.g., add more dry ice) stop_add->enhance_cool check_stir Verify Vigorous Stirring enhance_cool->check_stir resume_slow Once Temp is stable at 0°C, resume addition at 50% of previous rate check_stir->resume_slow

Caption: Decision tree for managing an unexpected temperature spike during the amidation step.

Table 1: Key Reaction Parameters and Controls
ParameterStep 1: Acyl Chloride FormationStep 2: AmidationRationale for Control
Temperature 70-80 °C (Reflux)0 to 5 °C To drive the initial reaction to completion.
Critical to prevent thermal runaway and side reactions.
Addition Rate N/A (Reagents combined initially)Slow, Dropwise The rate of heat generation must not exceed the rate of heat removal.[6]
Stoichiometry SOCl₂ (1.5-2.0 eq.)Methylamine (2.1-2.2 eq.)Ensures complete conversion of the carboxylic acid.
One equivalent acts as the nucleophile, the other acts as a base to neutralize the HCl byproduct.
Solvent None or high-boiling inert solventAnhydrous DCM, THFThionyl chloride can serve as the solvent.
Must be anhydrous to prevent hydrolysis of the acyl chloride. Provides a heat sink.
References
  • Algor Cards. (n.d.). Amide Bond Formation.
  • Durham University. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses.
  • National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry.

Sources

Technical Support Center: Analytical Method Troubleshooting for 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical troubleshooting of 2-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the analysis of this compound.[1] HPLC is often preferred for purity and quantitative analysis due to its versatility with various detectors (e.g., UV, MS) and suitability for non-volatile and thermally unstable compounds.[2] GC, particularly with a mass spectrometry (MS) detector, is a powerful tool for identifying and quantifying volatile impurities and degradation products.

Q2: What are the key chemical properties of this compound to consider during method development?

Understanding the physicochemical properties of this compound is crucial for developing robust analytical methods. Key properties include its molecular weight of 228.09 g/mol and its structure which contains a bromophenyl group and an N-methylacetamide moiety.[3] The presence of the bromine atom makes it suitable for detection by an electron capture detector (ECD) in GC, which can offer high sensitivity.[4]

Q3: How can I ensure the stability of this compound during analysis?

The stability of drug substances is a critical aspect of pharmaceutical analysis.[5] To minimize degradation, samples should be stored under appropriate conditions, typically in a cool, dark place.[6] During analysis, it's important to be aware of potential degradation pathways, such as hydrolysis of the amide bond, especially under harsh pH or high-temperature conditions.[5] Using fresh samples and minimizing the time between sample preparation and analysis is recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Peak Tailing

Peak tailing is a common problem in HPLC, especially for compounds with basic functional groups or aromatic rings.[7] It can compromise the accuracy of quantification and resolution.[8]

Probable Causes & Solutions:

  • Secondary Silanol Interactions: The N-methylacetamide group can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[7]

    • Solution: Use an end-capped or polar-embedded HPLC column to minimize silanol interactions.[8] Alternatively, adding a competitive amine like triethylamine (TEA) to the mobile phase can help to block these active sites.[7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, causing peak distortion.[7]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[7]

    • Solution: Reduce the injection volume or dilute the sample.[9]

Experimental Protocol: Diagnosing and Mitigating Peak Tailing

  • Baseline Test: Inject a standard solution of this compound and observe the peak shape.

  • pH Adjustment: If tailing is observed, prepare mobile phases with varying pH values (e.g., 3.0, 5.0, 7.0) and re-inject the standard to find the optimal pH for peak symmetry.

  • Additive Inclusion: If pH adjustment is insufficient, add a small amount of an amine modifier like TEA (e.g., 0.1%) to the mobile phase.

  • Column Comparison: If the issue persists, try a different column with a deactivated or end-capped stationary phase.[9]

Troubleshooting Workflow for HPLC Peak Tailing

start Peak Tailing Observed check_ph Check Mobile Phase pH Is it >2 units from pKa? start->check_ph adjust_ph Adjust pH or Add Buffer check_ph->adjust_ph No check_silanol Suspect Silanol Interactions? check_ph->check_silanol Yes adjust_ph->check_silanol use_endcapped Use End-Capped Column or Add Amine Modifier check_silanol->use_endcapped Yes check_overload Check for Column Overload check_silanol->check_overload No use_endcapped->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes resolved Peak Shape Improved check_overload->resolved No reduce_load->resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Issue 2: Poor Resolution or Co-eluting Peaks

Poor resolution can make it difficult to accurately quantify this compound, especially in the presence of impurities.[10]

Probable Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separation.

    • Solution: Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous portion will generally increase retention time and may improve resolution.[11]

  • Incorrect Column: The column chemistry may not be suitable for the separation.

    • Solution: Try a column with a different stationary phase (e.g., C8 instead of C18) or a longer column for increased efficiency.[8][11]

  • Low Column Temperature: Lower temperatures can lead to broader peaks and reduced resolution.

    • Solution: Increase the column temperature. A column oven provides better temperature control.[11]

ParameterInitial ConditionOptimized Condition
Mobile Phase 50:50 Acetonitrile:Water40:60 Acetonitrile:Water with 0.1% Formic Acid
Column C18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min0.8 mL/min
Temperature Ambient35 °C

Table 1: Example of HPLC Method Optimization for Improved Resolution

Gas Chromatography (GC) Troubleshooting

Issue 1: Irreproducible Retention Times

Fluctuations in retention time can make peak identification and quantification unreliable.[4]

Probable Causes & Solutions:

  • Leaks in the System: Leaks in the carrier gas line, septum, or column fittings are a common cause of retention time variability.[12]

    • Solution: Perform a leak check using an electronic leak detector. Replace the septum and ferrules if necessary.[13]

  • Inconsistent Oven Temperature: Poor temperature control will directly affect retention times.[4]

    • Solution: Verify the oven temperature program and ensure the oven is functioning correctly.

  • Carrier Gas Flow Rate Fluctuations: Issues with the gas supply or electronic pressure control (EPC) can lead to unstable flow rates.[14]

    • Solution: Check the gas cylinder pressure and ensure the EPC is set correctly and functioning properly.

Issue 2: Peak Broadening or Tailing

Similar to HPLC, peak broadening and tailing can occur in GC, affecting resolution and sensitivity.

Probable Causes & Solutions:

  • Column Contamination or Degradation: Active sites can develop in the column due to contamination or degradation of the stationary phase, leading to interactions with the analyte.[10]

    • Solution: Condition the column at a high temperature to remove contaminants.[10] If the problem persists, the column may need to be replaced.

  • Improper Injection Technique: A slow injection or a large injection volume can cause band broadening.[12]

    • Solution: Use an autosampler for consistent and rapid injections. Optimize the injection volume.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[4]

    • Solution: Dilute the sample or use a split injection to reduce the amount of sample entering the column.[10]

Troubleshooting Workflow for GC Peak Shape Issues

start Poor Peak Shape (Broadening/Tailing) check_injection Review Injection Technique (Speed, Volume) start->check_injection optimize_injection Optimize Injection Parameters Use Autosampler check_injection->optimize_injection Inconsistent check_column Suspect Column Issues? check_injection->check_column Consistent optimize_injection->check_column condition_column Condition or Replace Column check_column->condition_column Yes check_overload Check for Column Overload check_column->check_overload No condition_column->check_overload adjust_load Dilute Sample or Use Split Injection check_overload->adjust_load Yes resolved Peak Shape Improved check_overload->resolved No adjust_load->resolved

Caption: A systematic approach to troubleshooting poor peak shape in GC.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). Troubleshooting Guide.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Scribd. (n.d.). GC Troubleshooting Guide: Common Issues.
  • Stepbio. (n.d.). GC Troubleshooting.
  • Agilent. (n.d.). GC Competition.
  • PubChem. (n.d.). This compound.
  • Veeprho. (2023, December 5). Quantitative and Qualitative Analysis in Pharmaceuticals.
  • SIELC Technologies. (2018, February 16). Acetamide, N-(4-bromophenyl)-.
  • JournalsPub. (2025, March 12). Major Analytical Problems in Current Pharmaceutical Drug Products.
  • Longdom. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations.
  • IJARST. (n.d.). Quantitative Analysis of Drug Contents in Pharmaceuticals: A Study.
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • ResearchGate. (2025, August 6). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
  • ESR RESEARCH. (2024, December 2). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.
  • OPUS. (2025, August 28). Analytical Methods.
  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide.
  • ResearchGate. (n.d.). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate.
  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-(4-bromophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly peak tailing, encountered during the chromatographic analysis of this and structurally similar amide compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC?

A: Peak tailing is an observable distortion in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak is symmetrical, often described as Gaussian.[2] Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting peaks, and ultimately affect the reliability of quantitative results.[2][3] A USP tailing factor (Tf) greater than 1.2 is generally considered an indication of peak tailing.[1]

Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?

A: The structure of this compound contains an amide functional group. While amides are generally considered neutral, they possess a polar nature and the nitrogen atom can act as a weak base.[4] In reversed-phase HPLC using silica-based columns, these basic sites can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface.[2][5] This secondary interaction mechanism can cause some analyte molecules to be retained longer than the bulk of the molecules, resulting in a "tailing" effect.[5][6]

Q3: How does the mobile phase pH influence peak tailing for this compound?

A: Mobile phase pH is a critical parameter in controlling peak shape.[7][8][9] At mid-range pH values, residual silanol groups on the silica column can become ionized (negatively charged SiO⁻), leading to strong electrostatic interactions with any protonated (positively charged) analyte molecules.[5][10] This significantly exacerbates peak tailing. By lowering the mobile phase pH (typically below 3), the silanol groups remain protonated (Si-OH), minimizing these undesirable secondary interactions and leading to improved, more symmetrical peak shapes.[5][11]

Q4: What is considered an acceptable peak tailing factor?

A: For most analytical applications, a tailing factor (Tf) or asymmetry factor (As) between 0.9 and 1.5 is deemed acceptable.[1] However, for high-precision quantitative analysis, the goal is to achieve a value as close to 1.0 as possible. Tailing factors exceeding 2.0 are generally considered unacceptable for validated analytical methods.[1]

Q5: Can my choice of HPLC column make a difference in reducing peak tailing?

A: Absolutely. Modern HPLC columns are designed to minimize the impact of residual silanols. Columns that are "end-capped" have their residual silanol groups chemically deactivated with a small silylating agent, which significantly reduces the potential for secondary interactions.[5][6] For particularly challenging basic compounds, columns with a polar-embedded stationary phase or those made from hybrid silica particles can offer superior peak shape.[10][11]

In-Depth Troubleshooting Guide

Issue: Significant peak tailing observed for this compound.

This section provides a systematic approach to diagnosing and resolving peak tailing. The underlying principle is to differentiate between chemical and physical causes of peak distortion.[3]

The "Why": Before modifying the method, it's crucial to determine if the problem is specific to your analyte or if it's a general system issue.[4] Physical problems like dead volume or column voids will typically cause all peaks in a chromatogram to tail, whereas chemical interactions are analyte-specific.[3]

Protocol:

  • Prepare a system suitability solution containing your analyte, this compound, and a neutral, well-behaved compound (e.g., toluene or naphthalene).

  • Inject this solution onto your HPLC system.

  • Analysis:

    • If all peaks tail: The issue is likely mechanical or physical. Proceed to the "System & Column Troubleshooting" section.

    • If only the this compound peak tails: The problem is likely due to chemical interactions between the analyte and the stationary phase. Proceed to the "Method Optimization" section.

If the issue is analyte-specific, the following steps will guide you through optimizing your method to reduce peak tailing.

A. Mobile Phase pH Adjustment

The "Why": As discussed in the FAQs, controlling the ionization state of the residual silanol groups on the stationary phase is the most effective way to reduce tailing for basic compounds.[5][11] By operating at a low pH, you ensure the silanols are protonated and less interactive.

Protocol:

  • If your current mobile phase is unbuffered or at a pH above 4, prepare a new mobile phase with a pH between 2.5 and 3.0.

  • Use a suitable buffer to maintain a stable pH. A 20-50 mM concentration is typically sufficient.

  • Recommended Buffers for Low pH:

    • Formic acid (0.1%)

    • Trifluoroacetic acid (TFA) (0.1%) - Note: TFA is an ion-pairing agent and can be difficult to remove from the column.[11]

    • Phosphate buffer (ensure it is soluble in your organic modifier concentration).

Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Illustrative Data)

Mobile Phase pHExpected Tailing Factor (Tf) for a Basic AmideRationale
7.0> 2.0Ionized silanols (SiO⁻) strongly interact with the protonated basic analyte.[5]
4.51.5 - 2.0A significant portion of silanols are still ionized, leading to tailing.[10]
3.01.1 - 1.4Silanols are mostly protonated (Si-OH), minimizing secondary interactions.[5]
2.5< 1.2Silanol ionization is effectively suppressed, leading to optimal peak shape.[11]

B. Buffer Concentration and Type

The "Why": In some cases, increasing the buffer concentration can help to "mask" the residual silanol sites, further improving peak shape.[1] The choice of organic modifier can also play a role.

Protocol:

  • If tailing persists at a low pH, try increasing the buffer concentration (e.g., from 25 mM to 50 mM).

  • Consider switching the organic modifier. If you are using acetonitrile, try methanol, or vice-versa, as this can alter the selectivity and interactions with the stationary phase.[1]

C. Column Selection

The "Why": Not all C18 columns are created equal. The type of silica, bonding density, and end-capping efficiency can have a dramatic impact on peak shape for basic compounds.[2][5]

Recommendations:

  • High-Purity, End-Capped Silica Columns: These are the standard for most applications and offer good performance.

  • Polar-Embedded Columns: These have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[10]

  • Hybrid Particle Columns: These columns are more resistant to high pH conditions and can sometimes offer better peak shape for basic compounds.[11]

Workflow for Mitigating Analyte-Specific Peak Tailing

Caption: Troubleshooting workflow for analyte-specific peak tailing.

If all peaks are tailing, the problem lies within the HPLC system or the column itself.

A. Check for Extra-Column Volume

The "Why": Any unnecessary space in the flow path between the injector and the detector can cause the sample band to spread, leading to broader, tailing peaks.[3][10]

Protocol:

  • Tubing: Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

  • Fittings: Check all fittings to ensure they are properly seated and not creating any dead volume. Use finger-tight fittings appropriate for your system's pressure.

B. Column Health Assessment

The "Why": Over time, columns can degrade. A void can form at the head of the column, or the inlet frit can become partially blocked, both of which will distort the flow path and cause peak tailing.[5]

Protocol:

  • Visual Inspection: If possible, disconnect the column and inspect the inlet. Look for any signs of a void or discoloration of the frit.

  • Reversal and Flushing: As a temporary fix, you can try reversing the column and flushing it with a strong solvent (ensure the column is designed to be reversed). This may dislodge any particulate matter on the frit.

  • Column Replacement: If the above steps do not resolve the issue, the column has likely reached the end of its life and should be replaced.[1]

C. Sample Overload and Solvent Effects

The "Why": Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12] Similarly, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting or tailing.

Protocol:

  • Dilute the Sample: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves, you were likely overloading the column.

  • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[12] If the sample is not soluble, use the weakest solvent possible.

Diagram of Analyte Interaction with Silica Surface

G cluster_0 Mid-Range pH (e.g., pH 7) cluster_1 Low pH (e.g., pH < 3) node_mid_ph Silica Surface Si-O⁻ (Ionized Silanol) analyte_mid_ph Basic Amide R-NH⁺ (Protonated) analyte_mid_ph:f1->node_mid_ph:f1 Strong Ionic Interaction (Causes Peak Tailing) node_low_ph Silica Surface Si-OH (Protonated Silanol) analyte_low_ph Basic Amide R-NH⁺ (Protonated) interaction_low_ph Minimal Interaction (Improved Peak Shape)

Caption: Effect of mobile phase pH on silanol interactions.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Macherey-Nagel. HPLC Troubleshooting Guide.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • Nacalai Tesque, Inc. T1. Poor peak shape.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SIELC Technologies. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • Axion Labs. HPLC Peak Tailing.

Sources

stability issues of 2-(4-bromophenyl)-N-methylacetamide under specific conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-bromophenyl)-N-methylacetamide (CAS 7713-76-0). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges during experimentation. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your results.

Section 1: Core Stability Profile & FAQs

This section addresses the fundamental stability characteristics of this compound based on its chemical structure—a secondary N-methylated acetamide with a brominated phenyl ring.

Q1: What are the primary chemical liabilities of this compound that can lead to its degradation?

A1: The molecule possesses two primary points of chemical instability inherent to its structure:

  • The Amide Bond: The amide linkage is susceptible to hydrolysis, particularly under non-neutral pH conditions (acidic or basic). This cleavage would yield 4-bromophenylacetic acid and methylamine as the primary degradation products.[1][2]

  • The Carbon-Bromine Bond: Aromatic halides, such as the 4-bromophenyl group, can be susceptible to photolytic cleavage or other forms of degradation when exposed to high-energy light, particularly in the UV spectrum.[3][4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous media is highly pH-dependent. Both strongly acidic and strongly basic conditions will catalyze the hydrolysis of the amide bond.[1] For maximum stability in aqueous buffers, it is recommended to maintain a pH as close to neutral (pH 6-8) as experimentally feasible.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability and minimize degradation, the following storage conditions are recommended.

Form Temperature Conditions Rationale
Solid Powder -20°C or belowTightly sealed container, protected from light and moisture.Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.[1]
Stock Solution (in organic solvent) -20°C or belowAnhydrous aprotic solvent (e.g., DMSO, DMF), tightly sealed, protected from light.Prevents hydrolysis and minimizes solvent-mediated degradation.
Aqueous Solution 2-8°C (Short-term)Prepared fresh daily in a neutral pH buffer.Aqueous solutions are prone to hydrolysis; preparing them fresh for each experiment is the best practice.
Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a bromophenyl moiety have the potential for photosensitivity. Exposure to ambient or UV light can provide the energy needed to induce degradation.[3][4] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured, question-and-answer approach to troubleshoot common problems encountered during the use of this compound.

Q5: I'm observing a progressive loss of purity in my stock solution over a few days. What is the likely cause and how can I fix it?

A5: The most probable cause is solvent-mediated degradation, likely hydrolysis if any water is present.

Troubleshooting Workflow:

  • Identify the Solvent: Are you using an aprotic solvent like anhydrous DMSO or a protic solvent like methanol or ethanol? Protic solvents are more likely to participate in or facilitate hydrolysis.

  • Check for Water: Ensure your solvent is anhydrous. Even small amounts of water can lead to significant degradation over time, especially if the solution is not stored at low temperatures.

  • Prepare Fresh Solutions: The most reliable practice is to prepare stock solutions fresh from the solid compound before each experiment or, at a minimum, on a weekly basis if stored properly at -20°C or below.[1]

  • Re-evaluate Storage: Confirm your stock solution is stored in a tightly sealed vial at -20°C or -80°C to slow down any potential degradation reactions.

Below is a logical workflow to diagnose this issue.

G start Purity Loss Detected in Stock Solution solvent_check What is the solvent? start->solvent_check protic Protic (e.g., MeOH, EtOH) High Risk solvent_check->protic Protic aprotic Aprotic (e.g., DMSO, DMF) Lower Risk solvent_check->aprotic Aprotic action_fresh Action: Prepare fresh stock solution in anhydrous aprotic solvent. protic->action_fresh water_check Is the aprotic solvent anhydrous? aprotic->water_check yes_water No / Unsure water_check->yes_water No no_water Yes water_check->no_water Yes yes_water->action_fresh action_store Action: Store at -20°C or below. Use promptly. no_water->action_store action_fresh->action_store

Caption: Troubleshooting workflow for stock solution instability.

Q6: My analytical chromatogram (HPLC, LC-MS) shows an unexpected peak that grows over time. How can I identify it?

A6: An emerging peak is a classic sign of degradation. The most likely candidate is the hydrolysis product, 4-bromophenylacetic acid.

Identification Protocol:

  • Analyze by LC-MS: Determine the mass-to-charge ratio (m/z) of the new peak.

    • This compound (Parent): C₉H₁₀BrNO, Molecular Weight: ~228.09 g/mol .[5]

    • 4-bromophenylacetic acid (Hydrolysis Product): C₈H₇BrO₂, Molecular Weight: ~215.04 g/mol .

  • Perform a Forced Degradation Study: A small-scale stress test can help confirm the identity of the degradant. This involves intentionally degrading a small sample of the compound under controlled conditions to see if the resulting degradation peak matches your unknown peak.[6][7] (See Section 3 for protocol).

  • Compare Retention Times: If you have a standard of 4-bromophenylacetic acid, you can run it on your HPLC system to see if the retention time matches the unknown peak.

The diagram below illustrates the primary hydrolytic degradation pathway.

G cluster_main Primary Hydrolytic Degradation cluster_products Degradation Products parent This compound (C₉H₁₀BrNO) MW: 228.09 prod1 4-bromophenylacetic acid (C₈H₇BrO₂) MW: 215.04 parent->prod1 Hydrolysis (H₂O, H⁺/OH⁻) prod2 Methylamine (CH₅N) MW: 31.06 parent->prod2 Hydrolysis (H₂O, H⁺/OH⁻)

Sources

strategies for enhancing the purity of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of the scientific community, this Technical Support Center guide, curated by a Senior Application Scientist, offers a deep dive into proven . Moving beyond mere procedural lists, this document elucidates the fundamental principles behind each purification step, empowering researchers to troubleshoot effectively and achieve superior analytical standards in their work.

Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the purification of 2-(4-bromophenyl)-N-methylacetamide.

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the amidation of a 2-(4-bromophenyl)acetic acid derivative with methylamine. Consequently, the primary impurities typically include:

  • Unreacted Starting Materials: Residual 2-(4-bromophenyl)acetic acid or its activated form (e.g., acyl chloride).

  • Reagent-Related Impurities: Excess coupling agents or bases used to drive the reaction.

  • Side-Reaction Products: Over-alkylation of the amine is a potential issue in N-alkylation reactions, though less common in this specific amide synthesis.[1][2]

  • Degradation Products: The amide bond can be susceptible to hydrolysis, especially under acidic or basic workup conditions, reverting the product to 2-(4-bromophenyl)acetic acid and methylamine.[3][4]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, DMF) are common impurities that must be removed.[5]

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

A2: A multi-technique approach is optimal for a comprehensive purity assessment.[6]

  • Nuclear Magnetic Resonance (¹H NMR): This is arguably the most powerful technique. It provides structural confirmation and can reveal the presence of impurities, often allowing for their identification and quantification by integrating signals relative to a certified internal standard (qNMR).[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for detecting non-volatile impurities. A well-developed method can separate the target compound from closely related substances, providing a purity value based on peak area percentage.[7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range is a classic sign of impurities.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in the crude mixture and to monitor the progress of purification.

Q3: Is recrystallization or column chromatography the better choice for purifying this compound?

A3: The choice depends on the impurity profile and the scale of the purification.

  • Recrystallization is the preferred method for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is efficient, scalable, and often yields highly pure crystalline material.[8][9]

  • Flash Column Chromatography is necessary when the crude product contains multiple impurities, or when impurities have similar solubility characteristics to the product, making separation by recrystallization difficult.[10] While effective, it can be more time-consuming and may lead to some product loss on the column.[8]

Purification Workflow Overview

The following diagram illustrates the general decision-making process for purifying crude this compound.

Purification Workflow General Purification Workflow for this compound Crude Crude Product Assess Initial Purity Assessment (TLC, ¹H NMR) Crude->Assess Decision Impurity Profile Analysis Assess->Decision Recryst Recrystallization Decision->Recryst Minor Impurities Solid Material Column Column Chromatography Decision->Column Multiple/Similar Impurities Oily Material Analysis Final Purity Analysis (NMR, HPLC, MP) Recryst->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by using a solvent that is too non-polar or by cooling the saturated solution too rapidly.[11]

  • Troubleshooting & Optimization:

    • Re-heat the Solution: Heat the mixture until the oil redissolves completely.

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation.

    • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Try a more polar solvent or a solvent pair (e.g., Ethyl Acetate/Hexane). Dissolve the compound in a minimum of the better solvent (Ethyl Acetate) and slowly add the "anti-solvent" (Hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[12]

Issue 2: The yield from recrystallization is very low.

  • Causality: A low yield is typically due to using an excessive volume of solvent, which keeps a significant amount of the product dissolved in the mother liquor even at low temperatures.[11] It can also result from premature crystallization during a hot filtration step.

  • Troubleshooting & Optimization:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the mother liquor and re-cooling.

    • Ensure Complete Cooling: Maximize crystal formation by cooling the solution in an ice bath for at least 30 minutes after it has reached room temperature.

    • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crashing out in the filter paper.[11]

Issue 3: My compound will not elute from the silica gel column.

  • Causality: The compound is too strongly adsorbed to the silica gel. This happens when the mobile phase (eluent) is not polar enough to displace the compound from the stationary phase. Amides can be quite polar and may exhibit strong interactions with the acidic silica surface.

  • Troubleshooting & Optimization:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). A common gradient for amides is from 20% to 70% Ethyl Acetate in Hexanes.

    • Add a More Polar Modifier: If increasing the primary polar solvent is ineffective, adding a small amount (0.5-2%) of methanol or isopropanol to the eluent can significantly increase its polarity and help elute stubborn compounds.

    • Check for Acidity: If the starting material was acidic (e.g., 2-(4-bromophenyl)acetic acid), it might be stuck on the column. Adding a small amount of acetic acid (0.1%) to the mobile phase can sometimes help, but this may not be ideal for the amide. A better approach is to ensure the crude material is properly neutralized before chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a step-by-step method for purifying the title compound via recrystallization, assuming it is already substantially pure (>90%).

  • Solvent Selection: Perform a small-scale test to find a suitable solvent. Ethyl acetate or an isopropanol/water mixture are good starting points. A good solvent will dissolve the crude material when hot but show low solubility when cold.[11] (See Table 1 for suggestions).

  • Dissolution: Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask. Add the selected solvent (e.g., ~10-15 mL of ethyl acetate) and heat the mixture on a hot plate with stirring.

  • Saturated Solution: Continue to add the hot solvent dropwise until all the solid has just dissolved. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. Do not disturb the flask during this period to allow for the growth of larger, purer crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Solvent/SystemSuitability Rationale
Ethyl Acetate Often provides a good balance of solubility at high temperatures and insolubility at low temperatures for amides.
Isopropanol/Water A polar solvent pair. Dissolve in hot isopropanol and add hot water dropwise until turbidity appears.
Ethanol A common and effective solvent for recrystallizing many organic solids, including amides.[8]
Acetone/Hexane A versatile pair. Dissolve in a minimum of warm acetone and add hexane as the anti-solvent.[12]
Table 1: Recommended Solvents for Recrystallization Screening.
Protocol 2: Flash Column Chromatography

This protocol is designed for separating the target compound from significant impurities.

  • TLC Analysis: Develop a TLC system that gives the target compound an Rf value of approximately 0.3-0.4. A good starting mobile phase is 30-50% Ethyl Acetate in Hexane.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, less polar mobile phase (e.g., 20% EtOAc/Hexane).

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., move from 20% to 30% to 40% EtOAc). This can be done stepwise or as a continuous gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Recrystallization Troubleshooting Common Recrystallization Issues Start Add minimal hot solvent to crude solid Dissolved Does it all dissolve? Start->Dissolved Cool Cool solution slowly to room temp, then ice bath Dissolved->Cool Yes Fail_Dissolve Action: Add more hot solvent. If still insoluble, solvent is unsuitable. Dissolved->Fail_Dissolve No Precipitate Does a solid/oil form? Cool->Precipitate Form Is it crystalline? Precipitate->Form Yes Fail_Precipitate Action: Too much solvent used. Evaporate some solvent and re-cool. Precipitate->Fail_Precipitate No Success Success! Filter, wash, and dry crystals. Form->Success Yes Fail_Oil Action: Oiled out. Re-heat, add a bit more solvent, cool SLOWER. Form->Fail_Oil No (It's an oil)

Caption: A decision-making flowchart for troubleshooting recrystallization.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Purification of Nickel Amide Complexes. Benchchem.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Purification of Vanillyl Amides. Benchchem.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage.
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Chemistry Stack Exchange.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
  • Pace, V., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Al-Soud, Y. A., et al. (2018). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.
  • Wang, Z., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
  • Chen, J. J., et al. (2023). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chral aliphatic amines. ResearchGate.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Homework.Study.com. Please write the complete reaction for the acid hydrolysis of N-methylacetamide.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Quora. (2025). Would the hydrolysis of N-methylacetamide using azeotropic formic acid produce methylammonium formate and acetic acid?
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods.
  • Benchchem. (2025). A Comparative Guide to the Purity Analysis of Synthesized (4-Bromophenyl)acetaldehyde by Quantitative NMR (qNMR). Benchchem.
  • Sharma, R. (2013). Impurities in Pharmaceuticals- A Review. SciSpace.
  • Benchchem. (2025). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization. Benchchem.
  • Reddy, P. V. G., et al. (2013). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.

Sources

Validation & Comparative

A Guide to the Structural Validation of 2-(4-bromophenyl)-N-methylacetamide via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures in solution. This guide provides an in-depth, practical comparison of the expected ¹H and ¹³C NMR spectral data for 2-(4-bromophenyl)-N-methylacetamide, offering a framework for its structural validation against potential synthetic precursors and isomers.

Introduction to the Structural Elucidation Challenge

This compound is a small organic molecule with distinct structural motifs: a para-substituted bromophenyl ring, a methylene bridge, and an N-methylated amide functionality. Each of these components imparts a unique signature in the NMR spectrum. The goal of this guide is to dissect these expected signatures to provide a robust method for confirming the successful synthesis and purity of the target compound.

The core principle of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the amide group, as well as the anisotropic effects of the benzene ring.

A key feature to expect is the splitting of the aromatic protons into a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution on the benzene ring. The methylene protons and the N-methyl protons are expected to appear as singlets in a standard ¹H NMR spectrum, although the N-H proton of the amide may show coupling to the N-methyl protons.

Here is a summary of the predicted ¹H NMR signals for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic (Ha)~7.45Doublet2H
Aromatic (Hb)~7.15Doublet2H
Methylene (-CH₂-)~3.55Singlet2H
N-Methyl (-NHCH₃)~2.75Doublet3H
Amide (-NH-)~5.80Broad Singlet/Quartet1H

Note: The exact chemical shift of the amide proton can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, seven distinct carbon signals are expected.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)~170
Quaternary Aromatic (C-Br)~121
Aromatic (CH)~132, ~131
Quaternary Aromatic (C-CH₂)~135
Methylene (-CH₂-)~43
N-Methyl (-CH₃)~26

Experimental Protocols

Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small drop can be added.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These may need to be optimized for specific instruments.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is standard.

Structural Validation and Comparison with Alternatives

The obtained ¹H and ¹³C NMR spectra should be carefully compared with the predicted data. The presence of all expected signals with the correct chemical shifts, multiplicities, and integrations provides strong evidence for the correct structure.

Comparison with Starting Material: 4-Bromophenylacetic Acid

A common impurity in the synthesis of this compound would be the unreacted starting material, 4-bromophenylacetic acid. The ¹H NMR spectrum of this acid would show a broad singlet for the carboxylic acid proton, typically above 10 ppm[1]. The methylene protons in the starting material would also have a slightly different chemical shift compared to the product.

Comparison with Isomeric Impurities

The presence of ortho- or meta-brominated isomers would result in more complex splitting patterns in the aromatic region of the ¹H NMR spectrum, deviating from the clean two-doublet pattern expected for the para-isomer.

Visualizing the Molecular Structure and NMR Assignments

The following DOT script generates a diagram of the this compound structure with labeled atoms corresponding to the predicted NMR signals.

Caption: Molecular structure of this compound with key proton groups labeled.

Conclusion

The structural validation of this compound by ¹H and ¹³C NMR spectroscopy is a straightforward yet powerful application of this analytical technique. By carefully analyzing the chemical shifts, coupling patterns, and integrations of the observed signals and comparing them to predicted values and potential impurities, researchers can confidently confirm the identity and purity of their synthesized compound. This rigorous approach to structural elucidation is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. N-Methylacetamide.
  • PubChem. 2-(4-bromophenyl)acetamide.
  • Reich, H. J. ¹H NMR Chemical Shifts. University of Wisconsin. [Link]
  • Reich, H. J. ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]
  • PubChem. This compound.

Sources

A Comparative Guide to Purity Confirmation of 2-(4-bromophenyl)-N-methylacetamide by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for confirming the chemical purity of 2-(4-bromophenyl)-N-methylacetamide, a key intermediate in pharmaceutical synthesis. We will explore a primary reversed-phase HPLC-UV method and compare its performance against an alternative stationary phase to illustrate the principles of method development and validation. The protocols detailed herein are designed to be self-validating, incorporating system suitability tests to ensure data integrity, a cornerstone of Good Laboratory Practice (GLP).

The fundamental principle of High-Performance Liquid Chromatography (HPLC) is the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[1][2] For a molecule like this compound, which possesses both hydrophobic (bromophenyl group) and moderately polar (N-methylacetamide group) characteristics, reversed-phase HPLC is the most effective and widely used approach.[2][3]

Part 1: Foundational Principles and Method Causality

Analyte Characteristics and Initial Method Design

This compound possesses a distinct chemical architecture that informs our analytical strategy:

  • Hydrophobic Core: The bromophenyl ring provides significant hydrophobicity, making it ideal for retention on a non-polar stationary phase.

  • Chromophore: The same aromatic ring acts as an excellent chromophore, allowing for sensitive detection by UV-Vis spectroscopy.

  • Polar Moiety: The N-methylacetamide group adds a degree of polarity.

This structure logically points to a reversed-phase HPLC (RP-HPLC) method. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[2] Compounds are retained based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer.

The Critical Role of the Stationary Phase: A Comparison

The choice of stationary phase is the most critical variable in achieving successful chromatographic separation.[4][5] While the octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, alternative chemistries can provide unique selectivity for aromatic compounds.

  • Method A (Primary): C18 Column: A C18 stationary phase separates analytes primarily based on hydrophobicity. It is an excellent starting point for most small molecules and provides robust, reproducible results.

  • Method B (Comparative): Phenyl-Hexyl Column: A Phenyl-Hexyl phase offers a mixed-mode separation mechanism. It provides not only hydrophobic interactions but also π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[6][7] This can be particularly advantageous for separating aromatic compounds with subtle structural differences from the main analyte peak.[7]

This guide will develop a method using a C18 column and compare its resolving power for potential impurities against a Phenyl-Hexyl column.

Part 2: Experimental Workflow and Protocols

The overall process for purity determination follows a logical sequence designed to ensure the validity and accuracy of the final result.

G Workflow for HPLC-UV Purity Confirmation cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation A 1. Standard & Sample Preparation C 3. HPLC System Equilibration A->C B 2. Mobile Phase Preparation B->C D 4. System Suitability Test (SST) C->D Verify Performance E 5. Sample Injection & Data Acquisition D->E If SST Passes F 6. Peak Integration & Identification E->F G 7. Purity Calculation (% Area Normalization) F->G H 8. Final Report & Purity Statement G->H

Caption: Experimental workflow for HPLC-UV purity analysis.

Reagents and Materials
  • Analyte: this compound (Reference Standard >99.5% purity, and sample for testing).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Acid: Formic acid (FA), analytical grade.

  • Columns:

    • Method A: C18 Column, 4.6 x 150 mm, 5 µm particle size.

    • Method B: Phenyl-Hexyl Column, 4.6 x 150 mm, 5 µm particle size.

Standard and Sample Preparation

Causality: The diluent should be strong enough to fully dissolve the analyte while being compatible with the initial mobile phase conditions to ensure good peak shape. A mismatch can lead to peak splitting or broadening.

  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the Working Standard Solution.

Chromatographic Method Protocol

Causality: A gradient elution is employed to ensure that any highly polar impurities are eluted early, and any potential non-polar impurities are eluted within a reasonable time frame.[8] The addition of 0.1% formic acid helps to protonate any free silanols on the stationary phase, which can reduce peak tailing for compounds with basic functional groups.[8][9] The UV detection wavelength is set at 225 nm, a common choice for aromatic compounds that provides a good balance of sensitivity for the parent compound and potential impurities.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Volume 10 µL10 µL
UV Detection 225 nm225 nm
Gradient Program Time (min) %B
0.030
15.090
17.090
17.130
20.030
System Suitability Testing (SST)

Trustworthiness: Before analyzing any samples, the performance of the chromatographic system must be verified. This is a self-validating step. According to ICH guidelines, SST is an integral part of any analytical method.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the following parameters from the resulting chromatograms:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate undesirable interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak areaEnsures the precision of the system for reliable quantification.

Do not proceed with sample analysis if the system fails to meet these criteria.

Part 3: Comparative Performance and Data Analysis

Purity Calculation

Purity is determined using the area normalization method. This method assumes that all components in the sample have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Results

A hypothetical batch of this compound containing two known process-related impurities was analyzed using both Method A and Method B.

Performance MetricMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Retention Time (Main Peak) 9.85 min8.72 min
Resolution (Main Peak / Impurity 1) 1.92.5
Resolution (Main Peak / Impurity 2) 2.82.6
Tailing Factor (Main Peak) 1.11.2
Theoretical Plates (Main Peak) 95008800
Calculated Purity 99.65%99.64%
Limit of Detection (LOD) 0.01 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.03 µg/mL
Discussion of Comparative Data

Both methods proved suitable for the purity determination of this compound, yielding nearly identical purity values and demonstrating high efficiency (N > 2000) and excellent peak symmetry (T ≈ 1.1-1.2).

The key difference lies in the selectivity .

  • Method A (C18) provided adequate resolution for both impurities.

  • Method B (Phenyl-Hexyl) showed superior resolution for Impurity 1, which may be structurally very similar to the main compound, benefiting from the π-π interactions. However, it showed slightly lower resolution for Impurity 2, indicating that its separation is driven more by hydrophobicity, for which the C18 column is optimal.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
  • Exploring the Different Mobile Phases in HPLC. Moravek.
  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama, JagWorks@USA.
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • HPLC Separation Modes - Stationary Phase in HPLC.
  • HPLC Column Selection Guide. Chromtech.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • This compound | C9H10BrNO | CID 842546.
  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)... Using Rp-HPLC by a QbD Approach. Journal of Chemical Health Risks.
  • ICH Q2(R1) Validation of Analytical Procedures.

Sources

comparative analysis of different synthetic routes to 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-bromophenyl)-N-methylacetamide is a valuable building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and cost-effective synthesis of this intermediate is therefore a critical consideration for any research program that relies on it. This guide will explore two primary and mechanistically distinct synthetic strategies: the direct amide coupling of 4-bromophenylacetic acid with methylamine, and a two-step approach involving the formation of an acyl chloride intermediate. A third, less common route, the N-methylation of 2-(4-bromophenyl)acetamide, will also be briefly discussed.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Amide CouplingRoute 2: Acyl Chloride FormationRoute 3: N-Methylation
Starting Materials 4-Bromophenylacetic acid, Methylamine4-Bromophenylacetic acid, Thionyl chloride, Methylamine2-(4-bromophenyl)acetamide, Methylating agent (e.g., Methyl iodide)
Key Reagents Coupling agents (e.g., EDC, HOBt)Thionyl chloride (SOCl₂)Strong base (e.g., NaH), Methyl iodide (MeI)
Typical Yield Good to Excellent (70-95%)Excellent (>90%)Good (70-95%)[1]
Reaction Conditions Mild (0 °C to Room Temperature)Moderate (Reflux)Mild (0 °C to Room Temperature)[1]
Scalability Generally good, but cost of coupling agents can be a factor.Excellent, reagents are inexpensive.Good, but handling of pyrophoric bases requires care.
Safety Considerations Coupling agents can be allergens.Thionyl chloride is corrosive and releases HCl gas.Sodium hydride is pyrophoric; Methyl iodide is toxic and a suspected carcinogen.
Simplicity One-pot procedure.Two distinct steps.Two-step synthesis of starting amide may be required.

Synthetic Route 1: Direct Amide Coupling via Activating Agents

This approach represents a convergent and often one-pot synthesis where 4-bromophenylacetic acid and methylamine are coupled directly in the presence of a coupling agent. This method is widely favored in medicinal chemistry for its mild reaction conditions and broad functional group tolerance.

Mechanistic Rationale

The core principle of this route is the in-situ activation of the carboxylic acid. Coupling reagents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), transform the carboxylic acid's hydroxyl group into a better leaving group. This creates a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic nitrogen of methylamine to form the stable amide bond. The addition of HOBt is crucial as it forms an active ester intermediate, which is less prone to side reactions and racemization (in the case of chiral acids) than the O-acylisourea itself.[2][3]

Experimental Protocol: Synthesis of this compound using EDC/HOBt

  • To a stirred solution of 4-bromophenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add a solution of methylamine (2.0 M in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine or diisopropylethylamine, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Workflow Diagram

Direct Amide Coupling cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Workup & Purification 4-Bromophenylacetic_Acid 4-Bromophenylacetic Acid Active_Ester Active Ester Intermediate 4-Bromophenylacetic_Acid->Active_Ester EDC, HOBt 0 °C, 30 min EDC_HOBt EDC, HOBt EDC_HOBt->Active_Ester Solvent DCM or DMF Solvent->Active_Ester Product This compound Active_Ester->Product Methylamine RT, 12-18h Methylamine Methylamine Methylamine->Product Extraction Aqueous Workup Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Workflow for direct amide coupling.

Synthetic Route 2: Two-Step Synthesis via an Acyl Chloride Intermediate

This classical and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine to form the desired amide. This route is often favored for its high yields and the low cost of the reagents involved, making it particularly suitable for large-scale synthesis.

Mechanistic Rationale

The first step of this synthesis involves the reaction of 4-bromophenylacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The mechanism proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The resulting 2-(4-bromophenyl)acetyl chloride is a highly electrophilic species.

In the second step, the acyl chloride is treated with methylamine. The nitrogen atom of methylamine acts as a potent nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, yielding the final amide product. This reaction is typically very fast and exothermic.

Experimental Protocol: Synthesis of this compound via Acyl Chloride

Step 1: Synthesis of 2-(4-bromophenyl)acetyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 4-bromophenylacetic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(4-bromophenyl)acetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(4-bromophenyl)acetyl chloride in an inert aprotic solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in DCM.

  • Add the methylamine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Workflow Diagram

Acyl_Chloride_Route cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification Carboxylic_Acid 4-Bromophenylacetic Acid Acyl_Chloride 2-(4-bromophenyl)acetyl chloride Carboxylic_Acid->Acyl_Chloride Reflux, 1-2h Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride Amide_Product This compound Acyl_Chloride->Amide_Product DCM, 0 °C to RT, 1-2h Methylamine_Base Methylamine, Triethylamine Methylamine_Base->Amide_Product Workup Aqueous Workup Amide_Product->Workup Purification_Method Chromatography or Recrystallization Workup->Purification_Method Final_Product Pure Product Purification_Method->Final_Product

Caption: Workflow for the acyl chloride route.

Synthetic Route 3: N-Methylation of 2-(4-bromophenyl)acetamide

A less direct, yet viable, alternative involves the initial synthesis of the primary amide, 2-(4-bromophenyl)acetamide, followed by N-methylation. This route might be considered if the primary amide is readily available or if a library of N-substituted analogs is desired from a common intermediate.

Mechanistic Rationale

The N-methylation of a primary amide is typically achieved by deprotonation of the amide N-H with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium amide salt. This salt then acts as a nucleophile, attacking an electrophilic methyl source, most commonly methyl iodide (MeI), in an SN2 reaction to form the N-methylated product.

Experimental Protocol: N-Methylation of 2-(4-bromophenyl)acetamide

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-(4-bromophenyl)acetamide (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research program.

  • For small-scale synthesis in a discovery setting , where speed, mild conditions, and broad applicability are paramount, Route 1 (Direct Amide Coupling) is often the preferred method. The one-pot nature of the reaction and the commercial availability of a wide range of coupling reagents make it highly versatile for generating analog libraries.

  • For large-scale production and process development , where cost-effectiveness and high throughput are critical, Route 2 (Acyl Chloride Formation) presents a compelling advantage. The low cost of thionyl chloride and the typically high yields make this a more economically viable option for producing large quantities of the target compound. However, the handling of corrosive and hazardous reagents requires appropriate engineering controls.

  • Route 3 (N-Methylation) is a specialized approach that is most advantageous when the primary amide is a readily available starting material or when a series of N-alkylated analogs are to be synthesized from a common precursor. The use of highly reactive and hazardous reagents like sodium hydride and methyl iodide necessitates careful handling and is a significant consideration.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of the scale of the synthesis, cost constraints, available equipment, and safety protocols.

References

  • Royal Society of Chemistry. Supplementary Information.
  • ChemRxiv. An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
  • ResearchGate. N-(2-Bromophenyl)acetamide.
  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Syntheses. N-Bromoacetamide.
  • Organic Syntheses. Z-L-Phg-Val-OMe.
  • Google Patents. Methylation synthesis method of N-heterocyclic compound.
  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide.
  • ResearchGate. Simplified schematic of EDC activation followed by 4-BNMA....
  • Organic Syntheses. p-BROMOPHENACYL BROMIDE.
  • Hilaris Publisher. Exploring Novel Synthetic Routes in Medicinal Chemistry.
  • ScienceDirect. Recent development of peptide coupling reagents in organic synthesis.
  • E3S Web of Conferences. Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination.
  • Google Patents. Preparation method of nintedanib key intermediate.
  • European Patent Office. A METHOD FOR THE N-DEMETHYLATION OF N-METHYL HETEROCYCLES.
  • ResearchGate. Synthetic Routes to N-Heterocyclic Carbene Precursors.

Sources

A Comparative Analysis of the Biological Activity of 2-(4-bromophenyl)-N-methylacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Within this class, 2-(4-bromophenyl)-N-methylacetamide stands as a key parent compound, whose structural modifications have paved the way for derivatives with significant therapeutic potential. The introduction of a bromine atom at the para-position of the phenyl ring and a methyl group on the amide nitrogen critically influences the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets.[1]

This guide provides a comprehensive comparison of the biological activities of this compound and its structurally related analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy as anticonvulsant, analgesic, and anti-inflammatory agents, supported by quantitative experimental data. Furthermore, we will detail the methodologies for key biological assays and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Core Structure and Rationale for Analog Design

The fundamental structure of 2-phenyl-N-methylacetamide offers multiple sites for chemical modification to tune its pharmacological profile. The design of analogs typically focuses on three primary regions:

  • The Phenyl Ring: Substitution on the aromatic ring, such as the existing 4-bromo group, significantly impacts activity. Further modifications, including the introduction of other halogens (e.g., fluorine, chlorine) or electron-donating/withdrawing groups, can alter target affinity and metabolic stability.[2][3]

  • The Amide Nitrogen (N-substitution): The N-methyl group can be replaced with larger alkyl chains, cyclic systems (e.g., morpholine, piperazine), or aromatic moieties. These changes can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.[4]

  • The Acetamide Backbone: Modifications to the methylene bridge connecting the phenyl ring and the carbonyl group can influence conformational flexibility, which is often crucial for receptor binding.[4]

The strategic rationale behind these modifications is to optimize the compound's interaction with specific biological targets, such as ion channels for anticonvulsant activity or enzymes like cyclooxygenase (COX) for anti-inflammatory and analgesic effects.[5][6]

G cluster_regions Key Regions for Analog Modification Parent This compound R1 Region 1: Phenyl Ring (e.g., Br, Cl, F, CF3) Parent->R1 Substitution R2 Region 2: N-Substitution (e.g., Methyl, Phenyl, Piperazine) Parent->R2 Modification R3 Region 3: Acetamide Backbone Parent->R3 Alteration

Caption: Key modifiable regions of the this compound scaffold.

Comparative Biological Activities

The biological profile of phenylacetamide derivatives is broad, with the most prominent activities being anticonvulsant, analgesic, and anti-inflammatory. The following sections compare the performance of this compound analogs in these key therapeutic areas.

Anticonvulsant Activity

Phenylacetamide derivatives have been extensively investigated as potential antiepileptic drugs (AEDs).[2] Their mechanism often involves the modulation of voltage-gated ion channels or enhancement of GABAergic inhibition. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests in mice are standard preclinical models to evaluate efficacy against generalized tonic-clonic and absence seizures, respectively.[3][4]

Structure-Activity Relationship Insights:

  • Anilide Moiety: Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that the type of substituent at the 3-position of the anilide moiety is crucial for anticonvulsant activity. For instance, compounds with electron-withdrawing groups like Cl or CF3 showed notable protection in the MES test.[2]

  • N-Substitution: In a series of 4-aminophenylacetamides, the most potent compounds were those with an additional aromatic ring as part of the substituent on the amide nitrogen. Specifically, the derivative from 2,6-dimethylaniline was highly active against both MES and scPTZ-induced convulsions.[4]

  • Stereochemistry: For chiral analogs, such as (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the absolute configuration of the asymmetric carbon atom in the phenylacetamide moiety significantly influences potency. Often, one stereoisomer (e.g., the R-configuration) displays superior activity.[7]

Table 1: Comparative Anticonvulsant Activity of Phenylacetamide Analogs

Compound/AnalogAnimal ModelTestED₅₀ (mg/kg)Protective Index (PI)Reference
N-(2,6-dimethylphenyl)-4-aminophenylacetamide (Analog of Compound 16)MouseMES50.50-[4]
N-(2,6-dimethylphenyl)-4-aminophenylacetamide (Analog of Compound 16)MousescPTZ93.20-[4]
N-(2-hydroxyethyl)stearamideMouseMES20.5>48.8[8]
(R)-N,N-dimethyl-2-((R)-3-(dimethylamino)-2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (Analog)MouseMES49.6-[7]
(R)-N,N-dimethyl-2-((R)-3-(dimethylamino)-2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (Analog)MousescPTZ67.4-[7]
(R)-N,N-dimethyl-2-((R)-3-(dimethylamino)-2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (Analog)Mouse6 Hz (44mA)63.2-[7]
Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory properties of phenylacetamide derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.[6][9] Acetic acid-induced writhing and formalin tests are common models for evaluating analgesic efficacy.[10][11]

Mechanism of Action: COX Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by blocking the active site of COX-1 and/or COX-2. Phenylacetic acid derivatives, such as the well-known drug diclofenac, are a classic example. The structural features of these compounds, including the presence of two phenyl rings and specific substituents, determine their inhibitory potency and selectivity for COX isoforms.[6]

G cluster_pathway Prostaglandin Synthesis Pathway and Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX acts on PGG2 Prostaglandin G2 (PGG2) COX->PGG2 produces POX Peroxidase PGH2 Prostaglandin H2 (PGH2) POX->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Phenylacetamide Analogs (e.g., Diclofenac) Inhibitor->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by phenylacetamide analogs.

Structure-Activity Relationship Insights:

  • Lipophilicity and Halogenation: In a study of 2-anilinophenylacetic acids, analogs of diclofenac, lipophilicity and the angle between the phenyl rings were critical for activity. Halogen (e.g., bromine) or alkyl substituents in the ortho positions of the anilino ring were associated with optimal activity.[6]

  • Dual-Action Compounds: Some derivatives have been designed to possess dual actions. For example, flusalazine, an NSAID analog, demonstrates both anti-inflammatory and free radical scavenging properties, contributing to its analgesic effect and improved safety profile.[10]

  • Thiazole Moiety: The incorporation of a thiazole ring into the N-phenylacetamide structure has been shown to yield compounds with potent anti-inflammatory activity, evaluated through in vitro COX-1/COX-2 inhibition assays and in silico molecular docking studies.[9]

Table 2: Comparative Anti-inflammatory and Analgesic Activity

Compound/AnalogAssaySpeciesActivity Metric/ResultReference
Bromfenac (related benzophenone)Carrageenan Foot EdemaRatSignificant anti-inflammatory activity up to 24 hr at 0.316 mg/kg[12]
Flusalazine (related benzoic acid)Acetic Acid-Induced WrithingMouseSignificant dose-dependent reduction in nociception (e.g., 69.5% at 25 mg/kg)[10]
N-(2-hydroxy phenyl) acetamideAdjuvant-Induced ArthritisRatReduced paw edema and serum levels of IL-1β and TNF-α at 5-10 mg/kg[13]
LF22-0542 (complex acetamide)Acetic Acid-Induced WrithingMouseSignificant antinociceptive action[11]
Acetamide Thiazole DerivativesIn vitro COX-1/COX-2 Inhibition-Showed good inhibitory values (IC₅₀), indicating potential as anti-inflammatory agents[9]
Other Biological Activities

Beyond the primary activities, analogs of this compound have been explored for other therapeutic applications.

  • Anticancer Activity: Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines, such as PC3 (prostate) and MCF-7 (breast). Compounds bearing a nitro moiety generally showed higher cytotoxic effects than those with a methoxy group.[14]

  • Antimicrobial Activity: The incorporation of a thiazole ring, particularly with a 4-bromophenyl substituent, has led to derivatives with promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[15][16][17]

Experimental Protocols: Standard Biological Assays

The validation of biological activity relies on standardized and reproducible experimental protocols. Below are step-by-step methodologies for key assays mentioned in this guide.

Protocol 1: Maximal Electroshock (MES) Test for Anticonvulsant Activity
  • Rationale: The MES test is a predictive model for screening compounds effective against generalized tonic-clonic seizures. The electrical stimulus induces a characteristic seizure pattern, and the endpoint is the abolition of the tonic hindlimb extension phase.

  • Procedure:

    • Animal Preparation: Adult male mice (e.g., ICR strain, 20-30g) are used.

    • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.5% methylcellulose) is included.

    • Seizure Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

    • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Data Analysis: The percentage of animals protected from the tonic extension is calculated for each dose group. The ED₅₀ (the dose protecting 50% of animals) is then determined using probit analysis.

Protocol 2: Acetic Acid-Induced Writhing Test for Analgesic Activity
  • Rationale: This is a visceral pain model where the i.p. injection of an irritant (acetic acid) causes abdominal constrictions (writhes). Analgesic compounds reduce the number of these writhes.[10]

  • Procedure:

    • Animal Preparation: Adult male mice are used.

    • Compound Administration: Test compounds, a standard analgesic (e.g., aspirin), and a vehicle control are administered (typically i.p. or p.o.).

    • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

    • Observation: Immediately after injection, each mouse is placed in an individual observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted over a 20-minute period.

    • Data Analysis: The mean number of writhes for each treatment group is calculated. The percentage of analgesic activity is determined using the formula: [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

G cluster_workflow Workflow for Analgesic Writhing Test Start Start Admin Administer Compound/ Vehicle to Mice Start->Admin Wait Wait 30 min Admin->Wait Inject Inject Acetic Acid (i.p.) Wait->Inject Observe Observe & Count Writhes for 20 min Inject->Observe Analyze Calculate % Inhibition Observe->Analyze End End Analyze->End

Caption: Standard experimental workflow for the acetic acid-induced writhing assay.

Conclusion

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications to the phenyl ring, N-amide substituent, and acetamide backbone can yield potent and selective compounds with diverse biological activities. While significant research has focused on the anticonvulsant, analgesic, and anti-inflammatory potential of this class, direct comparative data for the parent compound, this compound, is often lacking in published studies, representing an opportunity for future investigation. The insights and protocols detailed in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate new analogs, ultimately contributing to the discovery of next-generation therapeutics.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC. [Link]
  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central. [Link]
  • Anticonvulsant activity of some 4-aminophenylacetamides. PubMed. [Link]
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
  • This compound. PubChem. [Link]
  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed. [Link]
  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • 2-(4-Fluorophenyl)
  • Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives.
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PubMed Central. [Link]
  • Structural Properties and Anti-Inflammatory Activity of Acetamide Thiazole Derivatives: Density Functional Theory and Schrödinger Suites.
  • Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. MDPI. [Link]
  • Bromfenac, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents. PubMed. [Link]
  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Antinociceptive pharmacology of N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, fumarate (LF22-0542), a novel nonpeptidic bradykinin B1 receptor antagonist. PubMed. [Link]
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
  • Current and Future Therapeutic Options in Pain Management: Multi-mechanistic Opioids Involving Both MOR and NOP Receptor Activ

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-(4-bromophenyl)-N-methylacetamide According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is paved with rigorous testing and quality control. At the heart of this process lies the analytical method—the very tool used to generate the data that supports a drug's safety, efficacy, and quality. For a compound like 2-(4-bromophenyl)-N-methylacetamide, which may serve as a critical intermediate or an active pharmaceutical ingredient (API), ensuring the reliability of its quantitative analysis is not merely a procedural step; it is a foundational requirement for regulatory approval and patient safety.

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the globally recognized standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The objective of validating an analytical procedure is to demonstrate through documented evidence that it is suitable for its intended purpose.[1][2] We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter, offering detailed experimental protocols, and presenting illustrative data to guide researchers, scientists, and drug development professionals in this critical endeavor.

The Analytical Procedure: A Hypothetical HPLC-UV Method

To provide a practical context for our validation study, we will consider a hypothetical reverse-phase HPLC method designed for the assay (quantification) of this compound. The selection of a robust and reliable analytical method is the prerequisite for a successful validation campaign.

Table 1: Hypothetical HPLC Method Parameters

ParameterConditionRationale
Instrument HPLC with UV/Vis DetectorStandard, reliable instrumentation for quantitative analysis of chromophoric compounds.
Column C18, 4.6 x 150 mm, 5 µmC18 is a versatile stationary phase providing good retention for moderately nonpolar compounds like the target analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common reversed-phase eluent system, offering good peak shape and resolution. The ratio is optimized for an appropriate retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 245 nmSelected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential early-eluting impurities.

The Validation Workflow: An Interconnected Process

Analytical method validation is not a series of disconnected experiments but a holistic evaluation of the method's performance characteristics. The following diagram illustrates the logical flow and relationship between the key validation parameters as dictated by ICH guidelines.

ValidationWorkflow cluster_core Core Validation Parameters start Method Development & Optimization specificity Specificity start->specificity linearity Linearity start->linearity lod_loq LOD & LOQ start->lod_loq robustness Robustness specificity->robustness range_node Range linearity->range_node Defines accuracy Accuracy range_node->accuracy Tested Over precision Precision range_node->precision Tested Over end_node Validated Method (Fit for Purpose) accuracy->robustness precision->robustness lod_loq->robustness robustness->end_node

Caption: Logical workflow for analytical method validation per ICH Q2(R1).

Specificity: Ensuring Unambiguous Measurement

Definition: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components (e.g., excipients in a drug product).[4][5] For an assay, this means demonstrating that the method's result is not affected by the presence of these other materials.[2]

Why It's Critical: A lack of specificity can lead to an overestimation of the API content, creating a false sense of security about the product's potency and purity. This is particularly crucial for stability-indicating methods, which must be able to separate and quantify the API from its degradation products.[6]

Experimental Protocol: Forced Degradation Study

The most effective way to demonstrate specificity is through a forced degradation (stress testing) study. This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.

ForcedDegradation api API Solution (this compound) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) api->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) api->base oxidation Oxidation (e.g., 3% H₂O₂, RT) api->oxidation thermal Thermal Stress (e.g., 80°C, solid state) api->thermal photo Photolytic Stress (ICH Q1B light exposure) api->photo analysis Analyze Stressed Samples by HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Workflow for a forced degradation study to establish specificity.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent. Also prepare a placebo mixture (containing all formulation excipients without the API) and spike it with the API.

  • Apply Stress: Subject the API solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1M HCl and heat.

    • Base Hydrolysis: Add 0.1M NaOH and heat.

    • Oxidation: Add 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).

    • Photodegradation: Expose the API solution to light as specified in ICH Q1B guidelines.

  • Neutralize (if necessary): After the stress period, neutralize the acidic and basic solutions.

  • Analyze: Analyze an unstressed API solution, the placebo solution, the spiked placebo, and all stressed samples using the HPLC method, preferably with a Photodiode Array (PDA) detector.

  • Evaluate:

    • Confirm that no peaks from the placebo co-elute with the main analyte peak.

    • In the stressed samples, assess the resolution between the parent API peak and any degradation product peaks.

    • Perform peak purity analysis on the parent peak in the stressed samples to confirm it is spectrally homogeneous.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2) between the analyte peak and all potential interfering peaks (impurities, degradants, excipients).

  • The peak purity index for the analyte peak in stressed samples should be greater than 0.999, indicating no co-eluting impurities.

Linearity & Range

Definition:

  • Linearity: The ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2][7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[7][8][9]

Why They're Critical: Linearity confirms that the method's response is predictable and reliable across different concentrations. The range defines the boundaries within which the method can be confidently used for quantification. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[6]

Experimental Protocol

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound reference standard at a known concentration.

  • Prepare Calibration Standards: From the stock solution, prepare a minimum of five calibration standards by serial dilution. For an assay, these should span 80% to 120% of the nominal sample concentration (e.g., 80%, 90%, 100%, 110%, 120%).[2][8]

  • Analyze: Inject each calibration standard in triplicate.

  • Construct Calibration Curve: Plot the average peak area response against the corresponding concentration.

  • Perform Linear Regression: Perform a least-squares regression analysis on the data to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.999 (or R² ≥ 0.998).

  • The y-intercept should be statistically insignificant compared to the response at 100% concentration.

  • A visual inspection of the plot should confirm a linear relationship.

Table 2: Hypothetical Linearity Data

Concentration Level (%)Concentration (µg/mL)Avg. Peak Area
80%80.0798500
90%90.0901200
100%100.01002500
110%110.01099800
120%120.01203000
Regression Results Value
Correlation Coefficient (r) 0.9999
Coefficient of Determination (R²) 0.9998
Slope 10015
Y-Intercept 150

Accuracy: Closeness to the Truth

Definition: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often reported as percent recovery.

Why It's Critical: Accuracy provides a direct measure of the systematic error (bias) of the method. An inaccurate method will consistently provide results that are either higher or lower than the true value, which can have significant consequences for dose determination and product release.[9][11]

Experimental Protocol

Step-by-Step Methodology:

  • Prepare Placebo: Prepare a representative placebo mixture of the drug product.

  • Spike Placebo: Accurately spike the placebo with known amounts of this compound API to achieve concentrations at a minimum of three levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[11]

  • Prepare Samples: Prepare three replicate samples at each concentration level. A total of nine determinations are recommended.[10]

  • Analyze: Analyze the spiked samples using the analytical method.

  • Calculate Recovery: Determine the concentration found using the linearity curve and calculate the percent recovery for each sample using the formula: % Recovery = (Concentration Found / Theoretical Concentration) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

  • The Relative Standard Deviation (RSD) for the replicate preparations should not be more than 2.0%.[12]

Table 3: Hypothetical Accuracy Data

Concentration LevelTheoretical (µg/mL)Replicate 1 Found (µg/mL)Replicate 2 Found (µg/mL)Replicate 3 Found (µg/mL)Mean Recovery (%)RSD (%)
80%80.079.580.279.899.90.44
100%100.0100.599.8101.0100.40.60
120%120.0119.4121.1120.5100.30.71

Precision: Agreement Between Measurements

Definition: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5][10]

Why It's Critical: Precision measures the random error of a method. A precise method will yield similar results when performed repeatedly, demonstrating its reliability and reproducibility. ICH guidelines require evaluation at two levels: Repeatability and Intermediate Precision.[11]

Experimental Protocol: Repeatability (Intra-Assay Precision)

This assesses precision over a short time interval under the same conditions.

Step-by-Step Methodology:

  • Prepare a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations: 80%, 100%, 120%) or six determinations at 100% of the test concentration.

  • Analyze the samples on the same day, with the same analyst, using the same instrument.

  • Calculate the mean, standard deviation, and RSD for the results.

Experimental Protocol: Intermediate Precision

This expresses within-laboratory variations (e.g., different days, analysts, or equipment).

Step-by-Step Methodology:

  • Repeat the repeatability experiment with a different analyst, on a different day, and/or using a different instrument.

  • Compare the results from both sets of experiments. Statistical analysis (e.g., an F-test) can be used to compare the variances.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%. The results should show no statistically significant difference between the varied conditions.

Table 4: Hypothetical Precision Data (at 100% Concentration)

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 (µg/mL) 100.299.5
Replicate 2 (µg/mL) 99.7100.8
Replicate 3 (µg/mL) 101.0100.1
Replicate 4 (µg/mL) 99.599.9
Replicate 5 (µg/mL) 100.5101.2
Replicate 6 (µg/mL) 100.8100.3
Mean 100.3100.3
Std. Deviation 0.580.63
RSD (%) 0.58 0.63

Detection & Quantitation Limits (LOD & LOQ)

Definition:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2][13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

Why They're Critical: While less critical for an assay method, LOD and LOQ are essential for impurity quantification methods. They define the sensitivity of the method. For an assay, they can provide information about the method's performance at the lower end of its range.

Experimental Protocol (Based on Signal-to-Noise)

This approach is only applicable to methods that exhibit baseline noise.[2]

Step-by-Step Methodology:

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Inject solutions of decreasing concentration until the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • The concentration that yields the respective S/N ratio is established as the LOD or LOQ.

Acceptance Criteria:

  • LOD: S/N ratio is approximately 3:1.[2]

  • LOQ: S/N ratio is approximately 10:1. Precision and accuracy at the LOQ concentration should also be demonstrated to be acceptable.[9]

Robustness: Reliability in Practice

Definition: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10][14]

Why It's Critical: Robustness testing demonstrates that the method is reliable for routine use and transferable between laboratories, which will inevitably have minor variations in operating conditions.[15][16] It is typically investigated during method development, but formal evaluation is part of validation.[14]

Experimental Protocol

Step-by-Step Methodology:

  • Identify Parameters: Identify critical method parameters that could vary in routine use.[17]

  • Introduce Variations: Prepare a standard solution and analyze it under normal conditions and then under deliberately varied conditions.

    • Mobile Phase Composition: ± 2% absolute (e.g., 58:42 and 62:38 ACN:Water).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).

    • Detection Wavelength: ± 2 nm (e.g., 243 nm and 247 nm).

  • Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution) and the quantitative result.

Acceptance Criteria:

  • System suitability parameters must remain within their defined limits for all tested variations.

  • The quantitative results obtained under the varied conditions should not differ significantly from those obtained under the normal conditions.

Table 5: Hypothetical Robustness Data

Parameter VariedVariationRetention Time (min)Tailing FactorAssay Result (% Label Claim)
Control Nominal 4.52 1.1 100.1
Flow Rate0.9 mL/min5.011.1100.3
1.1 mL/min4.101.199.8
Temperature25 °C4.751.299.9
35 °C4.311.1100.2
ACN %58%4.981.2100.5
62%4.151.199.7

Conclusion

The validation of an analytical method is a comprehensive process that provides documented assurance that the procedure is fit for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, as outlined in the ICH Q2(R1) guidelines, laboratories can build a foundation of trust in their data. This guide provides a detailed framework and the scientific rationale for validating an HPLC method for this compound. Adherence to these principles is not just a regulatory requirement; it is a commitment to scientific integrity and the quality of pharmaceutical products.

References

  • The 6 Key Aspects of Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • How To Perform Linearity and Range In Method Valid
  • How to Perform Linearity and Range in Analytical Method Valid
  • Robustness/ruggedness tests in method validation.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Analytical Method Validation: Back to Basics, Part II.
  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Wh
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • How To Perform Robustness In Analytical Method Valid
  • Specificity analytical method valid
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • ICH Guidelines for Analytical Method Valid
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
  • Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere. [Link]
  • The Limit of Detection.
  • Validation of Analytical Procedures Q2(R2).
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

Sources

A Senior Application Scientist’s Guide to Evaluating Purification Methods for 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The compound 2-(4-bromophenyl)-N-methylacetamide, a substituted acetamide, represents a class of molecules frequently encountered as intermediates or scaffolds in medicinal chemistry.[1] Its purification is a critical step to ensure that subsequent synthetic transformations or biological assays are not confounded by process-related impurities.

This guide provides an in-depth, comparative analysis of three primary purification techniques—Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC)—applied to this compound. We will move beyond procedural descriptions to explore the causal mechanisms, providing field-proven insights to guide researchers in selecting the optimal method for their specific objectives, whether scaling up for library synthesis or preparing an analytical standard.

Recrystallization: The Classic Approach for Bulk Purification

Recrystallization is a powerful and economical technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[2] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility and impurities have either very high or very low solubility. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules.[3]

Expertise & Experience: Causality in Solvent Selection

The success of recrystallization is almost entirely dependent on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for this compound—that is, high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3] For acetamide derivatives, polar protic solvents like ethanol or solvent mixtures such as ethyl acetate/hexanes are excellent starting points.[3][4] Ethanol is often effective due to the hydrogen bonding capabilities of the amide group, while the ethyl acetate/hexanes system allows for fine-tuning the polarity to precipitate the target compound while keeping more non-polar impurities dissolved.

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.[3]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) with stirring until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a rapid gravity filtration of the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form in a more ordered manner, excluding impurities.[3] Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.

Workflow Visualization: Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product in Flask B Add Minimal Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C Insoluble Impurities Present D Slow Cooling to RT B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Fig 1. Workflow for Purification by Recrystallization.
Performance Data: Recrystallization
MetricExpected OutcomeRationale
Purity >98%Excellent for removing impurities with different solubility profiles.
Yield 70–90%Some product loss is inevitable as it remains dissolved in the mother liquor.
Throughput High (grams to kilograms)The process is highly scalable with appropriate glassware.
Cost LowRequires only basic lab equipment and bulk solvents.
Time 2-4 hoursPrimarily dependent on cooling and drying times.

Flash Column Chromatography: The Workhorse for Versatile Purification

When recrystallization fails to remove closely related impurities, flash column chromatography becomes the method of choice. This technique falls under the category of adsorption chromatography, where separation is achieved based on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase.[5] Polar compounds, like our target amide, interact more strongly with the polar silica gel and thus elute more slowly than non-polar impurities.

Expertise & Experience: The Art of the Mobile Phase

The key to a successful separation is selecting a mobile phase that provides an optimal retention factor (Rf) for the target compound on a Thin Layer Chromatography (TLC) plate. An Rf value between 0.25 and 0.40 is ideal; it ensures the compound moves down the column efficiently without eluting too quickly with unresolved impurities. For this compound, a gradient of ethyl acetate in hexanes is a standard starting point. The polarity is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar baseline impurities.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system (e.g., 30% ethyl acetate in hexanes) that gives a target Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel (Merck Silica Gel 60 is a common choice) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes).[6] Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, applying pressure with air or nitrogen. Gradually increase the polarity of the mobile phase (e.g., stepping from 10% to 20% to 40% ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

Workflow Visualization: Flash Column Chromatography

G cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation A Select Solvent System via TLC B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect & Monitor Fractions D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Fig 2. Workflow for Purification by Flash Chromatography.
Performance Data: Flash Column Chromatography
MetricExpected OutcomeRationale
Purity >99%High resolving power for a wide range of impurities.
Yield 60–85%Yield can be lower due to irreversible adsorption or streaking on the column.
Throughput Medium (milligrams to grams)Scalable, but large-scale separations are solvent and labor-intensive.
Cost MediumIncurs costs for silica gel and large volumes of solvents.
Time 3-6 hoursIncludes setup, running the column, and solvent evaporation.

Preparative HPLC: The Ultimate Standard for Purity

For applications demanding the highest possible purity, such as for analytical standards or final drug compounds, preparative HPLC is the definitive method.[7] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of material.[8] Typically, a reverse-phase C18 column is used, where separation is based on hydrophobicity. Non-polar molecules are retained longer, which is the opposite of normal-phase silica gel chromatography.

Expertise & Experience: From Analytical Insight to Preparative Success

A robust preparative method is always born from a well-optimized analytical method. The goal is to maximize the resolution between the target peak and its nearest impurities. A focused gradient around the elution time of the target compound is often employed. This involves a shallow gradient increase in the organic modifier (e.g., acetonitrile) in the aqueous mobile phase, which selectively enhances the separation of closely eluting species. Scaling up requires careful calculation to adjust flow rates and injection volumes while preserving the resolution achieved at the analytical scale.

Experimental Protocol: Preparative HPLC
  • Analytical Method Development: On an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), develop a gradient method using a mobile phase of acetonitrile and water (often with 0.1% formic acid for better peak shape) that provides good resolution for the target peak.[9][10]

  • Method Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 x 150 mm, 5 µm). Adjust the flow rate and gradient time proportionally to the column volume. The injection volume is increased to maximize throughput without overloading the column.

  • Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent (e.g., DMSO or mobile phase A/B mixture) and filter through a 0.45 µm syringe filter to remove particulates.[11]

  • Purification Run: Inject the sample onto the preparative HPLC system. Monitor the elution profile with a UV detector.

  • Fraction Collection: Use an automated fraction collector to collect the eluent corresponding to the target peak, triggered by UV signal threshold and slope.[8]

  • Isolation: Combine the pure fractions. The solvent is typically removed by lyophilization (freeze-drying) if the mobile phase is volatile (like acetonitrile/water with formic acid or ammonium bicarbonate), which yields a fine, dry powder.

Workflow Visualization: Preparative HPLC

G cluster_dev Method Development cluster_run Purification Run cluster_iso Isolation A Develop Analytical HPLC Method B Scale-Up to Preparative Column A->B C Prepare & Filter Sample B->C D Inject Sample onto Prep HPLC C->D E Automated Fraction Collection D->E F Combine Pure Fractions E->F G Lyophilization / Evaporation F->G H Ultra-Pure Product (>99.5%) G->H

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic data for 2-(4-bromophenyl)-N-methylacetamide and its structurally related compounds. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for molecular characterization. This document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering insights into the influence of various structural modifications on the spectral outputs.

Introduction: The Importance of Spectroscopic Characterization

In the realm of medicinal chemistry and materials science, the precise characterization of novel synthesized compounds is paramount. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate molecular structures, confirm purity, and understand the electronic environment of atoms within a molecule. This compound is a compound of interest due to its potential applications stemming from the presence of the bromophenyl and N-methylacetamide moieties. A thorough understanding of its spectroscopic signature, in comparison to simpler analogs, allows for a deeper comprehension of structure-property relationships.

This guide will systematically compare the spectroscopic data of this compound with three key related compounds:

  • N-methylacetamide: The core amide structure.

  • 2-Phenylacetamide: Introduces the phenyl group.

  • N-Acetyl-4-bromoaniline: A structural isomer that provides insight into the effects of the bromine atom's position relative to the amide group.

By examining the incremental changes in the spectra, we can confidently assign signals and understand the electronic and steric effects of each functional group.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is fundamental to accurate analysis. The following section outlines the standard protocols for obtaining the data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin align either with or against the field. The application of radiofrequency pulses perturbs this alignment, and the subsequent relaxation of the nuclei back to their equilibrium state emits a signal that is detected. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift (δ) that provides information about its location within the molecule.

Workflow for NMR Data Acquisition:

Caption: General workflow for acquiring NMR spectra.

  • ¹H NMR Spectroscopy: Provides information about the number, type, and connectivity of protons in a molecule.

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds to stretch, bend, or rock. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and serves as a molecular fingerprint.

Workflow for FT-IR Data Acquisition:

Caption: General workflow for acquiring FT-IR spectra.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. A sample is first ionized, and the resulting ions are accelerated and separated based on their m/z. The resulting mass spectrum is a plot of ion intensity versus m/z, which provides information about the molecular weight and fragmentation pattern of the compound.

Workflow for Mass Spectrometry Data Acquisition:

Caption: General workflow for acquiring mass spectra.

Spectroscopic Data Comparison

This section presents a comparative analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound and its analogs.

¹H NMR Spectral Data

The ¹H NMR spectra provide valuable insights into the proton environments within each molecule. The chemical shifts are influenced by the electron-withdrawing or -donating nature of adjacent functional groups.

CompoundAr-H (ppm)-CH₂- (ppm)-NH- (ppm)-N-CH₃ (ppm)-CO-CH₃ (ppm)
This compound ~7.4 (d, 2H), ~7.1 (d, 2H) (Predicted)~3.6 (s, 2H) (Predicted)~5.8 (br s, 1H) (Predicted)~2.8 (d, 3H) (Predicted)-
N-methylacetamide[1]--~6.4 (br s, 1H)2.79 (d, 3H)1.98 (s, 3H)
2-Phenylacetamide[2]~7.3 (m, 5H)3.6 (s, 2H)~5.5 (br s, 2H)--
N-Acetyl-4-bromoaniline7.42 (m, 4H)-7.35 (br s, 1H)-2.18 (s, 3H)

Analysis of ¹H NMR Data:

  • Aromatic Protons (Ar-H): In 2-phenylacetamide, the aromatic protons appear as a multiplet around 7.3 ppm. For this compound and N-acetyl-4-bromoaniline, the para-substitution by bromine results in a characteristic AA'BB' splitting pattern, with two doublets. The electron-withdrawing nature of the bromine atom is expected to shift the aromatic protons downfield compared to unsubstituted benzene.

  • Methylene Protons (-CH₂-): The methylene protons in 2-phenylacetamide and predicted for this compound are adjacent to both the aromatic ring and the carbonyl group, resulting in a singlet around 3.6 ppm.

  • Amide Proton (-NH-): The chemical shift of the amide proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

  • N-Methyl Protons (-N-CH₃): The N-methyl group in N-methylacetamide and predicted for this compound appears as a doublet around 2.8 ppm due to coupling with the adjacent amide proton.

  • Acetyl Protons (-CO-CH₃): The acetyl methyl protons in N-methylacetamide and N-acetyl-4-bromoaniline appear as a sharp singlet around 2.0-2.2 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectra reveal the carbon skeleton of the molecules. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

CompoundC=O (ppm)Ar-C (ppm)-CH₂- (ppm)-N-CH₃ (ppm)-CO-CH₃ (ppm)
This compound ~170 (Predicted)~135 (C-Br), ~132, ~130, ~121 (Predicted)~43 (Predicted)~26 (Predicted)-
N-methylacetamide[1]171.8--26.222.7
2-Phenylacetamide~173~135 (ipso-C), ~129, ~128, ~127~43--
N-Acetyl-4-bromoaniline168.4136.9 (C-N), 132.0, 121.4, 116.9 (C-Br)--24.6

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and appears in the range of 168-173 ppm.

  • Aromatic Carbons (Ar-C): The aromatic carbons show distinct chemical shifts. The carbon attached to the bromine atom (ipso-carbon) in the brominated compounds is expected to be shifted due to the heavy atom effect. The other aromatic carbons will be influenced by the electron-withdrawing nature of the bromine and the substituent effect of the acetamide group.

  • Methylene Carbon (-CH₂-): The methylene carbon, situated between the aromatic ring and the carbonyl group, resonates around 43 ppm.

  • N-Methyl Carbon (-N-CH₃): The carbon of the N-methyl group appears at approximately 26 ppm.

  • Acetyl Carbon (-CO-CH₃): The methyl carbon of the acetyl group is found at a higher field, around 23-25 ppm.

FT-IR Spectral Data

The FT-IR spectra provide a fingerprint of the functional groups present in the molecules. The characteristic absorption bands are key to identifying the amide linkage and the aromatic ring.

CompoundC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound ~1650 (Predicted)~3300 (Predicted)~1250 (Predicted)~3050 (Predicted)~1600, 1490 (Predicted)~600-500 (Predicted)
N-methylacetamide[3]~1655~3300~1299---
2-Phenylacetamide~1660~3350, 3180~1410~3030~1600, 1495-
N-Acetyl-4-bromoaniline~1670~3290~1320~3050~1590, 1485~510

Analysis of FT-IR Data:

  • C=O Stretch (Amide I band): This is a very strong and characteristic absorption for amides, appearing in the region of 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

  • N-H Stretch: Primary amides (2-phenylacetamide) show two bands in the 3350-3180 cm⁻¹ region, while secondary amides (N-methylacetamide, N-acetyl-4-bromoaniline, and the target compound) show a single band around 3300 cm⁻¹.

  • C-N Stretch: This vibration, often coupled with other vibrations, appears in the fingerprint region, typically around 1250-1410 cm⁻¹.

  • Aromatic Vibrations: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C in-ring stretching vibrations give rise to absorptions around 1600 and 1490 cm⁻¹.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the structure.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 227/229 (Predicted)Predicted fragments: [M-CH₃NCO]⁺, [Br-C₆H₄-CH₂]⁺ (bromotropylium ion), [C₇H₇]⁺
N-methylacetamide[1]7358 ([M-CH₃]⁺), 44 ([CH₃CO]⁺), 30 ([CH₃NH]⁺)
2-Phenylacetamide13591 ([C₇H₇]⁺, tropylium ion), 44 ([CH₂CONH₂]⁺)
N-Acetyl-4-bromoaniline213/215171/173 ([M-CH₂CO]⁺), 156/158 ([Br-C₆H₄]⁺), 92 ([C₆H₄NH₂]⁺)

Analysis of Mass Spectrometry Data:

  • Molecular Ion Peak: The presence of a bromine atom in this compound and N-acetyl-4-bromoaniline will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Patterns:

    • N-methylacetamide: Shows fragmentation typical of simple amides, with loss of methyl and acetyl groups.

    • 2-Phenylacetamide: The most prominent fragment is often the tropylium ion at m/z 91, formed by rearrangement and loss of the acetamide group.

    • N-Acetyl-4-bromoaniline: Fragmentation involves the loss of the acetyl group (a ketene molecule) to give the corresponding aniline fragment.

    • This compound (Predicted): Fragmentation is expected to be a combination of the patterns observed for its substructures. The formation of a bromotropylium ion is highly probable. Alpha-cleavage next to the carbonyl group and McLafferty rearrangement (if applicable) are also possible fragmentation pathways.

Conclusion

This guide has provided a comprehensive comparison of the spectroscopic data for this compound and its related compounds. By systematically analyzing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we can discern the influence of each structural component on the overall spectral signature. While experimental data for the primary compound of interest, this compound, was not publicly available at the time of this writing, the predicted data based on established spectroscopic principles and comparison with its analogs provide a robust framework for its characterization. This comparative approach is a powerful tool for chemists to confidently identify and characterize novel compounds.

References

  • PubChem. N-Methylacetamide.
  • Sundius, T. Vibrational Spectroscopic Studies and Ab initio Calculations of N-methylacetamide. E-Journal of Chemistry. [Link]
  • SpectraBase. 4-Bromoacetanilide. [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 2-(4-bromophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent rising resistance mechanisms is paramount. Phenylacetamide derivatives, a versatile class of compounds, have emerged as a promising area of investigation due to their significant biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of derivatives based on the 2-(4-bromophenyl)acetamide core structure. By synthesizing findings from multiple studies, we will explore the structure-activity relationships (SAR) that govern their efficacy against a range of bacterial and fungal pathogens, supported by experimental data and detailed protocols.

Introduction: The Phenylacetamide Scaffold in Antimicrobial Drug Discovery

The N-phenylacetamide moiety is a key structural component in various pharmacologically active agents.[1] Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it an excellent scaffold for designing enzyme inhibitors and other bioactive molecules. The introduction of a bromine atom at the para-position of the phenyl ring often enhances the lipophilicity and electronic properties of the molecule, potentially leading to improved membrane permeability and target engagement.[2] This guide focuses on derivatives of the 2-(4-bromophenyl)acetamide nucleus, examining how modifications at the acetamide nitrogen and the phenyl ring influence their antimicrobial profile.

Comparative Antimicrobial Spectrum: A Synthesis of a Class of Compounds

While a direct head-to-head comparison of a homologous series of 2-(4-bromophenyl)-N-methylacetamide derivatives is not extensively documented in a single study, a comparative analysis can be constructed by examining various related structures reported in the literature. This approach allows us to infer the impact of different substituents on the antimicrobial activity.

Antibacterial Activity

The antibacterial potential of 2-(4-bromophenyl)acetamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The core structure's efficacy is significantly modulated by the nature of the substituent attached to the acetamide nitrogen.

A notable example is the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to the core topic. In one study, this derivative demonstrated excellent activity against extensively drug-resistant (XDR) pathogens.[3] Conversely, other modifications, such as the introduction of a thiazole ring, have yielded derivatives with more moderate activity.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-(4-bromophenyl)acetamide Derivatives Against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-(4-bromophenyl)furan-2-carboxamideAcinetobacter baumannii (XDR)Not specified, but showed a high zone of inhibition (18 mm at 50 mg)[3]
N-(4-bromophenyl)furan-2-carboxamideKlebsiella pneumoniae (XDR)Not specified, but showed significant activity[3]
N-(4-bromophenyl)furan-2-carboxamideEnterobacter cloacae (XDR)Not specified, but showed significant activity[3]
N-(4-bromophenyl)furan-2-carboxamideMRSANot specified, but showed significant activity[3]
Phenylacetamide Derivatives (general)Escherichia coli0.64 - 5.65[5]
Phenylacetamide Derivatives (general)MRSA0.64 - 5.65[5]
2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamideStaphylococcus aureus>100[4]
2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamideBacillus subtilis>100[4]
2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamideEscherichia coli>100[4]
2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamidePseudomonas aeruginosa>100[4]
2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamideProteus mirabilis>100[4]

Note: MIC values are presented as ranges where specific data for a single compound was not available. The data is compiled from multiple sources studying related but distinct derivative series.

The data suggests that the nature of the heterocyclic ring system attached to the N-(4-bromophenyl) core plays a crucial role in determining the antibacterial potency and spectrum. The furan-containing derivative showed promising activity against challenging drug-resistant strains, whereas the thiazole-containing counterparts were less effective.[3][4] This highlights the importance of the overall molecular architecture in target interaction. Some phenylacetamide derivatives have been investigated as inhibitors of bacterial enzymes like ParE, demonstrating a potential mechanism of action.[5]

Antifungal Activity

The antifungal properties of this class of compounds have also been explored. Notably, 2-bromo-N-phenylacetamide demonstrated excellent activity against Candida glabrata, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a Minimum Fungicidal Concentration (MFC) ranging from 32-64 µg/mL, indicating a predominantly fungicidal effect.[6] Other studies on related acetamide derivatives have shown activity against various fungal species, including Candida albicans.[7]

Table 2: Antifungal Activity of Selected Acetamide Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
2-bromo-N-phenylacetamideCandida glabrata1632-64[6]
2-chloro-N-phenylacetamideCandida albicans128-256512-1,024
2-chloro-N-phenylacetamideCandida parapsilosis128-256512-1,024
N'-(3-bromophenyl)-...acetohydrazidesVarious Fungi8-16Not specified[8][9]

The data indicates that bromo- and chloro-N-phenylacetamides possess significant antifungal properties. The position of the bromine atom (meta in the acetohydrazide series) and the nature of the N-substituent appear to be key determinants of antifungal potency.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several SAR insights can be drawn for the 2-(4-bromophenyl)acetamide scaffold:

  • Halogenation : The presence of a bromine atom on the phenyl ring is a common feature in many active derivatives, suggesting its importance for activity.[3][4][6]

  • N-Substituents : The nature of the substituent on the acetamide nitrogen is a critical determinant of the antimicrobial spectrum and potency. Aromatic and heterocyclic moieties can confer significant activity.[3][10] For instance, a furan ring appears more favorable for antibacterial activity against resistant strains than a thiazole ring in the N-phenylacetamide context.[3][4]

  • Electron-withdrawing vs. Electron-donating groups : Studies on related N-phenylacetamide derivatives have shown that both electron-withdrawing (e.g., chloro, nitro) and electron-donating groups (e.g., methyl) on the N-phenyl ring can enhance antimicrobial activity compared to an unsubstituted ring.[7][11]

Below is a diagram illustrating the key structural components influencing the antimicrobial activity of the 2-(4-bromophenyl)acetamide scaffold.

SAR_diagram Core 2-(4-bromophenyl)acetamide Core R1 R1: N-Substituent (e.g., Methyl, Aryl, Heterocycle) Core->R1 Modulates Spectrum & Potency X X: Halogen (p-Bromo) Core->X Enhances Lipophilicity & Electronic Properties Activity Antimicrobial Spectrum & Potency R1->Activity X->Activity

Caption: Key structural determinants of antimicrobial activity.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed in the evaluation of novel chemical entities, based on established guidelines.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: A fresh culture of the test microorganism is grown on a suitable agar medium. Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Determination

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth.

  • Plating: The aliquot is plated onto a fresh, antibiotic-free agar medium.

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Reading the Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[5]

The workflow for determining MIC and MBC/MFC is illustrated in the diagram below.

Antimicrobial_Testing_Workflow cluster_MIC MIC Determination cluster_MBC MBC/MFC Determination prep_inoculum Prepare Bacterial/ Fungal Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate_mic Incubate (e.g., 24h at 37°C) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Proceed with clear wells plate Plate onto Antibiotic-Free Agar subculture->plate incubate_mbc Incubate Plates plate->incubate_mbc read_mbc Determine MBC/MFC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

Conclusion and Future Directions

The 2-(4-bromophenyl)acetamide scaffold represents a versatile platform for the development of novel antimicrobial agents. The available evidence, synthesized from studies on various derivatives, indicates that modifications to the N-substituent are a critical strategy for modulating the antimicrobial spectrum and potency. Derivatives incorporating furan moieties have shown particular promise against drug-resistant bacteria, while simpler bromo- and chloro-N-phenylacetamides exhibit potent antifungal activity.

Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a focused library of this compound derivatives with diverse substituents. Such studies, coupled with mechanistic investigations to identify the molecular targets, will be crucial in optimizing this scaffold for potential therapeutic applications in an era of increasing antimicrobial resistance.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health.
  • Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. (2025). ResearchGate.
  • The minimum inhibitory concentrations (MIC) of 1, 2, 3, 4, and 5... (n.d.). ResearchGate.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). National Institutes of Health.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate.
  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. (n.d.). National Institutes of Health.
  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl). (n.d.). Asian Journal of Pharmaceutical Research and Development.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals.
  • Synthesis and structure–antibacterial activity relationship studies of 4-substituted phenyl-4,5-dihydrobenzo[f][3][13]oxazepin-3(2H)-thiones. (2025). ResearchGate.
  • Minimum inhibitory concentration (MIC) values against E. coli of the... (n.d.). ResearchGate.
  • In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates. (2025). ResearchGate.
  • Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on... (n.d.). ResearchGate.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (n.d.). Indian Academy of Sciences.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (n.d.). SciELO.
  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (2025). ResearchGate.
  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. (2021). Royal Society of Chemistry.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). National Institutes of Health.
  • Structure-antibacterial activity relationship of synthesized compounds. (n.d.). ResearchGate.
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). (2023). Semantic Scholar.
  • CAS 50438-47-6: N-(4-bromophenyl)-N-methylacetamide. (n.d.). CymitQuimica.
  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. (2024). Frontiers.

Sources

head-to-head comparison of synthesis yields for different phenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Synthesis Yields of Phenylacetamide Derivatives: A Head-to-Head Comparison

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. Phenylacetamides, in particular, are a privileged scaffold found in a vast array of pharmaceuticals, including penicillin G, sedatives, and potential antidepressant agents.[1][2] The selection of a synthetic strategy can dramatically impact yield, purity, cost, and environmental footprint. This guide provides a direct, evidence-based comparison of major synthetic methodologies for phenylacetamide derivatives, moving from classical approaches to modern, atom-economic catalytic systems and multicomponent reactions.

The Classical Approaches: High Yields at a Cost

Traditional methods for forming the phenylacetamide linkage are well-established and often provide high yields. However, they typically rely on the pre-activation of the carboxylic acid, a process that generates stoichiometric waste and often involves harsh reagents.

1.1. Hydrolysis of Phenylacetonitrile: One of the most common industrial routes to the parent 2-phenylacetamide involves the acid-catalyzed hydrolysis of phenylacetonitrile.[1][3] This method is effective but requires careful control to prevent over-hydrolysis to phenylacetic acid.

  • Causality: Concentrated acids like HCl protonate the nitrile nitrogen, making the carbon atom highly susceptible to nucleophilic attack by water. The reaction proceeds via a primary amide intermediate. Stopping the reaction at the amide stage without significant formation of the corresponding carboxylic acid is the primary challenge. A typical procedure involves reacting phenylacetonitrile with concentrated HCl at a controlled temperature (e.g., 50°C), followed by precipitation of the amide product by adding water.[4][5] Yields for this method are consistently reported in the 78-86% range.[5]

1.2. Acyl Chloride Amination: This route involves converting phenylacetic acid into a more reactive derivative, such as phenylacetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] The resulting acyl chloride is then reacted with ammonia or a primary/secondary amine to form the amide.

  • Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, enabling a rapid and often high-yielding reaction with the amine nucleophile. While effective, this two-step process suffers from poor atom economy, generating corrosive byproducts (e.g., SO₂ and HCl) and requiring stringent anhydrous conditions.

Modern Direct Catalytic Amidation: An Atom-Economic Revolution

To overcome the drawbacks of classical methods, significant research has focused on the direct catalytic amidation of carboxylic acids with amines. This approach is highly attractive from an industrial and green chemistry perspective, as water is the only byproduct.[7] The primary challenge is overcoming the thermodynamically favorable but kinetically slow acid-base reaction between the reactants.[7]

Workflow for Direct Catalytic Amidation

G cluster_reactants Reactants cluster_process Process Acid Phenylacetic Acid Derivative ReactionVessel Reaction Vessel (Toluene, 110°C) Acid->ReactionVessel Amine Amine Derivative Amine->ReactionVessel Product Phenylacetamide Product ReactionVessel->Product Water Water (Byproduct) ReactionVessel->Water Catalyst Metal Catalyst (e.g., NiCl2, TiCp2Cl2) Catalyst->ReactionVessel Catalyzes Condensation

Caption: General workflow for metal-catalyzed direct amidation.

2.1. Nickel(II) Chloride (NiCl₂) Catalysis: An eco-friendly and efficient method utilizes 10 mol% of NiCl₂ as a catalyst in toluene.[7] This system has proven effective for a range of substituted phenylacetic acids and benzylamines, yielding moderate to excellent yields. The catalyst's activity can be recycled up to three times without significant loss of efficacy.[7][8]

  • Expertise & Causality: The Lewis acidic nickel catalyst is believed to coordinate to the carboxylic acid's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine. The reaction is sensitive to steric and electronic effects. Electron-withdrawing groups on the phenylacetic acid ring generally favor the reaction, while bulky ortho-substituents significantly decrease the yield due to steric hindrance.[7] For substituents at different positions, the yield follows the order: para > meta >> ortho.[7]

2.2. Titanocene Dichloride (TiCp₂Cl₂) Catalysis: This catalyst has also been employed for the direct amidation of arylacetic acid derivatives with various amines, affording good to excellent yields.[9]

2.3. Boron-Based Reagents: The use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as a reagent for direct amidation is operationally simple and can be performed open to the air.[10] In a model reaction between phenylacetic acid and benzylamine, a 91% yield was achieved, significantly higher than the thermal background reaction which yielded only 18%.[10]

Comparative Yields for Direct Catalytic Amidation
Phenylacetic Acid DerivativeAmine DerivativeCatalyst SystemYield (%)Reference
Phenylacetic acidBenzylamine10 mol% NiCl₂94[7]
Phenylacetic acidBenzylamineTiCp₂Cl₂92[9]
Phenylacetic acidBenzylamineB(OCH₂CF₃)₃91[10]
4-Methoxyphenylacetic acidBenzylamine10 mol% NiCl₂95[7]
4-Nitrophenylacetic acidBenzylamine10 mol% NiCl₂98[7]
2-Chlorophenylacetic acidBenzylamine10 mol% NiCl₂32[7]
4-Chlorophenylacetic acidBenzylamine10 mol% NiCl₂96[7]
Phenylacetic acidAnilineTiCp₂Cl₂0[9]
Phenylacetic acidMorpholineTiCp₂Cl₂94[9]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Diversity

MCRs, where three or more reactants combine in a one-pot reaction to form a product containing the structural elements of all starting materials, represent a powerful strategy in modern organic synthesis.[11] For constructing phenylacetamide-like scaffolds, the Passerini and Ugi reactions are paramount.

3.1. The Passerini Reaction: This three-component reaction involves a carboxylic acid (e.g., phenylacetic acid), a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[12][13] First discovered in 1921, this reaction is highly atom-economical and can be performed in aprotic solvents or even under solvent-free mechanochemical conditions, yielding products in a matter of minutes.[12][13]

  • Mechanism & Causality: The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent.[12] In aprotic solvents, a trimolecular reaction is proposed where the isocyanide and carboxylic acid add to the carbonyl compound, followed by an intramolecular acyl transfer (Mumm rearrangement) to furnish the final product.[12] Yields are typically high to excellent, often exceeding 90% .[14]

Passerini Reaction Mechanism

G R1COOH R1-COOH (Phenylacetic Acid) Intermediate [Intermediate Complex] R1COOH->Intermediate R2COR3 R2-CO-R3 (Aldehyde) R2COR3->Intermediate R4NC R4-NC (Isocyanide) R4NC->Intermediate Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: Simplified schematic of the Passerini 3-component reaction.

3.2. The Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is arguably the most prominent MCR. It combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce an α-acetamido carboxamide derivative.[15] This reaction is a cornerstone of diversity-oriented synthesis, enabling the rapid creation of large libraries of drug-like molecules.[16] Yields are generally reported as good to excellent, with some protocols achieving up to 95% .[17][18]

Head-to-Head Methodology Comparison

MethodTypical Yield RangeAdvantagesDisadvantagesBest For
Nitrile Hydrolysis 78-86%[5]High yield, uses common reagents.Requires harsh acidic conditions, risk of over-hydrolysis.Bulk synthesis of unsubstituted 2-phenylacetamide.
Acyl Chloride Amination 70-95%High reactivity, broad substrate scope.Poor atom economy, generates corrosive waste, requires anhydrous conditions.Lab-scale synthesis where yield is prioritized over green metrics.
Direct Catalytic Amidation 30-98%[7]High atom economy (water byproduct), catalyst can be recycled, greener.Catalyst required, can be sensitive to sterics/electronics, may require high temps.Green and efficient synthesis of diverse N-substituted derivatives.
Passerini/Ugi MCRs 70-95%[14][17][18]Exceptional efficiency, high atom economy, creates complexity and diversity in one step.Requires isocyanide reagent, produces specific α-substituted amide structures.Combinatorial chemistry and drug discovery library synthesis.

Experimental Protocols

Protocol 1: NiCl₂-Catalyzed Direct Amidation of Phenylacetic Acid with Benzylamine[7]
  • To a 50 mL flask, add phenylacetic acid (2 mmol, 272 mg), benzylamine (2.4 mmol, 257 mg), NiCl₂ (0.2 mmol, 26 mg), and toluene (20 mL).

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to 110°C and stir for 20 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with a 5% HCl solution (2 x 15 mL) to remove excess benzylamine.

  • Wash with a saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted phenylacetic acid.

  • Wash with brine (15 mL), and dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield N-benzyl-2-phenylacetamide. (Expected yield: ~94%).

Protocol 2: Representative Passerini Reaction[11]
  • In a reaction vial, dissolve the carboxylic acid (e.g., phenylacetic acid, 1.0 equiv.) and an aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.5 M.

  • Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the pure α-acyloxycarboxamide product.

Conclusion

The synthesis of phenylacetamide derivatives has evolved significantly from classical stoichiometric methods to highly efficient catalytic and multicomponent strategies. While traditional routes like nitrile hydrolysis remain viable for bulk production of the parent compound, they are being superseded by greener alternatives. Direct catalytic amidation, particularly with recyclable catalysts like NiCl₂, offers an excellent balance of high yield and environmental compatibility for a wide range of derivatives. For applications in drug discovery and combinatorial chemistry, the Passerini and Ugi multicomponent reactions are unparalleled in their ability to rapidly generate molecular complexity and diversity with high efficiency and atom economy. The optimal choice of method ultimately depends on the specific derivative required, the scale of the synthesis, and the prioritization of factors such as yield, cost, and green chemistry principles.

References

  • Cheng, L., Ge, X., & Huang, L. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science.
  • ResearchGate. (2018). The amidation of phenylacetic acid with benzylamine catalysed by nickel metal. ResearchGate.
  • ResearchGate. Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. ResearchGate.
  • ResearchGate. Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. ResearchGate.
  • Cheng, L., Ge, X., & Huang, L. (2018). Data from: Direct amidation of non-activated phenyl acetic acid and benzyl amine derivatives catalysed by NiCl2. Figshare.
  • Wikipedia. Passerini reaction. Wikipedia.
  • Al-Balushi, R. A., et al. (2018). A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides. ResearchGate.
  • ResearchGate. Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate.
  • Patel, B., et al. (2021). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. ResearchGate.
  • Diva Portal. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. ningboinno.com.
  • CORE. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. core.ac.uk.
  • INNO PHARMCHEM. (2026). The Science Behind 2-Phenylacetamide: Properties, Synthesis, and Industrial Significance. ningboinno.com.
  • National Center for Biotechnology Information. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.
  • National Institutes of Health. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. NIH.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. pubs.acs.org.
  • Asian Journal of Chemistry. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. asianjournalofchemistry.co.in.
  • National Center for Biotechnology Information. (2023). Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. PMC.
  • ACS Publications. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC.
  • National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH.
  • MDPI. (2020). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI.
  • National Center for Biotechnology Information. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC.
  • ResearchGate. The synthetic routes of phenylacetamide derivatives L1–4 and rare earth (Eu, Tb)complexes. ResearchGate.
  • Shanghai Yuze Chemical Technology Co., Ltd. China 2-Phenylacetamide Manufacturers Suppliers Factory. yuzechem.com.
  • Organic Syntheses. Phenylacetamide. orgsyn.org.
  • PubMed. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed.
  • Aapptec. Coupling Reagents. aapptec.com.
  • ResearchGate. Catalytic Three‐Component Ugi Reaction. ResearchGate.
  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate.
  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. semanticscholar.org.
  • RSC Publishing. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC.
  • RSC Publishing. Diphenylsilane as a coupling reagent for amide bond formation. RSC.

Sources

A Comparative Benchmarking Guide to the Stability of 2-(4-bromophenyl)-N-methylacetamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A chemically stable molecule ensures that the drug product maintains its identity, purity, potency, and safety throughout its shelf life.[1][2] Instability can lead to the formation of degradation products, which may result in a loss of efficacy or the emergence of toxic impurities, thereby compromising patient safety.[3][4] Therefore, rigorous stability testing is not merely a regulatory requirement but a fundamental scientific endeavor to understand a molecule's liabilities.[5][6]

This guide provides a comprehensive comparative analysis of the stability of 2-(4-bromophenyl)-N-methylacetamide against a curated set of its structural analogs. Through a series of forced degradation studies, we will explore how subtle modifications to its chemical structure influence its resilience to hydrolytic, oxidative, photolytic, and thermal stress. The insights gleaned from these studies are invaluable for researchers, scientists, and drug development professionals in predicting the degradation pathways and developing robust formulations for this class of compounds.[7]

Compound Selection: Rationale for Comparative Analysis

To create a meaningful stability benchmark, a series of analogs to the lead compound, this compound (C0), were selected. The rationale for this selection is to systematically probe the electronic and steric effects of substituents on both the phenyl ring and the amide nitrogen.

  • C0: this compound - The reference compound.

  • C1: 2-(4-chlorophenyl)-N-methylacetamide - To assess the effect of a different halogen with higher electronegativity but smaller size than bromine.

  • C2: 2-(4-fluorophenyl)-N-methylacetamide - To evaluate the impact of the most electronegative halogen.

  • C3: 2-(4-methoxyphenyl)-N-methylacetamide - To investigate the influence of a strong electron-donating group on the phenyl ring.

  • C4: N-benzyl-2-(4-bromophenyl)acetamide - To determine the effect of a bulkier, electron-withdrawing benzyl group in place of the methyl group on the amide nitrogen.

  • C5: 2-phenyl-N-methylacetamide - The unsubstituted parent compound to serve as a baseline for the effects of phenyl ring substitution.

Experimental Design: A Forced Degradation Workflow

Forced degradation, or stress testing, is a pivotal component of drug development that exposes the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][5][8] Our experimental design employs a systematic approach to subject each compound to a battery of stress conditions.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation prep Prepare Stock Solutions of C0-C5 in Acetonitrile hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolysis Expose to Stress oxidation Oxidative Stress (H2O2) prep->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution) prep->thermal Expose to Stress photo Photolytic Stress (UV & Visible Light) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_spec LC-MS for Impurity Identification hplc->mass_spec Characterize Degradants quant Quantify Degradation (% Remaining API) hplc->quant pathway Elucidate Degradation Pathways mass_spec->pathway compare Compare Stability Profiles quant->compare pathway->compare

Caption: Experimental workflow for comparative forced degradation studies.

Detailed Experimental Protocols

1. Materials and Instrumentation:

  • Compounds C0-C5 (purity >99%)

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H2O2)

  • A validated stability-indicating HPLC method with a C18 column and UV detection.[9][10][11]

  • Photostability chamber compliant with ICH Q1B guidelines.[12][13][14][15][16]

  • Temperature-controlled ovens and water baths.

2. Stock Solution Preparation: Prepare a stock solution of each compound (C0-C5) in acetonitrile at a concentration of 1 mg/mL.

3. Forced Degradation Studies:

  • Hydrolytic Stress: [17]

    • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Neutral: Mix 1 mL of stock solution with 9 mL of purified water. Incubate at 60°C for 24 hours.

    • Rationale: Hydrolysis of the amide bond is a common degradation pathway for acetamides, often catalyzed by acid or base.[18] This study reveals the susceptibility of the amide linkage to cleavage.

  • Oxidative Stress: [19]

    • Mix 1 mL of stock solution with 9 mL of 3% H2O2. Store in the dark at room temperature for 24 hours.

    • Rationale: The methylene bridge and potentially the aromatic ring can be susceptible to oxidation. This test assesses the molecule's resilience to oxidative damage, which can be initiated by peroxide impurities in excipients.[20][21]

  • Thermal Stress:

    • Solid State: Store 10 mg of each solid compound in an oven at 80°C for 7 days.

    • Solution State: Incubate 1 mL of the stock solution at 80°C for 7 days.

    • Rationale: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, revealing the intrinsic thermal stability of the compounds.[7]

  • Photolytic Stress: [12][13][14][15][16]

    • Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14][15][16] A control sample should be wrapped in aluminum foil to protect it from light.

    • Rationale: Aromatic systems and molecules with heteroatoms can absorb UV or visible light, leading to photochemical degradation. This study is crucial for determining if light-protective packaging is necessary.

4. Sample Analysis: All samples, including controls, will be diluted to a suitable concentration with the mobile phase and analyzed by a validated stability-indicating HPLC-UV method. The percentage of the remaining parent compound will be calculated. Peak purity of the parent peak will be assessed, and any significant degradation products will be further investigated, potentially using LC-MS for structural elucidation.[22]

Potential Degradation Pathways

The primary degradation pathway for N-substituted phenylacetamides is hydrolysis of the amide bond. Other potential pathways include oxidation of the benzylic carbon and modifications to the phenyl ring.

G parent 2-(4-X-phenyl)-N-R-acetamide acid_hydrolysis Acid Hydrolysis (H+/H2O) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (OH-/H2O) parent->base_hydrolysis oxidation Oxidation ([O]) parent->oxidation photolysis Photolysis (hν) parent->photolysis thermal Thermal Degradation (Δ) parent->thermal acid_prod1 4-X-phenylacetic acid acid_hydrolysis->acid_prod1 acid_prod2 R-amine (protonated) acid_hydrolysis->acid_prod2 base_prod1 4-X-phenylacetate base_hydrolysis->base_prod1 base_prod2 R-amine base_hydrolysis->base_prod2 oxid_prod Oxidized derivatives (e.g., hydroxylated ring, N-oxide) oxidation->oxid_prod photo_prod Photodegradants (e.g., radical species, rearranged products) photolysis->photo_prod thermal_prod Thermolysis products (e.g., decarboxylation, fragmentation) thermal->thermal_prod

Caption: Potential degradation pathways for N-substituted phenylacetamides.

Comparative Stability Data

The following table summarizes the expected percentage of the parent compound remaining after exposure to various stress conditions. This data is illustrative, based on established chemical principles, to facilitate comparison.

CompoundStress Condition% API Remaining (Illustrative)
C0: this compound Control 100.0
0.1 N HCl, 60°C, 24h85.2
0.1 N NaOH, 60°C, 24h78.5
3% H2O2, RT, 24h92.1
80°C, Solid, 7d98.5
Photolytic (ICH Q1B)95.3
C1: 2-(4-chlorophenyl)-N-methylacetamide Control 100.0
0.1 N HCl, 60°C, 24h86.5
0.1 N NaOH, 60°C, 24h80.1
3% H2O2, RT, 24h93.0
80°C, Solid, 7d98.8
Photolytic (ICH Q1B)96.1
C2: 2-(4-fluorophenyl)-N-methylacetamide Control 100.0
0.1 N HCl, 60°C, 24h88.3
0.1 N NaOH, 60°C, 24h82.4
3% H2O2, RT, 24h94.2
80°C, Solid, 7d99.1
Photolytic (ICH Q1B)97.0
C3: 2-(4-methoxyphenyl)-N-methylacetamide Control 100.0
0.1 N HCl, 60°C, 24h84.1
0.1 N NaOH, 60°C, 24h76.9
3% H2O2, RT, 24h85.6
80°C, Solid, 7d97.9
Photolytic (ICH Q1B)92.5
C4: N-benzyl-2-(4-bromophenyl)acetamide Control 100.0
0.1 N HCl, 60°C, 24h89.5
0.1 N NaOH, 60°C, 24h85.3
3% H2O2, RT, 24h91.8
80°C, Solid, 7d98.2
Photolytic (ICH Q1B)94.8
C5: 2-phenyl-N-methylacetamide Control 100.0
0.1 N HCl, 60°C, 24h90.2
0.1 N NaOH, 60°C, 24h87.6
3% H2O2, RT, 24h95.5
80°C, Solid, 7d99.5
Photolytic (ICH Q1B)98.1

Discussion and Interpretation

Hydrolytic Stability: The primary degradation route observed is expected to be the hydrolysis of the amide bond, yielding the corresponding phenylacetic acid and amine.[18]

  • Effect of Phenyl Substituents: The stability against hydrolysis is influenced by the electronic nature of the substituent on the phenyl ring. Halogens (Br, Cl, F) are electron-withdrawing via induction, which can make the carbonyl carbon slightly more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. However, they are also ortho-, para-directing deactivators due to resonance effects which can donate electron density to the ring.[22][23][24] The overall effect is a complex interplay. Based on the electronegativity (F > Cl > Br), we would anticipate C2 (fluoro) to be the most stable among the halogenated analogs, followed by C1 (chloro) and C0 (bromo), as the stronger inductive effect of fluorine makes the carbonyl carbon less susceptible to protonation, a key step in acid-catalyzed hydrolysis. The unsubstituted parent compound, C5, is expected to be the most stable under hydrolytic conditions due to the absence of electron-withdrawing groups. Conversely, the electron-donating methoxy group in C3 is predicted to slightly decrease stability by making the carbonyl oxygen more basic and thus more readily protonated.

  • Effect of N-Substituent: The replacement of the N-methyl group with an N-benzyl group (C4) introduces greater steric hindrance around the amide bond. This is expected to increase stability against both acid and base-catalyzed hydrolysis by sterically shielding the carbonyl carbon from nucleophilic attack.

Oxidative Stability: The methoxy group in C3 is known to activate the aromatic ring towards oxidation, making C3 the most susceptible to degradation under oxidative stress. The other compounds are expected to show relatively high stability towards oxidation.

Photostability: The presence of a bromine atom in C0 and C4 may make these compounds more susceptible to photolytic cleavage of the C-Br bond. The methoxy group in C3 could also contribute to increased light absorption and subsequent degradation. The parent compound, C5, lacking these chromophores, is expected to be the most photostable.

Thermal Stability: All compounds are anticipated to exhibit high thermal stability in the solid state, as significant energy is required to overcome the lattice energy of the crystal and induce degradation. In solution, minor degradation may be observed, but significant differences between the analogs are not expected under the tested conditions.

Conclusion

This guide outlines a comprehensive framework for benchmarking the stability of this compound against its structural analogs. The data and interpretations presented herein, grounded in established principles of medicinal and physical organic chemistry, provide a valuable resource for anticipating the stability liabilities of this class of compounds. The electron-withdrawing or -donating nature of substituents on the phenyl ring, as well as the steric bulk of the N-substituent, are key determinants of stability, particularly against hydrolysis and oxidation. These findings underscore the importance of early-stage forced degradation studies in guiding the selection of stable drug candidates and the development of robust pharmaceutical formulations.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product (21). (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas MTT.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry.
  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. (2001, March). Journal of Pharmaceutical Sciences.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency.
  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). U.S. Food and Drug Administration.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). National Institutes of Health.
  • WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (n.d.). Google Patents. Retrieved January 10, 2026, from https://patents.google.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • 2-(4-methoxyphenyl)acetamide. (n.d.). PubChem.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • 2-phenyl-N-methylacetamide. (n.d.). PubChem.
  • Forced degradation – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Substituent Effects in Electrophilic Substitutions. (n.d.). Organic Chemistry: A Tenth Edition.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Scientific & Academic Publishing.
  • Why are halogens ortho- para- directors? (2018, March 5). Master Organic Chemistry.
  • An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.
  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (n.d.). SciELO.
  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (n.d.).
  • Analytical Techniques In Stability Testing. (n.d.). Separation Science.
  • How to identify peaks observed by UV-HPLC in stability studies. (2018, January 24). Alphalyse.

Sources

Comparative Cost Analysis of 2-(4-bromophenyl)-N-methylacetamide Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-bromophenyl)-N-methylacetamide is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structure, featuring a bromophenyl group and an N-methylated amide, makes it a valuable building block for the synthesis of more complex molecules. The efficient and cost-effective synthesis of this compound is, therefore, a critical consideration for researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth comparative analysis of various synthetic routes to this compound. We will delve into the experimental methodologies, reagent costs, safety considerations, and environmental impact of each approach to provide a comprehensive framework for selecting the most suitable method based on specific laboratory or industrial needs.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two primary strategies, each with several variations:

  • Route 1: Two-Step Synthesis via an Amide Intermediate. This classic and widely-used approach first involves the synthesis of the intermediate amide, 2-(4-bromophenyl)acetamide, from 4-bromophenylacetic acid. This is followed by the N-methylation of the amide to yield the final product.

  • Route 2: One-Pot Synthesis from 4-bromophenylacetic Acid. This more streamlined approach aims to combine the amide formation and N-methylation steps into a single reaction vessel, potentially saving time, resources, and reducing waste.

This guide will dissect these routes, providing detailed protocols and a thorough cost and safety analysis for each.

Route 1: Two-Step Synthesis

This traditional pathway offers robust and well-established procedures. The overall workflow is depicted below.

Two_Step_Synthesis A 4-Bromophenylacetic Acid B Amidation A->B 1. Activating Agent 2. Ammonia or Amine Source C 2-(4-bromophenyl)acetamide B->C D N-Methylation C->D Methylating Agent Base E This compound D->E

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 2-(4-bromophenyl)acetamide

The initial step involves the conversion of 4-bromophenylacetic acid to its corresponding primary amide. This can be achieved through several methods, primarily by activating the carboxylic acid.

Method 1A: Acyl Chloride Formation followed by Amination

This is a highly reliable method that proceeds via a reactive acyl chloride intermediate.

  • Experimental Protocol:

    • To a solution of 4-bromophenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • The reaction mixture is then heated to reflux for 2-4 hours until the evolution of HCl gas ceases.

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-bromophenylacetyl chloride.

    • The crude acyl chloride is dissolved in an inert solvent like DCM and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia gas in an organic solvent.

    • The reaction is stirred for 1-2 hours, after which the solid product is collected by filtration, washed with water, and dried to afford 2-(4-bromophenyl)acetamide.

Method 1B: Direct Amidation using a Coupling Agent

This method avoids the use of the harsh reagent thionyl chloride by employing a coupling agent to facilitate amide bond formation.

  • Experimental Protocol:

    • Dissolve 4-bromophenylacetic acid (1.0 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a solvent like DCM or tetrahydrofuran (THF).

    • To this solution, add a source of ammonia, such as ammonium chloride (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

    • The reaction is stirred at room temperature for 12-24 hours.

    • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

    • The filtrate is washed successively with dilute acid, dilute base, and brine, then dried over a drying agent (e.g., Na2SO4), and the solvent is evaporated to yield 2-(4-bromophenyl)acetamide.

Step 2: N-Methylation of 2-(4-bromophenyl)acetamide

The second step involves the methylation of the primary amide. This is typically achieved using a methylating agent in the presence of a base.

Method 2A: Using Dimethyl Sulfate

Dimethyl sulfate is a potent and cost-effective methylating agent.

  • Experimental Protocol:

    • To a solution of 2-(4-bromophenyl)acetamide (1.0 eq) in a solvent such as acetone or THF, add a base like potassium carbonate (1.5 eq).

    • Dimethyl sulfate (1.2 eq) is then added dropwise to the suspension at room temperature.

    • The reaction mixture is heated to reflux for 4-6 hours.

    • After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Method 2B: Using Methyl Iodide

Methyl iodide is another common and highly reactive methylating agent.

  • Experimental Protocol:

    • In a flask, suspend 2-(4-bromophenyl)acetamide (1.0 eq) and a strong base such as sodium hydride (1.2 eq) in an anhydrous solvent like THF or dimethylformamide (DMF) under an inert atmosphere.

    • Stir the mixture at room temperature for 30-60 minutes to form the amide anion.

    • Cool the reaction to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography.

Route 2: One-Pot Synthesis

A one-pot synthesis offers the potential for improved efficiency by reducing the number of workup and purification steps.

One_Pot_Synthesis A 4-Bromophenylacetic Acid B One-Pot Reaction A->B 1. Activating Agent 2. Methylamine (or source) C This compound B->C

Caption: Workflow for the one-pot synthesis of this compound.

  • Experimental Protocol:

    • To a solution of 4-bromophenylacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DCM), add a coupling agent like DCC (1.1 eq) or an alternative such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

    • After a brief activation period (15-30 minutes), a solution of methylamine (e.g., 40% in water or as a solution in THF) (1.5 eq) is added.

    • The reaction is stirred at room temperature for 8-16 hours.

    • Workup is similar to Method 1B, involving filtration of the urea byproduct (if DCC is used), followed by aqueous washes and solvent evaporation. Purification by chromatography may be necessary.

Comparative Cost Analysis

The following table provides an estimated cost comparison for the synthesis of one mole of this compound via the different routes described. Prices are based on bulk chemical supplier data and are subject to change.

Reagent/SolventRoute 1A/2A (Thionyl Chloride/DMS)Route 1A/2B (Thionyl Chloride/MeI)Route 1B/2A (DCC/DMS)Route 1B/2B (DCC/MeI)Route 2 (One-Pot DCC)
4-Bromophenylacetic Acid~$50-100/kg[1][2][3][4]~$50-100/kg[1][2][3][4]~$50-100/kg[1][2][3][4]~$50-100/kg[1][2][3][4]~$50-100/kg[1][2][3][4]
Thionyl Chloride~$2-5/kg[5][6][7][8][9]~$2-5/kg[5][6][7][8][9]---
DCC--~$10-20/kg[10][11][12]~$10-20/kg[10][11][12][13]~$10-20/kg[10][11][12][13]
Ammonia/Methylamine~$5/L (40% aq. solution)[14][15][16]~$5/L (40% aq. solution)[17][14][15][16]~$5/L (40% aq. solution)[17][14][15][16]~$5/L (40% aq. solution)[17][14][15][16]~$5/L (40% aq. solution)[17][14][15][16]
Dimethyl Sulfate~$3-6/kg[18][19][20][21][22]-~$3-6/kg[18][19][20][21][22]--
Methyl Iodide-~$50-70/kg[23][24][25][26][27]-~$50-70/kg[23][24][25][26][27]-
Estimated Reagent Cost/mole Low-Moderate High Moderate High Moderate

Analysis:

From a purely reagent cost perspective, the route utilizing thionyl chloride for amide formation and dimethyl sulfate for N-methylation (Route 1A/2A) is the most economical. The high cost of methyl iodide makes any route involving it significantly more expensive. The use of DCC as a coupling agent offers a milder alternative to thionyl chloride but at a moderately higher cost. The one-pot synthesis is cost-competitive with the two-step DCC route in terms of reagents but may offer savings in solvent usage and labor time.

Safety and Environmental Considerations

A critical aspect of process selection is the safety and environmental profile of the chosen synthetic route.

Method ComponentSafety HazardsEnvironmental Impact
Thionyl Chloride Highly corrosive, reacts violently with water, releases toxic HCl and SO2 gases.The byproducts are acidic and require neutralization before disposal.
DCC Potent skin sensitizer and can cause contact dermatitis.[28][29] The byproduct, dicyclohexylurea (DCU), is a solid waste.DCU is largely non-hazardous but contributes to the solid waste stream.
Dimethyl Sulfate Extremely toxic, corrosive, and a probable human carcinogen.[30][31][32][33][34] Exposure can have delayed and severe effects.[30]It is harmful to aquatic organisms and must be handled and disposed of as hazardous waste.[33]
Methyl Iodide Highly toxic, a suspected carcinogen, and can cause severe harm upon inhalation, ingestion, or skin absorption.[35][36][37][38][39]It is volatile and can contaminate soil and water, posing risks to ecosystems.[35] Proper disposal is crucial.[35]
Sodium Hydride Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under anhydrous conditions.The quenching process generates hydrogen gas, which needs to be safely vented.

Analysis:

The most cost-effective route (Thionyl Chloride/Dimethyl Sulfate) is also the most hazardous. The use of dimethyl sulfate, in particular, requires stringent safety protocols due to its high toxicity and carcinogenicity.[30][31][32][33][34] Methyl iodide also poses significant health risks.[35][36][37][38][39] The routes involving DCC are generally safer from a reagent-handling perspective, although DCC is a known sensitizer.[28][29] The one-pot approach may reduce overall exposure to hazardous materials by minimizing handling and transfers.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on a careful balance of cost, safety, and available equipment.

  • For large-scale industrial production where cost is the primary driver and appropriate engineering controls and safety measures are in place, the two-step synthesis using thionyl chloride and dimethyl sulfate (Route 1A/2A) is the most economically viable. The significant hazards associated with this route, however, cannot be overstated and demand rigorous safety protocols.

  • For laboratory-scale synthesis and in environments where safety is paramount, the use of DCC as a coupling agent is recommended. While more expensive, it avoids the highly toxic and corrosive thionyl chloride. For the methylation step, if the higher cost can be justified, less hazardous alternatives to dimethyl sulfate and methyl iodide should be considered if available. The one-pot DCC-mediated synthesis (Route 2) is an attractive option for its operational simplicity and potential for reduced waste and exposure.

  • The use of methyl iodide is generally discouraged unless necessary for specific reaction conditions, due to its high cost and significant safety concerns.

Ultimately, a thorough risk assessment should be conducted for any chosen method, taking into account the specific laboratory or plant conditions, personnel expertise, and waste disposal capabilities.

References

  • U.S. Environmental Protection Agency. (n.d.). Dimethyl Sulfate.
  • Centers for Disease Control and Prevention. (n.d.). Methyl iodide - NIOSH Pocket Guide to Chemical Hazards.
  • International Programme on Chemical Safety. (n.d.). ICSC 0509 - METHYL IODIDE.
  • ResearchGate. (n.d.). Application of Green Metrics Analysis to the Synthesis of Dicyclohexylcarbodiimide (DCC) – Comparison of Chlorine Versus Non-chlorine-Based Routes.
  • IndiaMART. (n.d.). Methyl Iodide - MeI Latest Price, Manufacturers & Suppliers.
  • New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane).
  • International Programme on Chemical Safety. (n.d.). ICSC 0148 - DIMETHYL SULFATE.
  • IndiaMART. (n.d.). Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers.
  • Tradeindia. (n.d.). 4-bromo Phenyl Acetic Acid at 46000.00 INR in Mumbai | A. B. Enterprises.
  • IndiaMART. (n.d.). 4-Bromophenylacetic Acid, For Growth Inhibitory Substance, Standard : 25 Kg.
  • IndiaMART. (n.d.). Dicyclohexyl Carbodiimide DCC at ₹ 100/kg | Mumbai | ID: 19281026455.
  • IndiaMART. (n.d.). Methyl Iodide at ₹ 1500/kilogram | Bengaluru | ID: 13380138530.
  • ExportersIndia. (n.d.). Methyl Iodide - MeI Price, Manufacturers & Suppliers.
  • Tradeindia. (n.d.). Thionyl Chloride In Ankleshwar Gujarat At Best Price.
  • IndiaMART. (n.d.). Dimethyl Sulphate, 200 Kgs, Packaging Type: Barrels.
  • IndiaMART. (n.d.). 7719-09-07 Thionyl Chloride, 300Kg at ₹ 30/kg in Ankleshwar.
  • Carl ROTH. (n.d.). N,N′-Dicyclohexylcarbodiimide (DCC), 1 kg.
  • Scientific Laboratory Supplies. (n.d.). Methylamine solution, 40 wt. % | 426466-1L | SIGMA-ALDRICH | SLS.
  • Sunraj Chemical Co. (n.d.). 300 kg Thionyl Chloride.
  • Sdfine. (n.d.). METHYLAMINE SOLN 40% LR (monomethylamine soln.).
  • Tradeindia. (n.d.). Dimethyl Sulphate Manufacturers, Dimethyl Sulfate Suppliers, Exporters.
  • Fisher Scientific. (n.d.). Methylamine, extra pure, 40 wt% solution in water 1 L | Buy Online | Thermo Scientific Acros.
  • Tradeindia. (n.d.). Dimethyl Sulphate In Secunderabad Telangana At Best Price.
  • LabAlley. (n.d.). Methylamine solution, 40 wt. Percent in H2O (DEA List I Chemical), 1L, Each.
  • Carl ROTH. (n.d.). N,N′-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents.
  • Zauba. (n.d.). dimethyl sulfate import price.
  • Shreeji Pharma International. (n.d.). Methyl Iodide.
  • IndiaMART. (n.d.). Dimethyl Sulphate - Dimethyl Sulfate Latest Price, Manufacturers & Suppliers.
  • Otto Chemie Pvt. Ltd. (n.d.). Methyl iodide, 99% 74-88-4 - Manufacturers & Suppliers in India with worldwide shipping.
  • A. B. Enterprises. (n.d.). Buy 4-BROMO PHENYL ACETIC ACID at Best Price, Molecular Weight 215.05.
  • IndiaMART. (n.d.). 4 Bromophenylacetic Acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). Comparative dermal toxicity of dicyclohexylcarbodiimide and diisopropylcarbodiimide in rodents.
  • The Catalyst's Companion. (n.d.). N,N′-Dicyclohexylcarbodiimide (DCC) in Action.
  • PubMed. (n.d.). Contact hypersensitivity to dicyclohexylcarbodiimide and diisopropylcarbodiimide in female B6C3F1 mice.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-bromophenyl)-N-methylacetamide, a compound frequently utilized in organic synthesis. Beyond mere procedure, this document elucidates the scientific rationale behind each step, ensuring a thorough understanding of the principles of chemical waste management.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a comprehensive understanding of the hazards associated with this compound is essential.

Chemical Profile:

PropertyValueSource
Chemical Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
Appearance Light grey powder/solid[2]
CAS Number 7713-76-0[1]

Toxicological Summary:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3]

The presence of a bromine atom designates this compound as a halogenated organic compound .[4] This classification is critical for waste segregation, as halogenated and non-halogenated waste streams are treated differently due to environmental regulations and disposal costs.[5] During thermal decomposition, this compound may release toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.[3][6]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following PPE must be worn to mitigate exposure risks:

  • Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7]

  • Hand Protection: Wear nitrile or neoprene gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use. Always follow the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[8]

  • Protective Clothing: A fully buttoned laboratory coat is required to protect against skin contact.[7]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[8] Work should ideally be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[7]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is critical to prevent the spread of contamination and minimize exposure.

Small Spills (manageable within 10 minutes by trained personnel): [7]

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and enhance ventilation by working within a fume hood.

  • Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container.[6][8] Avoid creating dust during this process.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of following the procedures outlined in Section 4.

Large Spills:

In the case of a large spill that cannot be safely managed by laboratory personnel, evacuate the area immediately, secure it to prevent entry, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]

Disposal Protocol for this compound

The disposal of this compound is governed by its classification as a halogenated organic compound. Adherence to federal, state, and local hazardous waste regulations is mandatory.[3]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is proper segregation. As a brominated organic compound, this compound must be collected in a designated "Halogenated Organic Waste" container.[4][9]

  • Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[5][8][10] Mixing them with non-halogenated waste contaminates the entire batch, significantly increasing disposal costs and environmental impact.[5]

Step 2: Container Selection and Labeling

  • Container: Use only chemically compatible, leak-proof containers with secure, screw-top caps.[5][7][9] Your institution's EHS department can provide appropriate containers.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[11] The label must also include:

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[9]

    • An indication of the hazards (e.g., "Irritant").

    • The date of accumulation.

Step 3: Waste Accumulation

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste.[9]

  • Do not overfill the container; allow for adequate headspace to accommodate expansion.

Step 4: Arranging for Disposal

Once the waste container is full or is no longer being used, contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[3][8]

Disposal Methodology:

The recommended method for the final disposal of halogenated organic compounds like this compound is incineration in a licensed hazardous waste facility .[8][10] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure the complete destruction of the compound and the safe management of combustion byproducts.[8]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal start Start: Handling This compound haz_id Hazard Identification: - Skin/Eye Irritant - Respiratory Irritant - Halogenated Organic start->haz_id ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat haz_id->ppe waste_gen Generate Waste: - Unused Reagent - Contaminated Materials ppe->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate container Use Labeled, Compatible 'Hazardous Waste' Container segregate->container Correct accumulate Store in Satellite Accumulation Area container->accumulate contact_ehs Contact EHS or Licensed Waste Disposal Service accumulate->contact_ehs incinerate High-Temperature Incineration with Afterburner & Scrubber contact_ehs->incinerate end End: Compliant Disposal incinerate->end

Caption: Decision workflow for the safe disposal of this compound.

Incompatible Materials

To prevent potentially hazardous reactions, avoid mixing this compound waste with the following:

  • Strong oxidizing agents: These can lead to vigorous, exothermic reactions.[3][6]

  • Strong acids or bases: While specific incompatibility data is not widely available, it is a general best practice to avoid mixing halogenated organic compounds with strong acids or bases in a waste container to prevent unknown reactions.[11]

By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Capot Chemical. (2025, December 31). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide.
  • AK Scientific, Inc. N-(4-Bromophenyl)
  • AK Scientific, Inc. N-[(2-Bromophenyl)
  • Fisher Scientific. (2025, December 19).
  • Braun Research Group, Northwestern University.
  • U.S. Environmental Protection Agency. (1983, December).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
  • Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2025, September 16).
  • Bucknell University.
  • U.S. Government Publishing Office.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Sigma-Aldrich. (2024, September 8).
  • Washington State University.
  • SynZeal. Methyl 2-(4-bromophenyl)
  • PBI Gordon Corporation. (2015, April 6).
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 842546, this compound.
  • Begum, S. G., et al. (2018). Pharmaceutical Incompatibilities: A Review.

Sources

Personal protective equipment for handling 2-(4-bromophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 2-(4-bromophenyl)-N-methylacetamide

This document provides essential safety and logistical protocols for the handling and disposal of this compound (CAS No. 7713-76-0).[1] As a brominated aromatic acetamide, this compound requires stringent control measures to mitigate risks of irritation and unknown toxicity. The following procedures are designed to ensure the safety of all laboratory personnel through a combination of engineering controls, personal protective equipment, and robust operational and disposal plans.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound is not fully available, data from structurally similar compounds, such as N-(4-bromophenyl)-N-methylacetamide and other aromatic amides, indicates a clear hazard profile.[2][3]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4][5][6] Prolonged contact may lead to inflammation, redness, itching, or blistering.[4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3][4][5][6] Direct contact can result in redness, pain, and potential damage to the eye.[4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5][6]

Causality of Hazards : The reactivity of the acetamide group combined with the properties of the brominated aromatic ring likely contributes to its irritant effects. Halogenated aromatic compounds can interfere with biological processes, and their handling requires a cautious approach due to potential, uncharacterized long-term effects.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent all routes of exposure (dermal, ocular, inhalation). The selection of specific PPE is based on preventing contact with a solid, potentially dusty chemical that causes significant irritation.[4][5][6]

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 5 mil). Inspect before use.Nitrile provides effective splash protection against a wide range of organic chemicals. Double-gloving is recommended for extended handling periods to prevent exposure from undetected micro-perforations.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield must be worn over safety glasses when handling larger quantities (>10g) or when there is a risk of splashing or dust generation.Protects against accidental splashes or airborne particles entering the eyes, which are highly susceptible to irritation from this compound.[4][5][6] A face shield offers a broader barrier of protection.[7]
Body Protection Flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[4][5][7] Ensure sleeves are snug at the wrist.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If procedures may generate dust outside of a fume hood, a NIOSH-approved N95 respirator or higher is required.Engineering controls are the primary defense against inhalation. A respirator is a necessary secondary measure if these controls are insufficient to keep airborne concentrations low.[2][4]
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from potential spills and dropped equipment.[8]
Engineering Controls: Your First Line of Defense

Personnel must handle this compound within a certified chemical fume hood. This is non-negotiable.

  • Causality : A fume hood provides constant, negative-pressure ventilation that pulls airborne particles and fumes away from the operator's breathing zone, effectively minimizing the risk of respiratory exposure.[4] Facilities must be equipped with an operational eyewash station and safety shower in the immediate vicinity of the handling area.[4]

Safe Handling & Operations Workflow

Adherence to a strict, step-by-step workflow prevents cross-contamination and accidental exposure.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_post Post-Experiment Phase prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood (Check Airflow Monitor) prep_ppe->prep_hood prep_setup 3. Assemble Equipment (Glassware, Reagents) prep_hood->prep_setup prep_weigh 4. Weigh Compound in Fume Hood prep_setup->prep_weigh exec_reaction 5. Perform Reaction (Maintain Containment) prep_weigh->exec_reaction exec_monitor 6. Monitor Reaction (Observe for Issues) exec_reaction->exec_monitor exec_quench 7. Workup/Quench (If Applicable) exec_monitor->exec_quench post_decon 8. Decontaminate Surfaces (Wipe Down Hood) exec_quench->post_decon post_waste 9. Segregate Waste (Solid vs. Liquid) post_decon->post_waste post_doff 10. Doff PPE Correctly (Gloves Last) post_waste->post_doff post_wash 11. Wash Hands Thoroughly post_doff->post_wash

Caption: Step-by-step workflow for handling the compound.

Step-by-Step Protocol:

  • Preparation : Before handling, ensure all required PPE is correctly donned.[7][9] Verify the chemical fume hood is operational.

  • Aliquotting : Conduct all weighing and transfers of the solid compound inside the fume hood to contain any dust. Use a spatula and weighing paper.

  • Handling : Avoid contact with skin, eyes, and clothing.[4][5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5][6] The storage area should be locked.[4][5]

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact : Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5][6] Remove contact lenses if present and easy to do so.[4][5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][5][6] If the person feels unwell, call a poison center or doctor.[4]

  • Spill : For a small spill, prevent further spread if safe to do so. Gently sweep or vacuum the solid material into a suitable, labeled disposal container. Avoid generating dust.[4] Decontaminate the area with an appropriate solvent and washcloths. All cleanup materials are considered hazardous waste.

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Causality : Brominated organic compounds can be persistent in the environment and may form hazardous decomposition products like hydrogen bromide upon incomplete incineration.[4] Therefore, disposal must be handled by licensed professionals.

Waste Disposal Workflow

G cluster_waste Waste Segregation & Disposal start Waste Generated (e.g., Gloves, Glassware, Surplus Compound) solid_waste Solid Waste Container (Halogenated Organics) start->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated Organics) start->liquid_waste Liquid labeling Label Container: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name solid_waste->labeling liquid_waste->labeling storage Store in Satellite Accumulation Area labeling->storage disposal Arrange Pickup by EH&S or Licensed Disposal Vendor storage->disposal

Caption: Segregation and disposal pathway for all waste streams.

Disposal Protocol:

  • Segregation : Do not mix this waste with non-halogenated streams. Use a designated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (Irritant).

  • Disposal : Dispose of contents and the container at an approved waste disposal plant through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service.[4][5][6] Do not pour down the drain.[4]

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment.

References

  • AK Scientific, Inc. Safety Data Sheet: N-[(2-Bromophenyl)methyl]-2-chloro-N-methylacetamide. URL: www.aksci.com/sds/4424AE.pdf
  • Thermo Fisher Scientific. Safety Data Sheet: Acetamide, N-(4-bromophenyl)-. (2025-09-16). URL: www.fishersci.com
  • Fisher Scientific. SDS - 4'-Bromoacetanilide.
  • Capot Chemical. Safety Data Sheet: 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. (2025-12-31). URL: www.capotchem.com
  • ECHEMI.
  • PubChem. 2-(4-bromophenyl)acetamide. National Center for Biotechnology Information. URL: pubchem.ncbi.nlm.nih.gov/compound/256951
  • Sigma-Aldrich. Safety Data Sheet. (2024-09-08). URL: www.sigmaaldrich.com
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. (2025-09-12). URL: www.epa.gov/emergency-response/personal-protective-equipment
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. URL: ehs.ucsf.edu/chemical-safety-personal-protective-equipment
  • PubChem. This compound. National Center for Biotechnology Information. URL: pubchem.ncbi.nlm.nih.gov/compound/842546
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). URL: www.sams-solutions.com
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? (2025-03-18). URL: www.idealresponse.co.uk
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). URL: www.storemasta.com.au
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. URL: www.bernardoecenarro.com
  • AK Scientific, Inc. Safety Data Sheet: N-(4-Bromophenyl)-N-methylacetamide. URL: www.aksci.com

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.